Product packaging for 8-Geranyloxypsoralen(Cat. No.:CAS No. 7437-55-0)

8-Geranyloxypsoralen

Cat. No.: B190334
CAS No.: 7437-55-0
M. Wt: 338.4 g/mol
InChI Key: SOVNCTNQAWWYAQ-OQLLNIDSSA-N
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Description

9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one is a terpene lactone.
Xanthotoxol geranyl ether has been reported in Angelica dahurica var. formosana, Heracleum candicans, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O4 B190334 8-Geranyloxypsoralen CAS No. 7437-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[(2E)-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-19-17(10-12-23-19)13-16-7-8-18(22)25-20(16)21/h5,7-10,12-13H,4,6,11H2,1-3H3/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVNCTNQAWWYAQ-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315117
Record name 8-Geranyloxypsoralen
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Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039309
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7437-55-0, 71612-25-4
Record name 8-Geranyloxypsoralen
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Record name Xanthotoxol geranyl ether
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Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-((3,7-dimethyl-2,6-octadienyl)oxy)-
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Record name 8-Geranyloxypsoralen
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Record name 7437-55-0
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Record name geranyloxypsoralen/8
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Record name 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

53 - 54 °C
Record name 9-[(3,7-Dimethyl-2,6-octadienyl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039309
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 8-Geranyloxypsoralen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Geranyloxypsoralen (8-GOP) is a naturally occurring furanocoumarin that has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms underlying the biological effects of 8-GOP. The document details its principal molecular targets, delineates its impact on crucial cellular signaling pathways, and presents its effects on fundamental cellular processes, including apoptosis and cell cycle progression. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this area.

Introduction

This compound, a derivative of the psoralen class of organic chemical compounds, is characterized by a furan ring fused with a coumarin moiety, and a geranyloxy side chain at the 8-position. This structural feature is crucial for its biological activity. Found in various plants, 8-GOP has been investigated for its potential therapeutic applications, which are underpinned by its ability to modulate key enzymatic and signaling pathways. This guide aims to consolidate the existing knowledge on the mechanism of action of 8-GOP to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Molecular Targets of this compound

The biological effects of this compound are attributed to its interaction with specific molecular targets. The primary and most extensively studied targets include Cytochrome P450 enzymes and β-secretase 1.

Cytochrome P450 3A4 (CYP3A4) Inhibition

8-GOP is a known inhibitor of CYP3A4, a critical enzyme primarily found in the liver and the intestine that is responsible for the metabolism of a wide range of xenobiotics, including a majority of clinically used drugs[1]. The inhibition of CYP3A4 by 8-GOP can have significant implications for drug-drug interactions, potentially leading to altered pharmacokinetics and toxicity of co-administered therapeutic agents. The furan moiety of 8-GOP is believed to play a crucial role in its interaction with the active site of CYP3A4[1][2].

β-Secretase 1 (BACE1) Inhibition

This compound has been identified as an inhibitor of β-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides[3]. The accumulation of Aβ plaques in the brain is a pathological hallmark of Alzheimer's disease. By inhibiting BACE1, 8-GOP has the potential to reduce Aβ production, making it a compound of interest in the research for Alzheimer's disease therapeutics.

Modulation of Cellular Signaling Pathways

This compound exerts its cellular effects by modulating several key signaling pathways that are integral to cellular processes such as inflammation, proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Studies on psoralen derivatives suggest that they can inhibit the NF-κB pathway. This inhibition is thought to occur through the suppression of the phosphorylation of IκBα (inhibitor of NF-κB alpha), which prevents the nuclear translocation of the p65 subunit of NF-κB. The reduced nuclear p65 leads to a downregulation of the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines and anti-apoptotic proteins.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkBa_p65_p50 IκBα-p65/p50 IKK_complex->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65/p50 IkBa_p65_p50->p65_p50 Release Proteasome Proteasome p_IkBa->Proteasome Degradation p65_p50_n p65/p50 p65_p50->p65_p50_n Translocation 8_GOP This compound 8_GOP->IKK_complex Inhibition Gene_Expression Pro-inflammatory Gene Expression p65_p50_n->Gene_Expression Transcription

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. While direct studies on the effect of 8-GOP on this pathway are limited, many natural compounds with similar structures, such as other coumarins and flavonoids, have been shown to inhibit the PI3K/Akt pathway[4]. This inhibition is often achieved by reducing the phosphorylation of Akt, a key downstream effector of PI3K. The dephosphorylation of Akt leads to the activation of pro-apoptotic proteins and the inhibition of cell survival signals.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation p_Akt p-Akt Akt->p_Akt Downstream_Targets Downstream Targets (e.g., mTOR, Bad) p_Akt->Downstream_Targets Phosphorylation Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival 8_GOP This compound 8_GOP->PI3K Inhibition (Postulated)

Figure 2: Postulated Inhibition of the PI3K/Akt Signaling Pathway by this compound.
MAPK/JNK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway, are involved in cellular responses to stress, inflammation, and apoptosis. Some studies on related compounds suggest that furanocoumarins can modulate MAPK signaling. For instance, activation of the JNK pathway has been linked to the induction of apoptosis. It is plausible that 8-GOP could influence the phosphorylation status of JNK, thereby contributing to its pro-apoptotic effects.

Effects on Cellular Processes

The modulation of the aforementioned molecular targets and signaling pathways by this compound culminates in observable effects on key cellular processes.

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic effect is likely a consequence of the inhibition of pro-survival pathways like NF-κB and PI3K/Akt, and the potential activation of pro-apoptotic pathways such as the JNK signaling cascade. The induction of apoptosis is a desirable characteristic for potential anti-cancer agents.

Cell Cycle Arrest

In addition to inducing apoptosis, 8-GOP may also cause cell cycle arrest, preventing cancer cells from proliferating. This effect can be mediated by the modulation of proteins that regulate the progression of the cell cycle.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Inhibitory Activity of this compound

TargetIC50 Value (µM)Assay SystemReference
CYP3A40.78 ± 0.11Human Liver Microsomes
BACE120.4In vitro FRET assay

Table 2: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 Value (µM)Reference
HeLaCervical Cancer~45.6
T47DBreast Cancer~189.5
L. amazonensisLeishmaniasis5.76
T. cruziChagas disease23.24

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the mechanism of action of this compound.

CYP3A4 Inhibition Assay

CYP3A4_Inhibition_Workflow Start Start Prepare_Reaction Prepare reaction mix: - Human Liver Microsomes - Testosterone (substrate) - 8-GOP (test compound) Start->Prepare_Reaction Pre_incubation Pre-incubate at 37°C Prepare_Reaction->Pre_incubation Initiate_Reaction Initiate reaction with NADPH regenerating system Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Stop reaction with ice-cold acetonitrile Incubation->Stop_Reaction Centrifuge Centrifuge to pellet protein Stop_Reaction->Centrifuge Analyze Analyze supernatant by LC-MS/MS for metabolite Centrifuge->Analyze Calculate_IC50 Calculate % inhibition and determine IC50 Analyze->Calculate_IC50

Figure 3: Experimental Workflow for CYP3A4 Inhibition Assay.

Protocol:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine human liver microsomes, testosterone (as the substrate), and varying concentrations of this compound in potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Incubation: Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37°C with gentle shaking.

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the testosterone metabolite (e.g., 6β-hydroxytestosterone).

  • Data Analysis: Calculate the percentage of CYP3A4 inhibition for each 8-GOP concentration compared to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for Protein Phosphorylation

Protocol:

  • Cell Culture and Treatment: Culture the desired cell line to 70-80% confluency. Treat the cells with varying concentrations of this compound for the desired time points. Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt, anti-phospho-p65) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total form of the protein to normalize for protein loading.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Protocol:

  • Cell Culture and Treatment: Treat cells with this compound as described for the western blot protocol.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based qPCR master mix, the synthesized cDNA, and gene-specific primers for the target genes (e.g., inflammatory cytokines) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.

  • Data Analysis: Analyze the amplification data to determine the relative expression of the target genes using the ΔΔCt method.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

This compound is a multifaceted compound with a mechanism of action that involves the inhibition of key enzymes like CYP3A4 and BACE1, and the modulation of critical cellular signaling pathways, including the NF-κB and potentially the PI3K/Akt and MAPK/JNK pathways. These molecular interactions translate into significant cellular effects such as the induction of apoptosis and cell cycle arrest. The information compiled in this technical guide provides a solid foundation for understanding the pharmacological properties of 8-GOP and serves as a catalyst for future research aimed at exploring its full therapeutic potential. Further investigation is warranted to fully elucidate the intricate details of its mechanism of action and to explore its efficacy in various disease models.

References

The Furanocoumarin 8-Geranyloxypsoralen: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Geranyloxypsoralen is a naturally occurring furanocoumarin that has garnered significant interest within the scientific community due to its diverse biological activities. As a derivative of psoralen, it belongs to a class of compounds known for their photosensitizing properties. However, the therapeutic potential of this compound extends beyond this, with notable inhibitory effects on key enzymes involved in drug metabolism and neurodegenerative diseases. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an in-depth look at its biological activities, with a focus on its interactions with Cytochrome P450 3A4 (CYP3A4) and β-secretase 1 (BACE1).

Natural Sources and Quantitative Data

The primary identified natural source of this compound is the cold-pressed essential oil of mandarin (Citrus reticulata Blanco)[1]. It is also found in Hypericum olympicum L. cf. uniflorum and Sophora flavescens. The concentration of this compound in mandarin essential oil has been quantified, with yields ranging from 35 to 51 milligrams per kilogram of essential oil[1].

Natural SourceCompound Yield
Mandarin (Citrus reticulata Blanco) Essential Oil35–51 mg/kg

Experimental Protocols

Extraction of the Non-Volatile Fraction from Mandarin Essential Oil

This protocol details a laboratory-scale method for the separation of the non-volatile furanocoumarin fraction, including this compound, from the volatile terpene-rich fraction of mandarin essential oil using vacuum fractional distillation.

Materials and Equipment:

  • Cold-pressed mandarin essential oil

  • Vacuum fractional distillation apparatus (including a boiler, rectification column, condenser, and collection flasks)

  • Vacuum pump

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Apparatus Setup: Assemble the vacuum fractional distillation apparatus. Ensure all connections are secure to maintain a stable vacuum.

  • Charging the Boiler: Charge the boiler with the cold-pressed mandarin essential oil. It is recommended not to fill the boiler to more than two-thirds of its capacity.

  • Initiating Distillation: Begin heating the boiler gently with the heating mantle. Simultaneously, gradually apply vacuum using the vacuum pump. The goal is to reduce the boiling points of the volatile terpenes, allowing them to distill at a lower temperature, thus preventing thermal degradation of the non-volatile compounds.

  • Fraction Collection: The volatile terpenes will vaporize, rise through the rectification column, condense in the condenser, and be collected in the collection flask. Monitor the temperature at the head of the column to ensure separation of the volatile fraction.

  • Completion of Distillation: Continue the distillation until the volatile components have been removed. The non-volatile fraction, enriched with furanocoumarins including this compound, will remain in the boiler.

  • Recovery of the Non-Volatile Fraction: Allow the apparatus to cool to room temperature before releasing the vacuum. The concentrated non-volatile fraction can then be collected from the boiler.

Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the concentrated non-volatile fraction using silica gel column chromatography.

Materials and Equipment:

  • Concentrated non-volatile fraction from mandarin essential oil

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column, avoiding the formation of air bubbles.

  • Sample Loading: Dissolve the crude non-volatile extract in a minimal amount of the initial mobile phase (e.g., hexane) and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar mobile phase, such as 100% hexane. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be:

    • 100% Hexane

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate

    • 85:15 Hexane:Ethyl Acetate

    • 80:20 Hexane:Ethyl Acetate

  • Fraction Collection: Collect fractions of the eluate.

  • Fraction Analysis: Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., 8:2 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp. This compound will appear as a UV-active spot.

  • Pooling and Concentration: Combine the fractions containing pure this compound, as determined by TLC analysis. Evaporate the solvent using a rotary evaporator to obtain the purified compound.

CYP3A4 Inhibition Assay

This protocol outlines an in vitro assay to determine the inhibitory effect of this compound on CYP3A4 activity using testosterone as a substrate.

Materials and Equipment:

  • Human liver microsomes (HLMs)

  • This compound

  • Testosterone

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, pre-incubate HLMs with varying concentrations of this compound in potassium phosphate buffer at 37°C for a short period (e.g., 5-10 minutes). Include a vehicle control (solvent only).

  • Reaction Initiation: Initiate the metabolic reaction by adding testosterone to the mixture.

  • Cofactor Addition: Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

  • Analysis: Analyze the formation of the testosterone metabolite, 6β-hydroxytestosterone, by LC-MS/MS.

  • Data Analysis: Determine the percent inhibition of CYP3A4 activity for each concentration of this compound compared to the vehicle control. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

BACE1 Inhibition Assay (FRET-based)

This protocol describes an in vitro fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of BACE1 by this compound.

Materials and Equipment:

  • Recombinant human BACE1 enzyme

  • FRET-based BACE1 substrate (a peptide containing a fluorophore and a quencher)

  • This compound

  • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Assay Preparation: Add the assay buffer to the wells of the 96-well microplate.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (a known BACE1 inhibitor).

  • Enzyme Addition: Add the BACE1 enzyme to the wells and incubate for a short period at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the FRET substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence microplate reader. Cleavage of the FRET substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

  • Data Analysis: Determine the initial reaction rates from the fluorescence data. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Biological Activities

Inhibition of Cytochrome P450 3A4 (CYP3A4)

This compound is a known inhibitor of CYP3A4, a critical enzyme in the metabolism of a vast number of therapeutic drugs[2]. Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered drugs. The furan moiety of this compound is believed to be crucial for its interaction with the active site of CYP3A4. The downstream effect of this inhibition is a decrease in the metabolic clearance of CYP3A4 substrates, leading to increased plasma concentrations and potential toxicity.

CYP3A4_Inhibition cluster_0 CYP3A4-Mediated Drug Metabolism cluster_1 Inhibition by this compound Drug_Substrate Drug Substrate (e.g., Testosterone, Midazolam) CYP3A4 CYP3A4 Enzyme Drug_Substrate->CYP3A4 Binds to active site Therapeutic_Effect Therapeutic_Effect Drug_Substrate->Therapeutic_Effect Exerts Metabolite Metabolite (e.g., 6β-hydroxytestosterone) CYP3A4->Metabolite Metabolizes Decreased_Drug_Concentration Decreased_Drug_Concentration CYP3A4->Decreased_Drug_Concentration Leads to Excretion Excretion Metabolite->Excretion Leads to 8_GOP This compound 8_GOP->CYP3A4 Inhibits Increased_Drug_Concentration Increased_Drug_Concentration 8_GOP->Increased_Drug_Concentration Results in

CYP3A4 Inhibition Pathway
Inhibition of β-secretase 1 (BACE1)

This compound has also been identified as an inhibitor of β-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease[3]. BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP), leading to the production of amyloid-β (Aβ) peptides. These peptides can aggregate to form the amyloid plaques characteristic of Alzheimer's disease. By inhibiting BACE1, this compound can reduce the production of Aβ peptides, representing a potential therapeutic strategy for this neurodegenerative disorder.

BACE1_Inhibition cluster_0 Amyloidogenic Pathway cluster_1 Inhibition APP Amyloid Precursor Protein (APP) BACE1 β-secretase 1 (BACE1) APP->BACE1 Cleaved by sAPPb sAPPβ BACE1->sAPPb Produces C99 C99 fragment BACE1->C99 Produces gamma_secretase γ-secretase C99->gamma_secretase Cleaved by Abeta Amyloid-β (Aβ) peptides gamma_secretase->Abeta Produces Amyloid_Plaques Amyloid Plaques Abeta->Amyloid_Plaques Aggregates to form 8_GOP This compound 8_GOP->BACE1 Inhibits

BACE1 Inhibition Pathway

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the isolation and characterization of this compound from its natural source.

Experimental_Workflow Start Mandarin Peels Cold_Pressing Cold Pressing Start->Cold_Pressing Crude_Essential_Oil Crude Essential Oil Cold_Pressing->Crude_Essential_Oil Vacuum_Distillation Vacuum Fractional Distillation Crude_Essential_Oil->Vacuum_Distillation Volatile_Fraction Volatile Fraction (Terpenes) Vacuum_Distillation->Volatile_Fraction Non_Volatile_Fraction Non-Volatile Fraction (Furanocoumarins) Vacuum_Distillation->Non_Volatile_Fraction Column_Chromatography Silica Gel Column Chromatography Non_Volatile_Fraction->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions TLC_Analysis TLC Analysis Purified_Fractions->TLC_Analysis Pure_8_GOP Pure this compound TLC_Analysis->Pure_8_GOP Biological_Assays Biological Activity Assays (CYP3A4, BACE1) Pure_8_GOP->Biological_Assays

Isolation Workflow

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. Its well-defined natural sources and established isolation protocols provide a solid foundation for further research and development. The potent inhibitory activities against CYP3A4 and BACE1 highlight its relevance in the fields of drug metabolism and neurodegenerative disease research. This technical guide serves as a valuable resource for scientists and professionals seeking to explore the multifaceted nature of this compound and its potential applications.

References

An In-depth Technical Guide to the Biological Activity Screening of 8-Geranyloxypsoralen

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-Geranyloxypsoralen (8-GOP), a naturally occurring linear furanocoumarin, has garnered significant scientific interest for its diverse pharmacological properties.[1] Found in various plants, including citrus species, this compound serves as a valuable chemical probe and a potential therapeutic agent.[2] Its biological activities are extensive, ranging from anticancer and anti-inflammatory effects to specific enzyme inhibition.[2][3] This technical guide provides a comprehensive overview of the biological activity screening of this compound, detailing its known effects, the signaling pathways it modulates, and the experimental protocols required for its evaluation. The content is tailored for researchers, scientists, and drug development professionals engaged in the exploration of natural product-based therapeutics.

Quantitative Data on Biological Activities

The biological efficacy of this compound has been quantified across various experimental models. The following tables summarize the key inhibitory and cytotoxic concentrations.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
HeLaCervical Cancer0.792 mM[1]
Mc-CoySynovial Sarcoma0.835 mM
Mc-CoySynovial Sarcoma1.26 mM (Trypan Blue Assay)

Table 2: Enzyme Inhibitory Activity of this compound

Target EnzymeIC50 Value (µM)SystemSubstrateReference
Cytochrome P450 3A4 (CYP3A4)3.93 ± 0.53Human Liver MicrosomesTestosterone
β-secretase 1 (BACE1)20.4Not specifiedNot specified

Table 3: Anti-inflammatory and Other Activities of this compound

ActivitySystemEffectConcentrationReference
Nitric Oxide (NO) InhibitionLPS/IFN-γ stimulated RAW 264.7 macrophagesInhibition of NO generationDose-dependent
Epstein-Barr Virus (EBV) Activation InhibitionTPA-induced Raji B-lymphoblastoid cellsInhibition of EBV activation50 µM

Table 4: Antimicrobial Activity of this compound

MicroorganismActivityMIC ValueReference
Staphylococcus epidermidisPotent antimicrobial activity100 mg/mL
Candida kefyrHigh antimicrobial effectsNot specified
Candida kruzeiIntense antifungal propertiesNot specified

Signaling Pathways Modulated by this compound and its Analogs

Psoralen derivatives exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Psoralen compounds have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes. Inhibition typically occurs by preventing the degradation of IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, blocking its translocation to the nucleus.

NF-kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / LPS TNFR Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p65/p50 Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation p65 p65 p50 p50 p65_n p65 NFkB_complex->p65_n Translocation p50_n p50 GOP This compound GOP->IKK Inhibits DNA DNA (κB site) p65_n->DNA Binds p50_n->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Promotes

Canonical NF-κB signaling pathway and point of inhibition.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is crucial for regulating cell proliferation, differentiation, and apoptosis. Psoralen derivatives can suppress the phosphorylation of key MAPK members like p38 and JNK, which are involved in the inflammatory response. Conversely, inhibition of the ERK1/2 pathway by related compounds has been linked to the induction of apoptosis in cancer cells.

MAPK_Signaling_Pathway Stimuli Stress / Mitogens Receptor Receptor Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Phosphorylates Response Cell Proliferation, Inflammation TF->Response Regulates GOP Psoralen Derivatives GOP->MEK Inhibits GOP->ERK Inhibits

Simplified MAPK/ERK signaling cascade.
Apoptosis Signaling Pathway

8-methoxypsoralen, a related furanocoumarin, has been shown to induce apoptosis in human gastric cancer and hepatocellular carcinoma cells. The mechanism often involves the intrinsic or mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and subsequent activation of caspases. This leads to programmed cell death, a desirable outcome in cancer therapy.

Apoptosis_Signaling_Pathway cluster_mito Mitochondrion GOP 8-GOP Analogues ROS ↑ ROS Generation GOP->ROS Bax ↑ Bax GOP->Bax Bcl2 ↓ Bcl-2 GOP->Bcl2 Mito Mitochondrial Permeability ROS->Mito Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Casp9->Apoptosome Casp3 Caspase-3 (Effector) Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Intrinsic (mitochondrial) apoptosis pathway.

Experimental Protocols

Robust and reproducible assays are crucial for screening and characterizing the biological activity of this compound.

Anticancer Activity Assessment

This colorimetric assay measures the metabolic activity of cells and is a widely used method to assess cytotoxicity.

  • Materials:

    • Cancer cell lines (e.g., HeLa, Mc-Coy)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS, sterile-filtered)

    • DMSO (Dimethyl sulfoxide)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0.1 to 200 µM). Replace the old medium with 100 µL of the compound-containing medium. Include vehicle controls (DMSO).

    • Incubation: Incubate the plate for 24-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity Assessment

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants to assess the anti-inflammatory potential of the compound.

  • Materials:

    • RAW 264.7 macrophage cells

    • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

    • This compound stock solution

    • Griess Reagent Kit

    • 96-well plates

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Treatment: Pre-treat the cells with various concentrations of 8-GOP (e.g., 1 to 50 µM) for 1 hour.

    • Stimulation: Stimulate the cells with LPS and IFN-γ to induce NO production. Include unstimulated and vehicle-treated controls.

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • Nitrite Measurement: Collect the cell culture supernatant and perform the Griess assay according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of NO production inhibition compared to the stimulated, untreated control. Determine the IC50 value.

This assay measures the activity of the NF-κB transcription factor.

  • Materials:

    • HEK293T cells (or other suitable cell line)

    • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla)

    • Transfection reagent

    • TNF-α (or other NF-κB activator)

    • Luciferase Assay System

  • Procedure:

    • Transfection: Co-transfect cells with the NF-κB reporter plasmid and the control plasmid. Incubate for 24 hours.

    • Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

    • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.

    • Incubation: Incubate for an additional 6-8 hours.

    • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

    • Data Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity. Calculate the percentage of inhibition relative to the stimulated control.

General Experimental Workflow

Screening the biological activity of a compound like this compound follows a logical progression from broad screening to detailed mechanistic studies.

Experimental_Workflow Start Compound (this compound) Screening Primary Screening (e.g., Cytotoxicity - MTT Assay) Start->Screening Hit Active Hit Identified? Screening->Hit Secondary Secondary Assays (Dose-Response, Selectivity) Hit->Secondary Yes Stop Inactive / Discard Hit->Stop No Mechanistic Mechanistic Studies Secondary->Mechanistic Pathway Pathway Analysis (Western Blot, Reporter Assays) Mechanistic->Pathway Cellular Cellular Phenotype Analysis (Apoptosis, Cell Cycle) Mechanistic->Cellular Enzyme Enzyme Inhibition Assays (CYP450, BACE1) Mechanistic->Enzyme End Lead Candidate Pathway->End Cellular->End Enzyme->End

References

An In-depth Technical Guide to the Synthesis of 8-Geranyloxypsoralen and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights of 8-geranyloxypsoralen and its analogues. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, a member of the furanocoumarin class of natural products, has garnered significant attention in the scientific community due to its diverse pharmacological properties. The attachment of a geranyloxy moiety at the 8-position of the psoralen scaffold has been shown to be a key structural feature for its biological activity, most notably as a potent inhibitor of Cytochrome P450 3A4 (CYP3A4), an enzyme critical to drug metabolism.[1][2] This guide details the synthetic methodologies for this compound and its analogues, presents quantitative data on their biological activities, and provides insights into their mechanism of action.

Synthesis of this compound and Analogues

The primary synthetic route to this compound and its analogues is the Williamson ether synthesis.[3] This method involves the reaction of a hydroxyl-substituted psoralen, typically xanthotoxol (8-hydroxypsoralen), with an appropriate alkyl halide, such as geranyl bromide, in the presence of a base.

General Experimental Workflow for Williamson Ether Synthesis

The following diagram illustrates the general workflow for the synthesis of 8-alkoxypsoralen analogues.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Product Xanthotoxol Xanthotoxol (8-Hydroxypsoralen) Stirring Stirring at Room Temperature Xanthotoxol->Stirring Alkyl_Halide Alkyl Halide (e.g., Geranyl Bromide) Alkyl_Halide->Stirring Base Base (e.g., Cs2CO3, K2CO3) Base->Stirring Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Stirring Filtration Filtration Stirring->Filtration Reaction Monitoring (TLC) Evaporation Solvent Evaporation Filtration->Evaporation Chromatography Column Chromatography / HPLC Evaporation->Chromatography Product 8-Alkoxypsoralen Analogue Chromatography->Product SAR cluster_0 Structural Features cluster_1 CYP3A4 Inhibition cluster_2 Chain Modifications cluster_3 Activity Trends Psoralen_Core Psoralen Core Activity Inhibitory Activity Psoralen_Core->Activity Essential for Activity Alkoxy_Chain 8-Alkoxy Chain Alkoxy_Chain->Activity Modulates Potency Chain_Length Chain Length Chain_Length->Alkoxy_Chain Branching Branching Branching->Alkoxy_Chain Unsaturation Unsaturation Unsaturation->Alkoxy_Chain Trend1 Longer chains can increase potency Trend2 Optimal lipophilicity is key Trend3 Unsaturation may not be critical NFkB_Inhibition cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkBa_p65_p50 IκBα-p65/p50 Complex IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65/p50 Dimer IkBa_p65_p50->p65_p50 IκBα degradation p65_p50_nuc p65/p50 Dimer p65_p50->p65_p50_nuc translocates to Psoralen Psoralen Derivative (e.g., this compound) Psoralen->IkBa_p65_p50 prevents degradation DNA DNA (κB site) p65_p50_nuc->DNA binds to Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription initiates

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Geranyloxypsoralen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Geranyloxypsoralen (also known as Xanthotoxol geranyl ether) is a naturally occurring linear furanocoumarin found in various plants, including those of the Citrus and Angelica genera. As a derivative of psoralen, it belongs to a class of compounds known for their photosensitizing properties. However, this compound has garnered significant interest in the scientific community for its diverse biological activities independent of photoactivation. It serves as a potent inhibitor of key metabolic enzymes and demonstrates modulatory effects on cellular signaling pathways, making it a valuable chemical probe for research and a lead compound in drug discovery. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and visualizations of its key biological interactions.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and interpretation of its biological activity.

PropertyValueSource(s)
Molecular Formula C₂₁H₂₂O₄[1][2][3][4][5]
Molecular Weight 338.40 g/mol
IUPAC Name 9-[[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one
CAS Number 7437-55-0
Appearance Solid, powder
Melting Point 53 - 54 °C
Boiling Point 503.7 °C at 760 mmHg (Predicted)
Density 1.153 g/cm³ (Predicted)
Vapor Pressure 2.85 x 10⁻¹⁰ mmHg at 25°C (Predicted)
Solubility Soluble in DMSO, Acetonitrile, Chloroform

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for determining the key physicochemical and biological properties of this compound.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.

  • Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperature range, from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid, is recorded as the melting range. Pure compounds typically exhibit a sharp melting range of 1-2°C.

  • Apparatus: Capillary melting point apparatus (e.g., Mel-Temp) or Thiele tube, capillary tubes, thermometer.

  • Procedure:

    • A small amount of dry this compound is finely crushed.

    • The open end of a capillary tube is tapped into the powder to pack a small sample (1-2 mm in height).

    • The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.

    • The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

    • The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first signs of melting are observed (T1) and the temperature at which the solid is completely liquefied (T2) are recorded. The melting range is reported as T1-T2.

Determination of Solubility

Solubility characteristics are fundamental for designing in vitro and in vivo experiments.

  • Principle: A qualitative or quantitative assessment of the amount of solute that can dissolve in a given amount of solvent at a specific temperature.

  • Procedure (Qualitative):

    • Place approximately 20-30 mg of this compound into a small test tube.

    • Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO) in small portions.

    • After each addition, the tube is vigorously shaken for 30-60 seconds.

    • The compound is classified as "soluble," "partially soluble," or "insoluble" based on visual inspection. For compounds insoluble in aqueous solutions, subsequent tests in dilute acid (5% HCl) and base (5% NaOH) can be performed to identify acidic or basic functional groups.

Cytochrome P450 3A4 (CYP3A4) Inhibition Assay

This compound is a known inhibitor of CYP3A4, a critical enzyme in drug metabolism.

  • Principle: The inhibitory effect of this compound on CYP3A4 is measured by quantifying the reduction in the formation of a specific metabolite from a probe substrate, such as testosterone. The activity is typically assessed using human liver microsomes (HLMs) as the enzyme source.

  • Methodology:

    • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, a reaction mixture is prepared containing human liver microsomes (e.g., 0.1 mg/mL protein), potassium phosphate buffer (pH 7.4), and varying concentrations of this compound (dissolved in a suitable solvent like acetonitrile or DMSO).

    • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 3-5 minutes) to allow the inhibitor to interact with the enzyme.

    • Reaction Initiation: The reaction is initiated by adding the probe substrate (e.g., testosterone, 10-50 µM) and an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 10-20 minutes).

    • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

    • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the metabolite (e.g., 6β-hydroxytestosterone).

    • Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

β-secretase 1 (BACE1) Inhibition Assay

BACE1 is a key enzyme in the pathogenesis of Alzheimer's disease, and this compound has been identified as an inhibitor.

  • Principle: A common method for measuring BACE1 activity is a Fluorescence Resonance Energy Transfer (FRET) assay. A synthetic peptide substrate contains a fluorescent donor and a quencher. When the peptide is intact, the quencher suppresses the fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

  • Methodology:

    • Reagent Preparation: All reagents (recombinant human BACE1 enzyme, BACE1 FRET substrate, assay buffer) are prepared according to the supplier's instructions. Test compounds, including this compound, are serially diluted to various concentrations.

    • Assay Setup: In a black 96-well or 384-well plate, the assay buffer, diluted this compound (or other test compounds), and diluted BACE1 enzyme are added to the appropriate wells.

    • Pre-incubation: The plate is pre-incubated at the desired temperature (e.g., room temperature or 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: The reaction is started by adding the BACE1 FRET substrate to all wells.

    • Fluorescence Measurement: The fluorescence is measured immediately and then kinetically over a period (e.g., 40-60 minutes) using a fluorescence plate reader with appropriate excitation (e.g., 335-345 nm) and emission (e.g., 485-510 nm) wavelengths.

    • Data Analysis: The rate of the reaction (slope of the kinetic read) is calculated. The percent inhibition is determined for each inhibitor concentration relative to a DMSO control. The IC₅₀ value is calculated by fitting the data to a dose-response curve.

Inhibition of Nitric Oxide (NO) Production Assay

This assay assesses the anti-inflammatory potential of this compound.

  • Principle: The production of nitric oxide by murine macrophage cells (e.g., RAW 264.7) is induced by inflammatory stimuli like lipopolysaccharide (LPS). NO is unstable, but it is rapidly converted to a stable metabolite, nitrite (NO₂⁻), in the cell culture medium. The concentration of nitrite is measured colorimetrically using the Griess reagent.

  • Methodology:

    • Cell Culture: RAW 264.7 cells are seeded in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and allowed to adhere overnight.

    • Treatment: The cells are pre-treated with various concentrations of this compound for 1-2 hours.

    • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.

    • Griess Assay: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to each well.

    • The plate is incubated at room temperature for 10-15 minutes.

    • Absorbance Measurement: The absorbance is measured at 540-550 nm using a microplate reader.

    • Data Analysis: The nitrite concentration is calculated from a sodium nitrite standard curve. The percentage of NO production inhibition by this compound is calculated relative to the LPS-stimulated, untreated control. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity as the cause of reduced NO production.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key biological contexts and experimental logic related to this compound.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Incubation Incubate Compound + Enzyme Compound->Incubation Enzyme Enzyme Source (e.g., CYP3A4, BACE1) Enzyme->Incubation Substrate Probe Substrate (e.g., Testosterone, FRET peptide) Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Detection Measure Product Formation (LC-MS/MS or Fluorescence) Reaction->Detection Plot Plot % Inhibition vs. [Compound] Detection->Plot IC50 Calculate IC50 Value Plot->IC50

Workflow for screening enzyme inhibitors.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Phosphorylates NFkB_complex p65 p50 IκBα IKK->NFkB_complex:ikb Phosphorylates (leading to degradation) IkB IκBα NFkB_p65 p65 NFkB_p50 p50 NFkB_active p65 p50 NFkB_complex:p65->NFkB_active:p65 Translocation NFkB_complex:p50->NFkB_active:p50 DNA DNA NFkB_active->DNA Binds to promoter iNOS iNOS Gene Transcription DNA->iNOS GOP This compound (Inhibits NO Production) GOP->iNOS Inhibits effect of

Simplified canonical NF-κB signaling pathway.

sar_logic cluster_modifications Structural Modifications cluster_activity Resulting Activity Scaffold 8-Alkoxypsoralen Scaffold Furan Furan Moiety Scaffold->Furan Chain Alkoxy Chain (Geranyloxy) Scaffold->Chain Potent Potent CYP3A4 Inhibition Furan->Potent Intact furan ring is critical Chain->Potent Lipophilic side chain enhances binding Reduced Reduced Potency Furan_mod Reduction of Furan Ring (e.g., Dihydrofuran) Furan_mod->Reduced

References

8-Geranyloxypsoralen: A Technical Guide to its Application as a Chemical Probe for Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Geranyloxypsoralen (8-GOP) is a naturally occurring furanocoumarin found in citrus species such as lemon.[1] As a chemical probe, 8-GOP provides a valuable tool for investigating a variety of biological processes due to its diverse inhibitory activities.[1][2] This technical guide offers an in-depth overview of this compound, focusing on its utility as a chemical probe for enzyme inhibition. It includes a summary of its inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Enzyme Inhibition Profile of this compound

This compound has been identified as a potent inhibitor of several key enzymes, making it a valuable tool for studying their roles in both physiological and pathological processes. Its primary targets include Cytochrome P450 3A4 (CYP3A4) and β-secretase 1 (BACE1).

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of this compound against its principal enzyme targets is summarized in the table below. This data is essential for designing experiments and understanding the compound's efficacy as a chemical probe.

Target EnzymeIC50 Value (µM)Cell Line/SystemSubstrate
Cytochrome P450 3A4 (CYP3A4)3.93 ± 0.53Human Liver MicrosomesTestosterone
Cytochrome P450 3A4 (CYP3A4) Analogue0.78 ± 0.11Not specifiedNot specified
β-secretase 1 (BACE1)20.4Not specifiedNot specified

Table 1: Summary of the in vitro inhibitory activities of this compound and its analogues against key enzyme targets.[2][3]

Applications in Enzyme Inhibition

Probing Cytochrome P450 3A4 (CYP3A4) Activity

8-GOP is a potent inhibitor of CYP3A4, a critical enzyme involved in the metabolism of a vast number of drugs. This inhibitory action makes it a useful chemical probe for:

  • Investigating the role of CYP3A4 in the metabolism of new drug candidates.

  • Studying potential drug-drug interactions that involve the CYP3A4 pathway.

  • Validating high-throughput screening assays designed to identify new CYP3A4 inhibitors.

The inhibitory activity of 8-GOP and its analogues is structurally dependent, with the furan moiety playing a crucial role in the interaction with CYP3A4. Reduction of the furan ring has been shown to decrease inhibitory potency by four-fold.

Investigating β-secretase 1 (BACE1) Activity

8-GOP also serves as a chemical probe for studying the function of BACE1, an enzyme implicated in the pathogenesis of Alzheimer's disease. Its inhibitory activity allows for:

  • Elucidating the role of BACE1 in the processing of amyloid precursor protein (APP).

  • Serving as a reference compound in screening assays for novel BACE1 inhibitors.

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, this compound can modulate various cellular responses, making it a versatile tool for studying cell signaling.

  • Nitric Oxide (NO) and Superoxide Production: 8-GOP has been shown to inhibit the generation of nitric oxide (NO) in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated RAW 264.7 macrophages. It also inhibits superoxide generation in HL-60 leukemia cells induced by TPA. This makes it a useful tool for investigating signaling pathways leading to the expression of inducible nitric oxide synthase (iNOS) and for studying the anti-inflammatory properties of furanocoumarins.

  • Epstein-Barr Virus (EBV) Activation: At a concentration of 50 µM, 8-GOP inhibits the activation of the Epstein-Barr virus (EBV) induced by TPA in infected Raji B-lymphoblastoid cells. This application is valuable for studying the signaling pathways involved in the induction of the EBV lytic cycle and for screening potential anti-viral compounds.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound as a chemical probe are provided below.

In Vitro CYP3A4 Inhibition Assay (IC50 Determination)

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of 8-GOP against CYP3A4 activity using human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • Testosterone (CYP3A4 substrate)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the human liver microsomes, the NADPH regenerating system, and the this compound dilutions.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, testosterone.

  • Incubate at 37°C for a specified time (e.g., 15 minutes).

  • Terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the testosterone metabolite (e.g., 6β-hydroxytestosterone) using a validated LC-MS/MS method.

  • Calculate the percent inhibition for each concentration of 8-GOP relative to a vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Inhibition of Nitric Oxide Production in Macrophages

This protocol describes the measurement of 8-GOP's effect on nitric oxide production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Griess Reagent System for nitrite determination

  • 96-well cell culture plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS and IFN-γ to induce nitric oxide production. Include a negative control (no stimulation) and a positive control (LPS/IFN-γ stimulation without 8-GOP).

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage inhibition of nitric oxide production by 8-GOP.

Epstein-Barr Virus (EBV) Activation Assay

This protocol details the investigation of 8-GOP's ability to inhibit EBV activation in Raji cells.

Materials:

  • Raji B-lymphoblastoid cells (latently infected with EBV)

  • This compound (50 µM)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) as an inducing agent

  • Cell culture medium (e.g., RPMI-1640) with FBS

  • Primary antibody against EBV early antigen (EA-D)

  • Fluorescently labeled secondary antibody

  • Fixation and permeabilization buffers

  • Fluorescence microscope

Procedure:

  • Culture Raji cells in suspension.

  • Treat the cells with 50 µM this compound for a specified pre-treatment time.

  • Induce EBV lytic cycle activation by adding TPA. Include a control group with TPA only.

  • Incubate for 48 hours to allow for the expression of early viral antigens.

  • Harvest the cells and prepare slides for immunofluorescence staining.

  • Fix and permeabilize the cells.

  • Stain for EBV early antigens (EA-D) using the specific primary and fluorescently labeled secondary antibodies.

  • Observe the cells under a fluorescence microscope.

  • Quantify the percentage of EA-D positive cells in the 8-GOP treated group compared to the TPA-only control.

Visualizing Mechanisms and Workflows

Diagrams created using the DOT language provide clear visual representations of signaling pathways and experimental procedures.

CYP3A4_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_8gop Prepare 8-GOP Dilutions pre_incubate Pre-incubate HLM & 8-GOP (37°C) prep_8gop->pre_incubate prep_hlm Prepare Human Liver Microsomes prep_hlm->pre_incubate prep_reagents Prepare NADPH & Substrate initiate_rxn Add Substrate (Testosterone) prep_reagents->initiate_rxn pre_incubate->initiate_rxn incubate Incubate (37°C) initiate_rxn->incubate terminate Terminate Reaction (Acetonitrile) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate IC50 analyze->calculate

Workflow for CYP3A4 Inhibition Assay.

NFkB_Signaling_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/IFN-γ IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_complex NF-κB (p50/p65)-IκB DNA DNA NFkB->DNA Translocates & Binds Transcription Gene Transcription (e.g., iNOS) DNA->Transcription Probe This compound (Potential Inhibitor) Probe->IKK Inhibits?

Potential Inhibition of NF-κB Signaling.

Conclusion

This compound is a multifaceted chemical probe with well-characterized inhibitory effects on key enzymes like CYP3A4 and BACE1. Its ability to modulate cellular pathways involved in inflammation and viral activation further extends its utility in chemical biology and drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize 8-GOP in their investigations. As with any chemical probe, it is crucial to employ appropriate controls to ensure that the observed effects are specific to the intended target.

References

In Vitro Metabolism of 8-Geranyloxypsoralen: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Geranyloxypsoralen (8-GOP), a naturally occurring furanocoumarin, has garnered significant interest for its various biological activities, notably its potent inhibition of cytochrome P450 3A4 (CYP3A4).[1][2][3] Understanding the in vitro metabolism of 8-GOP is crucial for elucidating its pharmacokinetic profile, potential drug-drug interactions, and overall safety assessment. This technical guide provides a comprehensive overview of the methodologies used to study the in vitro metabolism of 8-GOP, summarizes key quantitative data, and outlines potential metabolic pathways based on current scientific understanding of furanocoumarin biotransformation. While specific metabolites of 8-GOP have not been explicitly detailed in publicly available literature, this guide extrapolates likely metabolic transformations based on studies of structurally related compounds.

Introduction

This compound is a derivative of psoralen, characterized by a geranyloxy side chain at the 8-position.[3] Furanocoumarins are well-documented as both substrates and inhibitors of cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for phase I drug metabolism.[4] The interaction of 8-GOP with these enzymes, particularly CYP3A4, is a key determinant of its metabolic fate and its influence on the metabolism of co-administered drugs. In vitro metabolism studies are indispensable for characterizing these interactions in a controlled environment, utilizing systems such as human liver microsomes (HLMs) which are rich in CYP enzymes.

Quantitative Data Summary

The primary quantitative data available for this compound focuses on its inhibitory activity against CYP3A4. This data is critical for predicting the potential for drug-drug interactions.

Table 1: In Vitro Inhibition of Human CYP3A4 by this compound and Analogues

CompoundIC50 (µM)Experimental SystemSubstrateReference
This compound3.93 ± 0.53Human Liver MicrosomesTestosterone
Analogue 1 (8-alkyloxy-furanocoumarin)0.78 ± 0.11Human Liver MicrosomesTestosterone
Analogue 2 (dihydro-8-geranyloxypsoralen)>10Human Liver MicrosomesTestosterone

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 indicates a more potent inhibitor.

Experimental Protocols

This section details the methodologies for key in vitro metabolism experiments applicable to the study of this compound.

CYP3A4 Inhibition Assay in Human Liver Microsomes

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against CYP3A4 activity.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • CYP3A4 Substrate (e.g., Testosterone, Midazolam)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction quenching)

  • Internal Standard (for LC-MS/MS analysis)

  • LC-MS/MS system

Procedure:

  • Prepare Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Prepare working solutions of the CYP3A4 substrate and the NADPH regenerating system in potassium phosphate buffer.

  • Pre-incubation: In a microcentrifuge tube, pre-incubate HLMs with varying concentrations of 8-GOP in potassium phosphate buffer at 37°C for a specified time (e.g., 10 minutes). Include a vehicle control without the inhibitor.

  • Reaction Initiation: Initiate the metabolic reaction by adding the CYP3A4 substrate and the NADPH regenerating system to the pre-incubated mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze the formation of the substrate's metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition of metabolite formation at each 8-GOP concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_hlm Prepare Human Liver Microsomes pre_incubate Pre-incubate HLMs with 8-GOP at 37°C prep_hlm->pre_incubate prep_gop Prepare 8-GOP Concentrations prep_gop->pre_incubate prep_sub Prepare CYP3A4 Substrate & NADPH initiate Add Substrate & NADPH to Initiate prep_sub->initiate pre_incubate->initiate incubate Incubate at 37°C initiate->incubate quench Quench Reaction with Acetonitrile incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Inhibition and IC50 Value analyze->calculate

CYP3A4 Inhibition Assay Workflow.
Metabolite Identification in Human Liver Microsomes

This protocol outlines a general procedure for identifying potential metabolites of this compound.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Formic acid

  • High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation: Incubate 8-GOP with HLMs and the NADPH regenerating system in potassium phosphate buffer at 37°C. Include a control incubation without the NADPH regenerating system to identify non-enzymatic degradation products.

  • Reaction Termination: After a suitable incubation time (e.g., 60 minutes), terminate the reaction with ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the sample to remove precipitated proteins. Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the sample using a high-resolution mass spectrometer. Acquire data in both full scan mode to detect potential metabolites and in data-dependent or data-independent acquisition mode to obtain fragmentation spectra for structural elucidation.

  • Data Processing: Process the acquired data using metabolite identification software. Look for potential biotransformations such as oxidation (addition of 16 Da), hydroxylation (addition of 16 Da), demethylation (loss of 14 Da), and glucuronidation (addition of 176 Da). Compare the chromatograms of the NADPH-fortified and control incubations to identify NADPH-dependent metabolites.

  • Structural Elucidation: Propose the structures of potential metabolites based on their accurate mass measurements and fragmentation patterns.

start Start incubation Incubate 8-GOP with HLMs and NADPH start->incubation termination Terminate Reaction with Acetonitrile incubation->termination sample_prep Sample Preparation (Centrifuge, Reconstitute) termination->sample_prep lcms_analysis LC-MS/MS Analysis (Full Scan & MS/MS) sample_prep->lcms_analysis data_processing Data Processing & Metabolite Prediction lcms_analysis->data_processing structural_elucidation Structural Elucidation of Metabolites data_processing->structural_elucidation end End structural_elucidation->end

Metabolite Identification Workflow.

Predicted Metabolic Pathways of this compound

While specific metabolites of 8-GOP are not yet reported, based on the known metabolism of other furanocoumarins, several metabolic pathways can be predicted. The primary sites for metabolic attack are the furan ring, the psoralen core, and the geranyl side chain.

Key Predicted Biotransformations:

  • Oxidation of the Furan Ring: This can lead to the formation of an epoxide, which can then be hydrolyzed to a dihydrodiol.

  • Hydroxylation of the Psoralen Core: Hydroxyl groups can be introduced at various positions on the aromatic rings.

  • Metabolism of the Geranyl Side Chain: This can involve hydroxylation at various positions, epoxidation of the double bonds, or cleavage of the ether linkage.

cluster_pathways Predicted Metabolic Pathways cluster_products Potential Metabolites GOP This compound furan_oxidation Furan Ring Oxidation (CYP-mediated) GOP->furan_oxidation core_hydroxylation Psoralen Core Hydroxylation GOP->core_hydroxylation side_chain_metabolism Geranyl Side Chain Metabolism GOP->side_chain_metabolism epoxide Epoxide Intermediate furan_oxidation->epoxide hydroxylated_gop Hydroxylated 8-GOP core_hydroxylation->hydroxylated_gop hydroxylated_side_chain Hydroxylated Geranyl Side Chain side_chain_metabolism->hydroxylated_side_chain epoxidated_side_chain Epoxidated Geranyl Side Chain side_chain_metabolism->epoxidated_side_chain xanthotoxol Xanthotoxol (O-dealkylation) side_chain_metabolism->xanthotoxol dihydrodiol Dihydrodiol epoxide->dihydrodiol

Predicted Metabolic Pathways for 8-GOP.

Conclusion

The in vitro metabolism of this compound is primarily characterized by its potent inhibition of CYP3A4. While the specific metabolites of 8-GOP have yet to be fully elucidated, established methodologies for in vitro drug metabolism studies provide a clear framework for their identification and characterization. Based on the metabolism of structurally related furanocoumarins, the biotransformation of 8-GOP is likely to involve oxidation of the furan ring and metabolism of the geranyl side chain. Further research is warranted to definitively identify the metabolites of 8-GOP and to quantify their formation kinetics. Such data will be invaluable for a comprehensive understanding of its safety profile and its potential for drug-drug interactions, thereby guiding its future development and clinical application.

References

An In-depth Technical Guide to the Discovery and Isolation of 8-Geranyloxypsoralen from Citrus limon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Geranyloxypsoralen, a naturally occurring linear furanocoumarin, has been identified as a constituent of Citrus limon (lemon).[1][2] This compound, also known as Xanthotoxol geranyl ether, belongs to a class of secondary metabolites involved in plant defense mechanisms.[1][3] In recent years, this compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of this compound from Citrus limon, with a focus on detailed experimental protocols and quantitative data for researchers in drug discovery and development.

Biological Activities and Pharmacological Significance

This compound exhibits a range of biological activities, making it a valuable lead compound for drug development. Its primary mechanisms of action include enzyme inhibition and modulation of inflammatory and viral pathways.

Enzyme Inhibition
  • Cytochrome P450 3A4 (CYP3A4) Inhibition: this compound is a potent inhibitor of CYP3A4, a key enzyme in the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[1] The furan moiety of the molecule is understood to be crucial for this inhibitory activity.

  • β-secretase 1 (BACE1) Inhibition: This furanocoumarin also demonstrates inhibitory effects on BACE1, an enzyme implicated in the pathogenesis of Alzheimer's disease.

Anti-inflammatory and Anti-viral Properties
  • Inhibition of Nitric Oxide (NO) and Superoxide Generation: this compound has been shown to suppress the production of nitric oxide in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated macrophages. It also inhibits the generation of superoxide.

  • Inhibition of Epstein-Barr Virus (EBV) Activation: The compound has been observed to inhibit the activation of the Epstein-Barr virus induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in infected Raji B-lymphoblastoid cells.

Quantitative Data

The following tables summarize the key quantitative data associated with the biological activity and natural abundance of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 Value (µM)Cell Line/SystemReference(s)
Cytochrome P450 3A4 (CYP3A4)3.93 ± 0.53Human Liver Microsomes
β-secretase 1 (BACE1)20.4Not specified

Table 2: Quantitative Analysis of this compound in Citrus limon

Plant PartYield (% of dried peel)Analytical MethodReference(s)
Peel0.00015%Not specified

Note: Data on the natural abundance of this compound in Citrus limon is limited. The provided yield is from a single study and may vary depending on the lemon cultivar, geographical origin, and extraction methodology.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of this compound from Citrus limon peel.

Extraction of Furanocoumarins from Citrus limon Peel

This protocol outlines a general procedure for the extraction of furanocoumarins, including this compound, from lemon peel.

Materials and Reagents:

  • Fresh Citrus limon fruits

  • Methanol (MeOH) or Ethanol (EtOH), analytical grade

  • Drying oven or lyophilizer

  • Grinder or blender

  • Filter paper

  • Rotary evaporator

  • Ultrasonic bath (optional)

Procedure:

  • Sample Preparation:

    • Wash the lemon fruits thoroughly and peel them. The flavedo (the outer, colored part of the peel) is reported to be rich in coumarins.

    • Dry the peels in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or freeze-dry them.

    • Grind the dried peels into a fine powder.

  • Extraction:

    • Maceration:

      • Soak the powdered peel in methanol or ethanol (e.g., a 1:10 solid-to-solvent ratio, w/v).

      • Allow the mixture to stand for 24-48 hours at room temperature with occasional shaking.

    • Ultrasound-Assisted Extraction (UAE) (Optional):

      • Suspend the powdered peel in the chosen solvent.

      • Place the mixture in an ultrasonic bath for a specified duration (e.g., 30 minutes) to enhance extraction efficiency.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the solid residue.

    • Repeat the extraction process on the residue 2-3 times to ensure maximum recovery.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Isolation of this compound by Column Chromatography

This protocol describes the separation of this compound from the crude extract.

Materials and Reagents:

  • Crude furanocoumarin extract

  • Silica gel (for column chromatography)

  • Hexane, Ethyl acetate, and other organic solvents (HPLC grade)

  • Glass column for chromatography

  • Fraction collector (optional)

  • Thin-Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

  • UV lamp (254 nm and 366 nm)

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Allow the silica gel to settle, and then equilibrate the column with hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Adsorb the dissolved extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.

  • Elution and Fraction Collection:

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient could be from 100% hexane to a hexane:ethyl acetate mixture (e.g., 8:2 v/v).

    • Collect fractions of the eluate.

    • Monitor the separation process by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Identification and Pooling:

    • Identify the fractions containing this compound by comparing their TLC profiles with a reference standard if available.

    • Pool the fractions that show a pure spot corresponding to this compound.

  • Final Purification (if necessary):

    • If the pooled fractions are not sufficiently pure, a further purification step using preparative High-Performance Liquid Chromatography (HPLC) may be required.

Characterization by Spectroscopic Methods

The structure of the isolated this compound can be confirmed using the following spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be compared with reported data.

Mass Spectrometry (MS):

  • LC-MS or GC-MS: Analyze the purified compound by mass spectrometry to determine its molecular weight and fragmentation pattern, which should be consistent with the structure of this compound.

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_isolation Isolation cluster_characterization Characterization start Citrus limon Peel drying Drying & Grinding start->drying extraction Solvent Extraction (Methanol/Ethanol) drying->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling purified_compound This compound pooling->purified_compound nmr NMR Spectroscopy (¹H, ¹³C) purified_compound->nmr ms Mass Spectrometry purified_compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation

Caption: General workflow for the isolation of this compound.

Signaling Pathway Inhibition

G cluster_cyp3a4 CYP3A4 Inhibition cluster_bace1 BACE1 Inhibition cluster_inflammation Anti-inflammatory Pathway compound_cyp This compound cyp3a4 CYP3A4 Enzyme compound_cyp->cyp3a4 drug_metabolism Drug Metabolism cyp3a4->drug_metabolism catalyzes compound_bace This compound bace1 BACE1 Enzyme compound_bace->bace1 app_processing APP Processing bace1->app_processing cleaves compound_inflam This compound no_production Nitric Oxide Production compound_inflam->no_production superoxide_production Superoxide Production compound_inflam->superoxide_production macrophage Activated Macrophage macrophage->no_production macrophage->superoxide_production

Caption: Inhibitory effects of this compound on key biological pathways.

References

Pharmacological Profiling of Novel 8-Geranyloxypsoralen Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profiling of novel 8-geranyloxypsoralen derivatives. Psoralens, a class of furocoumarins, are naturally occurring compounds that have garnered significant interest in drug discovery due to their diverse biological activities. The addition of a geranyloxy moiety at the 8-position has been shown to modulate the pharmacological properties of the psoralen scaffold, leading to compounds with potential therapeutic applications. This document outlines the key biological activities, presents quantitative data, details experimental protocols, and visualizes important signaling pathways and workflows to facilitate further research and development in this area.

Core Biological Activities

The primary pharmacological activities of this compound derivatives investigated to date include the inhibition of cytochrome P450 enzymes, cytotoxic effects against cancer cell lines, and modulation of key cellular signaling pathways.

Cytochrome P450 Inhibition

A significant focus of research on this compound derivatives has been their potent inhibitory activity against cytochrome P450 3A4 (CYP3A4), a critical enzyme involved in the metabolism of a large number of pharmaceuticals.[1][2] Inhibition of CYP3A4 can lead to drug-drug interactions, and understanding the inhibitory potential of new chemical entities is a crucial aspect of drug development. The 8-alkyloxy-furanocoumarin analogues have demonstrated dose-dependent inhibition of CYP3A4 activity.[1][3]

Cytotoxic Activity

Several this compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. This activity is of particular interest for the development of novel anticancer agents. The position of the geranyloxy group on the psoralen scaffold appears to influence cytotoxic activity, with some studies indicating that 5-geranyloxypsoralen exhibits greater cytotoxicity than its 8-geranyloxy counterpart against certain cell lines.[4]

Modulation of Signaling Pathways

Emerging evidence suggests that psoralen derivatives can exert their biological effects by modulating intracellular signaling pathways. Key pathways identified include the Nuclear Factor-kappa B (NF-κB) and the PI3K/Akt signaling pathways, both of which are critical regulators of inflammation, cell survival, and proliferation. For instance, related psoralen compounds like 8-methoxypsoralen have been shown to inhibit the NF-κB pathway, and other derivatives have been found to activate the Akt signaling cascade.

Data Presentation: Quantitative Analysis

The following tables summarize the reported in vitro biological activities of various this compound derivatives and related compounds.

Table 1: Inhibitory Activity of this compound Derivatives against CYP3A4

CompoundIC50 (µM)Reference
This compound0.78 ± 0.11
Dihydro-8-geranyloxypsoralen3.12 (approx. 4-fold less potent than this compound)
Other 8-alkyloxy-furanocoumarin analogues0.78 - 3.93

Table 2: Cytotoxic Activity of Geranyloxy Coumarin Derivatives

CompoundCell LineIC50 (µg/mL)Reference
5-Geranyloxy-7-methoxycoumarinMCF-7204.69 ± 22.91
5-GeranyloxypsoralenMCF-7138.51 ± 14.44
This compoundMCF-7478.15 ± 34.85

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Synthesis of 8-Alkyloxypsoralen Derivatives

The synthesis of 8-alkyloxy-furanocoumarin analogues is typically performed via a Williamson ether synthesis.

  • Dissolve 8-hydroxypsoralen (xanthotoxol) in a suitable solvent such as acetone.

  • Add an excess of a base, for example, potassium carbonate (K2CO3), to the solution.

  • Add the appropriate alkyl halide (e.g., geranyl bromide) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired 8-alkyloxypsoralen derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

CYP3A4 Inhibition Assay (Human Liver Microsomes)

This protocol describes a method for determining the inhibitory potential of test compounds on CYP3A4 activity in human liver microsomes using testosterone as a substrate.

  • Reagent Preparation :

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of human liver microsomes in a potassium phosphate buffer (pH 7.4).

    • Prepare a solution of the CYP3A4 substrate, testosterone, in the same buffer.

    • Prepare a solution of the NADPH regenerating system.

  • Incubation :

    • In a microcentrifuge tube, pre-incubate the human liver microsomes, testosterone, and the test compound (at various concentrations) at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Termination and Sample Processing :

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the mixture to precipitate the proteins.

  • Analysis :

    • Analyze the supernatant for the formation of the testosterone metabolite, 6β-hydroxytestosterone, using a validated LC-MS/MS method.

  • Data Analysis :

    • Calculate the rate of metabolite formation.

    • Determine the IC50 value for each test compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound derivatives against cancer cell lines.

  • Cell Seeding :

    • Seed the cancer cells of interest (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment :

    • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition :

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization :

    • Carefully remove the medium and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement :

    • Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways that can be modulated by psoralen derivatives.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB_alpha IκBα IKK_complex->IkB_alpha phosphorylates NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB sequesters Proteasome Proteasome IkB_alpha->Proteasome ubiquitination & degradation Nucleus Nucleus NF_kB->Nucleus translocation Psoralen_Derivative Psoralen Derivative (e.g., Xanthotoxol) Psoralen_Derivative->IKK_complex inhibits Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription

Caption: Canonical NF-κB signaling pathway and potential inhibition by psoralen derivatives.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt phosphorylates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt phosphorylates Psoralen_Derivative Psoralen Derivative Psoralen_Derivative->Akt activates

Caption: The PI3K/Akt signaling pathway and potential modulation by psoralen derivatives.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

CYP3A4_Inhibition_Workflow Experimental Workflow for CYP3A4 Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Human Liver Microsomes - Testosterone (Substrate) - Test Compounds - NADPH Regenerating System Start->Prepare_Reagents Pre_incubation Pre-incubate Microsomes, Testosterone, and Test Compound (37°C, 5 min) Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with NADPH Regenerating System Pre_incubation->Initiate_Reaction Incubation Incubate (37°C, 15 min) Initiate_Reaction->Incubation Terminate_Reaction Terminate Reaction with Acetonitrile Incubation->Terminate_Reaction Centrifuge Centrifuge to Precipitate Proteins Terminate_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS for 6β-hydroxytestosterone Centrifuge->Analyze Data_Analysis Calculate % Inhibition and Determine IC50 Analyze->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for screening CYP3A4 inhibitors.

MTT_Assay_Workflow Experimental Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells Seed Cancer Cells in a 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Treat_Cells Treat Cells with Test Compounds Adherence->Treat_Cells Incubate_Cells Incubate for 48-72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 3-4 hours (Formation of Formazan) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Data_Analysis Calculate % Cell Viability and Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: A standard workflow for determining cytotoxicity using the MTT assay.

Logical Relationships

The following diagram illustrates the logical relationships between structural modifications of the 8-alkoxypsoralen scaffold and the resulting CYP3A4 inhibitory activity.

SAR_Logic_Diagram Structure-Activity Relationship (SAR) Logic for 8-Alkoxypsoralen CYP3A4 Inhibitors Scaffold 8-Alkoxypsoralen Scaffold Furan_Moiety Furan Ring Integrity Scaffold->Furan_Moiety Geranyloxy_Chain 8-Geranyloxy Chain Scaffold->Geranyloxy_Chain Intact_Furan Intact Furan Ring Furan_Moiety->Intact_Furan is Reduced_Furan Reduced Furan Ring (Dihydropsoralen) Furan_Moiety->Reduced_Furan is Lipophilicity Lipophilicity and Shape of Side Chain Geranyloxy_Chain->Lipophilicity contributes to Unsaturation Unsaturation in Geranyl Chain Geranyloxy_Chain->Unsaturation possesses High_Potency High CYP3A4 Inhibitory Potency Intact_Furan->High_Potency leads to Low_Potency Low CYP3A4 Inhibitory Potency Reduced_Furan->Low_Potency leads to Lipophilicity->High_Potency is critical for Unsaturation->High_Potency is less critical than lipophilicity for

Caption: SAR logic for 8-alkoxypsoralen CYP3A4 inhibitors.

References

8-Geranyloxypsoralen: A Technical Guide to its Role in Xenobiotic Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Geranyloxypsoralen (8-GOP), a naturally occurring furanocoumarin, has garnered significant attention within the scientific community for its potent modulation of xenobiotic metabolism. This technical guide provides an in-depth analysis of 8-GOP, focusing on its inhibitory effects on key metabolic enzymes and transporters, particularly Cytochrome P450 3A4 (CYP3A4). This document summarizes quantitative data, details experimental methodologies, and provides visual representations of molecular interactions and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Xenobiotic metabolism is a critical physiological process that dictates the efficacy and safety of pharmaceutical agents. The Cytochrome P450 superfamily of enzymes, particularly CYP3A4, is responsible for the metabolism of a vast array of drugs.[1] Concurrently, efflux transporters like P-glycoprotein (P-gp) play a crucial role in limiting the intracellular concentration of xenobiotics, thereby affecting their absorption and distribution.[2][3] Natural compounds that can modulate the activity of these proteins are of significant interest as they can lead to drug-drug interactions or be harnessed to improve the bioavailability of certain therapies.[2]

This compound, a derivative of the psoralen class of furanocoumarins, has been identified as a potent inhibitor of CYP3A4.[4] This guide explores the molecular mechanisms underlying this inhibition, presents the available quantitative data, and provides detailed protocols for its investigation.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and its analogues against CYP3A4 has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of inhibitors.

CompoundIC50 (µM) vs. CYP3A4Experimental SystemSubstrateReference
This compound3.93 ± 0.53Human Liver MicrosomesTestosterone
Analogue 1 (Saturated chain)0.78 ± 0.11Human Liver MicrosomesTestosterone
Analogue 2 (Reduced furan)>10Human Liver MicrosomesTestosterone

Note: Analogue 1 refers to an 8-alkyloxy-furanocoumarin with a saturated geranyl chain. Analogue 2 refers to dihydro-8-geranyloxypsoralen.

Mechanism of Action: CYP3A4 Inhibition

This compound inhibits CYP3A4 through a mechanism that involves its furanocoumarin core. The furan ring is crucial for this activity, as its reduction leads to a significant decrease in inhibitory potency. The interaction is believed to be, at least in part, mechanism-based, where the furanocoumarin is metabolized by CYP3A4 to a reactive intermediate that then irreversibly binds to the enzyme, leading to its inactivation. This is a common mechanism for many furanocoumarins found in sources like grapefruit juice.

Below is a diagram illustrating the proposed mechanism of CYP3A4 inhibition by this compound.

CYP3A4_Inhibition cluster_0 CYP3A4 Active Site 8-GOP This compound CYP3A4_active Active CYP3A4 8-GOP->CYP3A4_active Binding Metabolism Metabolism CYP3A4_active->Metabolism Catalysis Reactive_Intermediate Reactive Intermediate Metabolism->Reactive_Intermediate CYP3A4_inactive Inactive CYP3A4 Reactive_Intermediate->CYP3A4_inactive Covalent Binding

Mechanism of CYP3A4 inhibition by this compound.

Role in P-glycoprotein Modulation

While furanocoumarins as a class have been reported to inhibit the efflux transporter P-glycoprotein (P-gp), specific quantitative data for this compound is currently lacking in the scientific literature. Some related compounds, such as bergaptol, have been suggested to suppress P-gp activity, which could have implications for overcoming multidrug resistance in cancer cells. However, further research is required to definitively characterize the interaction between this compound and P-gp and to determine its IC50 value.

Structure-Activity Relationship (SAR)

The inhibitory activity of psoralen derivatives against CYP3A4 is highly dependent on their chemical structure. Key structural features that influence activity include:

  • The Furan Moiety: The integrity of the furan ring is essential for potent CYP3A4 inhibition. Saturation of the furan ring, as seen in dihydro-8-geranyloxypsoralen, results in a dramatic loss of inhibitory activity.

  • The Alkyloxy Side Chain: The nature and position of the alkyloxy side chain also play a role. For 8-alkyloxypsoralens, the lipophilicity and length of the chain can modulate the inhibitory potency.

The following diagram illustrates the key structural elements of this compound and their importance for CYP3A4 inhibition.

SAR_Diagram cluster_0 Structure-Activity Relationship of this compound for CYP3A4 Inhibition Structure This compound Structure Furan_Ring Furan Ring (Essential for activity) Structure->Furan_Ring Geranyloxy_Chain 8-Geranyloxy Chain (Modulates potency) Structure->Geranyloxy_Chain Psoralen_Core Psoralen Core Structure->Psoralen_Core Activity Potent CYP3A4 Inhibition Furan_Ring->Activity Geranyloxy_Chain->Activity

Key structural features of 8-GOP for CYP3A4 inhibition.

Experimental Protocols

In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

This protocol describes a common method to determine the IC50 value of this compound for CYP3A4-mediated testosterone 6β-hydroxylation.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound (test inhibitor)

  • Testosterone (CYP3A4 substrate)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound and testosterone in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in the assay buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine HLMs (final protein concentration typically 0.1-0.5 mg/mL), potassium phosphate buffer, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the inhibitor to interact with the enzymes.

  • Initiation of Reaction: Start the reaction by adding the NADPH regenerating system and testosterone (at a concentration near its Km for CYP3A4).

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and analyze the formation of 6β-hydroxytestosterone using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

The workflow for this assay is depicted below.

CYP3A4_Assay_Workflow Start Prepare Reagents Incubation_Mix Prepare Incubation Mixture (HLMs, Buffer, 8-GOP) Start->Incubation_Mix Preincubation Pre-incubate at 37°C Incubation_Mix->Preincubation Reaction_Start Initiate Reaction (Add NADPH & Testosterone) Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Termination Terminate Reaction (Add Acetonitrile + IS) Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation Analysis LC-MS/MS Analysis Centrifugation->Analysis Data_Analysis Calculate IC50 Analysis->Data_Analysis

Workflow for in vitro CYP3A4 inhibition assay.
In Vitro P-glycoprotein Inhibition Assay using Caco-2 Cells

This protocol provides a general framework for assessing the inhibitory potential of a compound on P-gp-mediated transport using the Caco-2 cell line, a model for the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • This compound (test inhibitor)

  • A known P-gp substrate (e.g., Digoxin, Rhodamine 123)

  • A known P-gp inhibitor (e.g., Verapamil, as a positive control)

  • Scintillation counter or fluorescence plate reader

  • Transepithelial electrical resistance (TEER) meter

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the TEER.

  • Bidirectional Transport Assay:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the P-gp substrate to either the apical (A) or basolateral (B) chamber.

    • In parallel experiments, co-incubate the substrate with different concentrations of this compound or the positive control inhibitor in both chambers.

    • Incubate at 37°C for a defined period (e.g., 1-2 hours).

  • Sample Collection: At the end of the incubation, collect samples from the receiver chamber (B for A-to-B transport, A for B-to-A transport).

  • Analysis: Quantify the amount of the P-gp substrate in the collected samples using an appropriate analytical method (e.g., scintillation counting for radiolabeled substrates, fluorescence measurement for fluorescent substrates).

  • Data Analysis:

    • Calculate the apparent permeability (Papp) in both directions (A-to-B and B-to-A).

    • Determine the efflux ratio (ER = Papp(B-to-A) / Papp(A-to-B)).

    • Calculate the percent inhibition of the efflux ratio by this compound at each concentration.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Pharmacokinetics

Currently, there is a lack of publicly available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Studies on other psoralen derivatives, such as 8-methoxypsoralen (Xanthotoxin), have shown that these compounds can be absorbed orally, but their bioavailability can be variable. The pharmacokinetic profile of 8-methoxypsoralen is characterized by rapid absorption and extensive metabolism. Further research is needed to elucidate the specific pharmacokinetic properties of this compound.

Conclusion

This compound is a potent inhibitor of CYP3A4, a key enzyme in drug metabolism. Its mechanism of inhibition is linked to its furanocoumarin structure, with the furan moiety playing a critical role. While its effects on P-glycoprotein are not yet well-characterized, its potent CYP3A4 inhibition underscores its potential for significant drug-drug interactions. The experimental protocols and data presented in this guide provide a solid foundation for further research into the pharmacological profile of this compound. Future studies should focus on elucidating its effects on P-gp and other transporters, as well as defining its in vivo pharmacokinetic and pharmacodynamic properties to fully understand its implications for drug development and clinical practice.

References

A Technical Guide to the Anti-inflammatory Properties of Furanocoumarins: Focus on 8-Geranyloxypsoralen (8-GOP)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Furanocoumarins, a class of phytochemicals found in various plants, are gaining attention for their diverse biological activities, including significant anti-inflammatory effects.[1][2] These compounds have been shown to modulate key signaling pathways and reduce the production of pro-inflammatory mediators, making them promising candidates for the development of novel therapeutics for inflammatory diseases. This technical guide provides an in-depth review of the anti-inflammatory mechanisms of furanocoumarins, with a specific focus on the therapeutic potential of 8-geranyloxypsoralen (8-GOP). It details the molecular targets, summarizes quantitative data on their efficacy, outlines relevant experimental protocols for their evaluation, and visualizes the core signaling pathways involved. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Furanocoumarins and Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While a crucial component of the innate immune system, dysregulated or chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3][4] The inflammatory cascade is orchestrated by a network of signaling molecules, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) that produce inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2).

Furanocoumarins are a class of organic compounds produced by a variety of plants, notably from the Apiaceae (celery, parsnip) and Rutaceae (citrus fruits) families. They are characterized by a furan ring fused with a coumarin moiety. For years, certain furanocoumarins have been investigated for their biological activities, which range from anti-cancer and anti-obesity effects to bone health promotion. A growing body of evidence highlights their potent anti-inflammatory properties, exerted primarily through the inhibition of key pro-inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Anti-inflammatory Mechanisms of Furanocoumarins

The anti-inflammatory action of furanocoumarins is multi-faceted, involving the suppression of inflammatory mediators and the modulation of intracellular signaling cascades. While direct research on this compound (8-GOP) is emerging, its mechanism can be inferred from studies on structurally similar compounds, such as other 8-substituted psoralen derivatives and geranyloxycoumarins.

Inhibition of Pro-inflammatory Mediators

Furanocoumarins effectively reduce the expression and production of key molecules that drive the inflammatory response. Studies on various furanocoumarins consistently demonstrate a significant reduction in NO, PGE2, and pro-inflammatory cytokines in cellular and animal models of inflammation.

  • Nitric Oxide (NO) and Prostaglandin E2 (PGE2): In lipopolysaccharide (LPS)-stimulated macrophage models, furanocoumarins like phellopterin, oxypeucedanin, and xanthotoxol have been shown to suppress the production of NO and PGE2. This is achieved by inhibiting the expression of their respective synthesizing enzymes, iNOS and COX-2.

  • Pro-inflammatory Cytokines: The production of crucial pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, is significantly attenuated by furanocoumarin treatment. This suppression occurs at the transcriptional level, directly linked to the inhibition of pathways like NF-κB.

Data Presentation

The following table summarizes quantitative data on the anti-inflammatory effects of various furanocoumarins from published studies.

FuranocoumarinModel/AssayTargetResultCitation
BergaptenCarrageenan-induced foot edema (chick)InflammationED50: 101.6 ± 0.003 mg/kg
Oxypeucedanin HydrateCarrageenan-induced foot edema (chick)InflammationED50: 126.4 ± 0.011 mg/kg
Xanthotoxol (8-hydroxypsoralen)LPS-stimulated RAW 264.7 cellsPGE2 Production93.24% reduction at 250 µM
Xanthotoxol (8-hydroxypsoralen)LPS-stimulated RAW 264.7 cellsIL-6 ProductionSignificant, dose-dependent reduction
Xanthotoxol (8-hydroxypsoralen)LPS-stimulated RAW 264.7 cellsIL-1β ProductionSignificant, dose-dependent reduction
Auraptene (7-geranyloxycoumarin)Croton oil ear test (mice)Edema50% reduction at 1 µmol/cm²
8-Methoxypsoralen (8-MOP)IL-1β-stimulated rat chondrocytesIL-6, TNF-αSignificant reduction
Modulation of Key Signaling Pathways

The broad-spectrum anti-inflammatory effects of furanocoumarins are rooted in their ability to interfere with central signaling pathways that regulate the expression of hundreds of pro-inflammatory genes.

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, the NF-κB dimer (typically p50/p65) is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli, such as LPS binding to its receptor (TLR4), trigger a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for degradation. This releases the p50/p65 dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of target genes, including those for TNF-α, IL-6, COX-2, and iNOS.

Furanocoumarins, including 8-methoxypsoralen (8-MOP) and xanthotoxol, have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα. This action effectively traps the NF-κB dimer in the cytoplasm, preventing it from activating pro-inflammatory gene expression.

NF_kappaB_Pathway Figure 1: Inhibition of the NF-κB Signaling Pathway by Furanocoumarins cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Releases degradation Proteasomal Degradation p_IkBa->degradation Ubiquitination DNA DNA (κB sites) p65_p50->DNA Translocates & Binds Furanocoumarins Furanocoumarins (e.g., 8-GOP) Furanocoumarins->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Initiates Transcription

Figure 1: Inhibition of the NF-κB Signaling Pathway by Furanocoumarins

The Mitogen-Activated Protein Kinase (MAPK) family consists of several serine/threonine kinases that regulate a wide range of cellular processes, including inflammation. The three major, well-characterized MAPK cascades are:

  • Extracellular signal-regulated kinases (ERK)

  • c-Jun N-terminal kinases (JNK)

  • p38 MAPKs

These kinases are activated by phosphorylation in response to extracellular stimuli and, in turn, phosphorylate downstream targets, including transcription factors that control the expression of inflammatory genes. For example, the activation of p38 and JNK is strongly associated with the production of TNF-α and other cytokines in response to LPS.

Several studies have confirmed that furanocoumarins can suppress inflammation by inhibiting the phosphorylation of p38, JNK, and to a lesser extent, ERK. By blocking the activation of these key kinases, furanocoumarins prevent the downstream signaling events that lead to an inflammatory response.

MAPK_Pathway Figure 2: Modulation of MAPK Signaling by Furanocoumarins cluster_input Figure 2: Modulation of MAPK Signaling by Furanocoumarins cluster_cascades MAPK Cascades cluster_output Cellular Response Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1, MEKK) Stimuli->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 MKK47 MKK4/7 MAPKKK->MKK47 MEK12 MEK1/2 MAPKKK->MEK12 p38 p38 MKK36->p38 Phosphorylates JNK JNK MKK47->JNK Phosphorylates ERK ERK1/2 MEK12->ERK Phosphorylates Response Transcription of Inflammatory Genes (Cytokines, Chemokines) p38->Response JNK->Response ERK->Response Furanocoumarins Furanocoumarins (e.g., 8-GOP) Furanocoumarins->p38 Inhibits Phosphorylation Furanocoumarins->JNK

Figure 2: Modulation of MAPK Signaling by Furanocoumarins

Experimental Protocols for Assessing Anti-inflammatory Activity

Evaluating the anti-inflammatory properties of compounds like 8-GOP requires robust and standardized experimental models. The following protocols describe common in vitro and in vivo methods used in the field.

In Vitro: LPS-Induced Inflammation in Macrophages

The murine macrophage cell line RAW 264.7 is widely used to screen for anti-inflammatory activity. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to induce a potent inflammatory response.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability/ELISA, 6-well for Western blot/qPCR) and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 8-GOP) or vehicle control (e.g., DMSO) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 100-200 ng/mL to all wells except the unstimulated control group.

  • Incubation: Incubate the plates for a specified period, typically 8 hours for protein phosphorylation analysis (MAPK, IκBα) or 18-24 hours for cytokine and NO production analysis.

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for measuring secreted cytokines (ELISA) and nitric oxide (Griess assay).

    • Cell Lysate: Wash the cells with cold PBS and lyse them to extract total protein (for Western blot) or RNA (for qPCR).

Measurement of Inflammatory Markers
  • Nitric Oxide (Griess Assay): Mix equal volumes of cell supernatant with Griess reagent. Measure the absorbance at ~540 nm. The NO₂⁻ concentration is determined using a sodium nitrite standard curve.

  • Cytokines (ELISA): Quantify the concentration of TNF-α, IL-6, and IL-1β in the cell supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Protein Expression (Western Blot): Separate total protein from cell lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p38, p-JNK, p-IκBα, and their total forms). Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

In Vivo: Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation used to evaluate the systemic or topical anti-inflammatory effects of novel compounds.

Methodology:

  • Animal Model: Use adult male Wistar or Sprague-Dawley rats.

  • Compound Administration: Administer the test compound (e.g., 8-GOP) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: After a set period (e.g., 1 hour post-compound administration), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume or thickness using a plethysmometer at baseline (time 0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Analysis: The anti-inflammatory effect is calculated as the percentage inhibition of edema in the compound-treated groups compared to the vehicle-treated control group.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the in vitro assessment of an anti-inflammatory compound.

Experimental_Workflow Figure 3: General Workflow for In Vitro Anti-inflammatory Screening cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture 1. Cell Culture (e.g., RAW 264.7) seed 2. Plate Seeding culture->seed pretreat 3. Pre-treatment (Test Compound / Vehicle) seed->pretreat stimulate 4. Stimulation (LPS) pretreat->stimulate incubate 5. Incubation (8-24 hours) stimulate->incubate collect 6. Sample Collection (Supernatant & Lysate) incubate->collect griess Griess Assay (NO) collect->griess elisa ELISA (Cytokines) collect->elisa western Western Blot (Proteins) collect->western data 7. Data Analysis & Interpretation griess->data elisa->data western->data

Figure 3: General Workflow for In Vitro Anti-inflammatory Screening

Conclusion and Future Directions

Furanocoumarins represent a compelling class of natural compounds with well-documented anti-inflammatory properties. Their ability to potently inhibit the NF-κB and MAPK signaling pathways positions them as attractive candidates for therapeutic development. While data on many furanocoumarins exist, specific mechanistic and efficacy studies on this compound (8-GOP) are needed to fully elucidate its potential.

Future research should focus on:

  • Direct Mechanistic Studies: Investigating the specific molecular interactions of 8-GOP with components of the NF-κB and MAPK pathways.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy of 8-GOP in various animal models of chronic inflammatory diseases.

  • Structure-Activity Relationship (SAR): Comparing the activity of 8-GOP with other 8-substituted furanocoumarins to understand how the geranyloxy side chain influences potency and specificity.

  • Safety and Toxicology: Conducting comprehensive safety and toxicological profiles to ensure a favorable therapeutic window.

By addressing these areas, the scientific community can fully unlock the therapeutic potential of 8-GOP and other furanocoumarins for the treatment of a wide range of inflammatory disorders.

References

Exploring the Cytotoxic Potential of 8-Geranyloxy Derivatives in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 8-geranyloxy moiety, a lipophilic side chain derived from the monoterpenoid geraniol, has become a significant structural feature in the development of biologically active compounds.[1][2] When incorporated into molecular scaffolds like coumarins, psoralens, and flavonoids, this functional group has been shown to modulate pharmacological properties, including notable cytotoxic potential against various cancer cell lines.[1] These compounds, both natural and synthetic, are of growing interest for their therapeutic potential in oncology.[3] This technical guide provides a comprehensive overview of the cytotoxic effects of 8-geranyloxy derivatives, detailing their mechanisms of action, relevant experimental protocols, and a summary of quantitative data to support further research and drug development.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of a biological process, such as cell growth. Lower IC50 values indicate greater potency.[4] The following tables summarize the reported in vitro cytotoxic activities of various geranyloxy derivatives against human cancer cell lines.

Table 1: Cytotoxic Activity of Geranyloxy Coumarin Derivatives

Compound Cell Line IC50 (µg/mL) Reference
5-Geranyloxy-7-methoxycoumarin MCF-7 (Breast Cancer) 204.69 ± 22.91
5-Geranyloxypsoralen MCF-7 (Breast Cancer) 138.51 ± 14.44

| 8-Geranyloxypsoralen | MCF-7 (Breast Cancer) | 478.15 ± 34.85 | |

Table 2: Cytotoxic Activity of Structurally Related Coumarins for Comparison

Compound Cell Line IC50 / Activity Reference
Imperatorin HepG2 (Liver Cancer, doxorubicin-resistant) 28.1 µM
Imperatorin HepG2 (Liver Cancer, doxorubicin-sensitive) 43.3 µM
Bergapten (5-methoxypsoralen) DLD-1 (Colorectal Cancer) Induces apoptosis at 50 µM
Bergapten (5-methoxypsoralen) LoVo (Colorectal Cancer) Induces apoptosis at 50 µM
Auraptene (7-geranyloxycoumarin) MT-2 (Leukemia/Lymphoma) Reduces viability to 42% at 40 µg/mL (96h)
8-Nitro-7-hydroxycoumarin K562, HL-60, and others 475-880 µM

| 8-Methoxypsoralen | SNU1 (Gastric Cancer) | Induces apoptosis at 100-300 µM | |

Key Mechanisms of Action

8-Geranyloxy derivatives exert their cytotoxic effects through multiple cellular mechanisms, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and modulating critical signaling pathways.

Apoptosis is a crucial mechanism for eliminating cancerous cells. Several coumarin derivatives have been shown to trigger this process. For instance, 8-methoxypsoralen (8-MOP) induces apoptosis in gastric cancer cells by upregulating the tumor suppressor protein p53 and activating caspase-3. Psoralen, a related compound, promotes apoptosis by increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. This disruption of the Bax/Bcl-2 ratio is a key event in the intrinsic apoptosis pathway.

G Simplified Intrinsic Apoptosis Pathway cluster_0 Stimulus cluster_1 Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade Derivatives 8-Geranyloxy Derivatives p53 p53 Activation Derivatives->p53 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Derivatives->Bcl2 psoralen Bax Bax (Pro-apoptotic) Upregulation p53->Bax p53->Bcl2 Mito Mitochondrial Permeability Bax->Mito Bcl2->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Effector) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G ER Stress-Induced Apoptosis by Psoralen Psoralen Psoralen ER Endoplasmic Reticulum (ER) Psoralen->ER induces stress UPR Unfolded Protein Response (UPR) Activation ER->UPR GRP78 GRP78 Upregulation UPR->GRP78 IRE1a IRE1α Activation UPR->IRE1a XBP1s XBP-1s (Spliced Form) IRE1a->XBP1s splicing Apoptosis Apoptosis IRE1a->Apoptosis leads to XBP1s->Apoptosis leads to G Workflow for Cell Viability (MTT) Assay A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate Overnight (Allow Adherence) A->B C 3. Treat Cells with 8-Geranyloxy Derivatives (Serial Dilutions) B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT Reagent (Incubate 3-4 hours) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate % Viability and Determine IC50 G->H G Structure-Activity Relationship Logic Scaffold Core Scaffold (e.g., Psoralen) Position Substitution Position (e.g., C5 vs. C8) Scaffold->Position Chain Geranyloxy Chain (Lipophilicity) Scaffold->Chain Furan Furan Ring (Integrity) Scaffold->Furan Activity Cytotoxic Activity Position->Activity Chain->Activity Furan->Activity

References

Methodological & Application

Application Notes and Protocols for 8-Geranyloxypsoralen in CYP3A4 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 8-Geranyloxypsoralen as a potent inhibitor in Cytochrome P450 3A4 (CYP3A4) inhibition assays. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for both fluorescence-based and LC-MS/MS-based assays.

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human drug metabolism, responsible for the biotransformation of a significant portion of clinically used drugs.[1] Inhibition of CYP3A4 can lead to significant drug-drug interactions, altering the efficacy and safety profiles of co-administered therapeutic agents. This compound, a naturally occurring furanocoumarin, has been identified as a potent, mechanism-based inhibitor of CYP3A4.[1][2] Its robust inhibitory activity makes it an excellent positive control and a valuable chemical probe for investigating CYP3A4-mediated metabolism.

Mechanism of Inhibition

This compound is a mechanism-based inhibitor of CYP3A4, a process that is both time- and NADPH-dependent.[1] The inhibitory action involves the following steps:

  • Reversible Binding: this compound initially binds to the active site of the CYP3A4 enzyme.

  • Metabolic Activation: The enzyme metabolizes the furanocoumarin, generating a reactive intermediate.

  • Covalent Modification: This reactive intermediate then forms a covalent bond with the enzyme, leading to its irreversible inactivation.[1]

The furan moiety of this compound is crucial for this interaction. Studies have shown that reduction of the furan ring leads to a significant decrease in inhibitory potency.

Data Presentation: Inhibitory Potency

The inhibitory potential of this compound and its analogues against CYP3A4 is quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for this compound and related compounds from in vitro studies using human liver microsomes and testosterone as the substrate.

CompoundChemical ClassIC50 (µM)Substrate UsedSource of CYP3A4
This compound Furanocoumarin0.78 ± 0.11 TestosteroneHuman Liver Microsomes
8-(3,3-dimethylallyloxy)psoralenFuranocoumarin1.25 ± 0.15TestosteroneHuman Liver Microsomes
8-(n-pentyloxy)psoralenFuranocoumarin2.50 ± 0.30TestosteroneHuman Liver Microsomes
Dihydro-8-geranyloxypsoralenFuranocoumarin3.93 ± 0.53TestosteroneHuman Liver Microsomes
BergamottinFuranocoumarin~2.4 - 20Testosterone, MidazolamHuman Liver Microsomes
NaringeninFlavanone~12.1 - 22.3TestosteroneHuman Liver Microsomes
QuercetinFlavonol~1.97 - 10Testosterone, NifedipineHuman Liver Microsomes
ChrysinFlavone~0.6 - 2.5TestosteroneHuman Liver Microsomes

Data compiled from multiple sources. Note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Experimental Protocols

Two primary methods for assessing CYP3A4 inhibition are presented below: a high-throughput fluorescence-based assay and a highly specific LC-MS/MS-based assay.

Protocol 1: High-Throughput Fluorescence-Based CYP3A4 Inhibition Assay

This method is suitable for rapid screening of multiple compounds and concentrations.

1. Materials:

  • Recombinant human CYP3A4 or Human Liver Microsomes (HLMs)

  • Fluorogenic CYP3A4 substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC, or a luciferin-based substrate)

  • This compound (as a positive control inhibitor)

  • Test compounds

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well or 384-well black, flat-bottom plates

  • Fluorescence microplate reader

2. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

  • Working Solutions: Prepare serial dilutions of this compound and test compounds in potassium phosphate buffer. The final DMSO concentration in the assay should be ≤1%.

  • CYP3A4 Enzyme Solution: Dilute recombinant CYP3A4 or HLMs in potassium phosphate buffer to the desired concentration.

  • Substrate Solution: Prepare the fluorogenic substrate in buffer.

  • NADPH Regenerating System: Prepare a working solution according to the manufacturer's instructions.

3. Assay Procedure:

  • Compound Addition: Add 5 µL of the diluted compounds or controls to the wells of the microplate.

  • Pre-incubation: Add 20 µL of the CYP3A4 enzyme solution to each well.

  • Incubate the plate for 10 minutes at 37°C to allow for mechanism-based inhibition.

  • Reaction Initiation: Add 20 µL of the pre-warmed fluorescent substrate to each well.

  • Initiate the reaction by adding 5 µL of the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes).

  • Signal Detection: Measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

4. Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_assay Assay Workflow cluster_analysis Data Analysis A Prepare Serial Dilutions of This compound & Test Compounds E Add Compounds/Controls to Plate A->E B Prepare CYP3A4 Enzyme Solution F Add CYP3A4 Enzyme B->F C Prepare Fluorogenic Substrate H Add Fluorogenic Substrate C->H D Prepare NADPH Regenerating System I Initiate with NADPH System D->I E->F G Pre-incubate at 37°C for 10 min F->G G->H H->I J Incubate at 37°C I->J K Measure Fluorescence J->K L Calculate % Inhibition K->L M Determine IC50 Value L->M G cluster_pathway Mechanism of CYP3A4 Inhibition by this compound sub Drug/Substrate cyp CYP3A4 Enzyme sub->cyp Binds to active site prod Metabolized Drug cyp->prod Metabolizes inactive_cyp Inactive CYP3A4 cyp->inactive_cyp Irreversibly Inactivated by Metabolite of Inhibitor inhib This compound inhib->cyp Mechanism-based Inhibition

References

Application Notes and Protocols for Assessing BACE1 Inhibition by 8-Geranyloxypsoralen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease. The accumulation of amyloid-β (Aβ) peptides, a product of BACE1-initiated cleavage of the amyloid precursor protein (APP), is a hallmark of this neurodegenerative disorder. Consequently, BACE1 has become a prime therapeutic target for the development of disease-modifying treatments.[1][2][3] 8-Geranyloxypsoralen, a furanocoumarin, has been identified as an inhibitor of BACE1.[4] This document provides detailed protocols for assessing the inhibitory activity of this compound against BACE1 using both in vitro enzymatic assays and cell-based models.

Introduction

The proteolytic processing of the amyloid precursor protein (APP) can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.[4] In the non-amyloidogenic pathway, α-secretase cleaves APP within the Aβ domain, precluding the formation of Aβ peptides. In contrast, the amyloidogenic pathway is initiated by the cleavage of APP by BACE1 (β-secretase), which generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42, which can aggregate to form neurotoxic amyloid plaques in the brain.

Inhibition of BACE1 is a key therapeutic strategy aimed at reducing the production of Aβ peptides. To evaluate the efficacy of potential inhibitors like this compound, robust and reliable assays are essential. This document outlines two primary methodologies: an in vitro enzymatic assay to determine direct inhibition of BACE1 and a cell-based assay to assess the inhibitor's activity in a more physiologically relevant context.

BACE1 Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the central role of BACE1 in the amyloidogenic pathway leading to the production of amyloid-β peptides.

BACE1_Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP_alpha Amyloid Precursor Protein (APP) sAPP_alpha sAPPα (soluble fragment) APP_alpha->sAPP_alpha cleavage C83 C83 fragment APP_alpha->C83 alpha_secretase α-secretase P3 P3 peptide (non-toxic) C83->P3 cleavage gamma_secretase_alpha γ-secretase APP_beta Amyloid Precursor Protein (APP) sAPP_beta sAPPβ (soluble fragment) APP_beta->sAPP_beta cleavage C99 C99 fragment APP_beta->C99 BACE1 BACE1 (β-secretase) Abeta Amyloid-β (Aβ) (neurotoxic) C99->Abeta cleavage gamma_secretase_beta γ-secretase Plaques Amyloid Plaques Abeta->Plaques Inhibitor This compound Inhibitor->BACE1 inhibition

BACE1's role in the amyloidogenic pathway and its inhibition.

Quantitative Data Summary

The inhibitory activity of this compound against BACE1 can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the known in vitro inhibitory activity.

InhibitorTargetAssay TypeIC50 (nM)
This compoundBACE1FRET-based enzymatic assay3,400

Data sourced from publicly available information.

Experimental Protocols

In Vitro BACE1 Enzymatic Inhibition Assay (FRET-based)

This protocol describes a method to determine the direct inhibitory effect of this compound on recombinant human BACE1 enzyme activity using a Fluorescence Resonance Energy Transfer (FRET) substrate.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to the enzyme's activity. A reduction in the rate of fluorescence increase in the presence of this compound indicates inhibition.

Materials and Reagents:

  • Recombinant Human BACE1 Enzyme

  • BACE1 FRET substrate (e.g., a peptide containing the Swedish mutation sequence flanked by a fluorophore and a quencher)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • A known BACE1 inhibitor (positive control)

  • 96-well black microplates

  • Fluorescence plate reader

Experimental Workflow:

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of This compound in DMSO and then Assay Buffer add_inhibitor Add diluted inhibitor, positive control, or vehicle to wells of a 96-well plate prep_inhibitor->add_inhibitor prep_enzyme Dilute recombinant BACE1 enzyme in Assay Buffer add_enzyme Add diluted BACE1 enzyme to all wells except the blank prep_enzyme->add_enzyme prep_substrate Dilute BACE1 FRET substrate in Assay Buffer add_substrate Initiate reaction by adding BACE1 FRET substrate prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 10-15 minutes add_enzyme->pre_incubate pre_incubate->add_substrate read_fluorescence Measure fluorescence kinetically at 37°C add_substrate->read_fluorescence calculate_inhibition Calculate percent inhibition relative to vehicle control read_fluorescence->calculate_inhibition determine_ic50 Plot percent inhibition vs. log(inhibitor concentration) to determine IC50 calculate_inhibition->determine_ic50

Workflow for the in vitro BACE1 FRET-based assay.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Assay Plate Setup: In a 96-well black microplate, add the components in the following order:

    • Test Wells: Assay buffer and diluted this compound.

    • Positive Control (100% activity): Assay buffer and DMSO (at the same final concentration as the test wells).

    • Negative Control (0% activity/blank): Assay buffer, DMSO, and no enzyme.

  • Enzyme Addition: Add the diluted recombinant human BACE1 enzyme to the "Test Wells" and "Positive Control" wells.

  • Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the diluted BACE1 FRET substrate to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the data by subtracting the rate of the blank wells.

    • Calculate the percent inhibition for each concentration of this compound relative to the positive control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based BACE1 Inhibition Assay

This protocol describes a method for evaluating the ability of this compound to inhibit BACE1 activity in a cellular environment by measuring the reduction of secreted Aβ peptides.

Principle: HEK293 cells stably overexpressing human APP are treated with this compound. The amount of Aβ40 and Aβ42 secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA). A reduction in Aβ levels in the presence of the compound indicates cellular BACE1 inhibition.

Materials and Reagents:

  • HEK293 cells stably expressing human APP (HEK293-APP)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • A known BACE1 inhibitor (positive control)

  • 96-well cell culture plates

  • Commercially available ELISA kits for Aβ40 and Aβ42

Experimental Workflow:

Cell_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_analysis Aβ Quantification & Analysis culture_cells Culture HEK293-APP cells seed_cells Seed cells into a 96-well plate culture_cells->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Treat cells with compound, positive control, or vehicle incubate_24h->treat_cells prep_compound Prepare serial dilutions of This compound prep_compound->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h collect_supernatant Collect cell culture supernatant incubate_48h->collect_supernatant perform_elisa Quantify Aβ40 and Aβ42 levels using ELISA collect_supernatant->perform_elisa calculate_ic50 Calculate percent inhibition and determine the IC50 value perform_elisa->calculate_ic50

Workflow for the cell-based BACE1 inhibition assay.

Procedure:

  • Cell Culture and Seeding: Culture HEK293-APP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells per well) and incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Opti-MEM to achieve the desired final assay concentrations.

  • Cell Treatment: Remove the growth medium from the cells and replace it with Opti-MEM containing the various concentrations of this compound, a positive control inhibitor, or a vehicle control (DMSO). Incubate the plate for an additional 48 hours.

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant for Aβ analysis.

  • Aβ Quantification: Quantify the levels of secreted Aβ40 and Aβ42 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each ELISA plate.

    • Calculate the concentration of Aβ40 and Aβ42 in each sample.

    • Normalize the Aβ levels to the vehicle control (representing 0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for the reduction of each Aβ species.

Conclusion

The protocols detailed in this document provide a comprehensive framework for assessing the inhibitory potential of this compound against BACE1. The in vitro enzymatic assay allows for the determination of direct enzyme inhibition, while the cell-based assay provides valuable insights into the compound's efficacy in a cellular context. These methods are fundamental for the characterization of BACE1 inhibitors and their advancement in the drug discovery pipeline for Alzheimer's disease.

References

Application Notes and Protocols: Utilizing 8-Geranyloxypsoralen for the Study of Drug-Drug Interactions Involving CYP3A4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 3A4 (CYP3A4) is a critical enzyme predominantly found in the liver and intestine, responsible for the metabolism of approximately 50% of currently marketed drugs.[1] Inhibition of CYP3A4 can lead to significant drug-drug interactions (DDIs), resulting in elevated plasma concentrations of co-administered drugs and an increased risk of adverse effects. 8-Geranyloxypsoralen, a naturally occurring furanocoumarin, has emerged as a potent and valuable tool for investigating CYP3A4-mediated DDIs.[2][3][4] These application notes provide detailed protocols and data for utilizing this compound as a selective CYP3A4 inhibitor in in vitro studies.

Quantitative Data: Comparative Inhibitory Potency of CYP3A4 Inhibitors

The inhibitory potential of a compound against CYP3A4 is quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The following tables summarize the IC50 values for this compound and its analogs, as well as other common natural CYP3A4 inhibitors. This data, collated from various in vitro studies, facilitates the selection of an appropriate inhibitor for DDI studies.[2] It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: Inhibition of Cytochrome P450 3A4 (CYP3A4) by this compound Analogues

CompoundIC50 (µM)
This compound0.78 ± 0.11
8-(3,3-dimethylallyloxy)psoralen1.25 ± 0.15
8-(n-pentyloxy)psoralen2.50 ± 0.30
Dihydro-8-geranyloxypsoralen3.93 ± 0.53

Table 2: Comparative Inhibition of CYP3A4 by Natural Compounds

CompoundChemical ClassIC50 (µM)Substrate UsedSource of CYP3A4
This compoundFuranocoumarin0.78 ± 0.11TestosteroneHuman Liver Microsomes
BergamottinFuranocoumarin~2.4 - 20Testosterone, MidazolamHuman Liver Microsomes
NaringeninFlavanone~12.1 - 22.3TestosteroneHuman Liver Microsomes
QuercetinFlavonol~1.97 - 10Testosterone, NifedipineHuman Liver Microsomes
ChrysinFlavone~0.6 - 2.5TestosteroneHuman Liver Microsomes

Mechanism of CYP3A4 Inhibition

Furanocoumarins, including this compound, are known to be mechanism-based inhibitors of CYP3A4. This involves the formation of a reactive metabolite by CYP3A4, which then covalently binds to the enzyme, leading to its irreversible inactivation. The furan moiety of this compound is believed to play a crucial role in this interaction.

cluster_0 CYP3A4 Catalytic Cycle cluster_1 Inhibition by this compound CYP3A4 CYP3A4 (Fe3+) Complex1 [CYP3A4 (Fe3+) • Substrate] CYP3A4->Complex1 + Substrate GOP This compound Substrate Drug (Substrate) Complex2 [CYP3A4 (Fe2+) • Substrate] Complex1->Complex2 + e- e_minus_1 e- Complex3 [CYP3A4 (Fe2+) • O2 • Substrate] Complex2->Complex3 + O2 O2 O2 Complex4 [CYP3A4 (Fe5+=O) • Substrate] Complex3->Complex4 + e- + 2H+ e_minus_2 e- H_plus_1 2H+ Complex4->CYP3A4 + Metabolite H2O H2O Metabolite Metabolite Reactive_Metabolite Reactive Metabolite GOP->Reactive_Metabolite Metabolized by CYP3A4 Inactive_Complex Covalently Bound Inactive CYP3A4 Reactive_Metabolite->Inactive_Complex Covalent Binding

Caption: Mechanism of CYP3A4 Inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes and Testosterone

This protocol describes a standard method to determine the IC50 value of this compound against CYP3A4 activity using testosterone as a substrate.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • Testosterone

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile or Methanol (for reaction termination)

  • 6β-hydroxytestosterone (metabolite standard)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a pre-incubation mixture containing HLMs (typically 0.1-0.5 mg/mL), potassium phosphate buffer, and varying concentrations of this compound (or vehicle control).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the inhibitor to interact with the microsomes.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding testosterone (at a concentration near its Km value for CYP3A4) and the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes), ensuring linear metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent like cold acetonitrile or methanol.

  • Centrifugation: Centrifuge the quenched mixture to pellet the precipitated proteins.

  • Analysis: Collect the supernatant and analyze by a validated LC-MS/MS method to quantify the formation of 6β-hydroxytestosterone.

  • Data Analysis: Compare the rate of metabolite formation in the presence of the inhibitor to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response model.

start Start prep Prepare Incubation Mixture (HLMs, Buffer, 8-GOP) start->prep preincubate Pre-incubate (37°C, 5-10 min) prep->preincubate initiate Initiate Reaction (+ Testosterone, + NADPH system) preincubate->initiate incubate Incubate (37°C, 10-30 min) initiate->incubate terminate Terminate Reaction (+ Cold Acetonitrile/Methanol) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS for 6β-hydroxytestosterone) centrifuge->analyze calculate Calculate IC50 analyze->calculate end End calculate->end

Caption: Workflow for CYP3A4 Inhibition Assay with Testosterone.

Protocol 2: High-Throughput CYP3A4 Inhibition Assay using a Fluorometric Substrate

This protocol offers a higher throughput alternative to the LC-MS/MS-based assay, suitable for screening multiple compounds.

Materials:

  • Recombinant human CYP3A4 or Human Liver Microsomes

  • Fluorogenic CYP3A4 substrate (e.g., a luciferin-based substrate)

  • This compound (or other test compounds)

  • NADPH regenerating system

  • Buffer solution

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Assay Preparation: Pre-incubate the test compound and CYP3A4 enzyme in a multi-well plate.

  • Reaction Initiation: Add the fluorogenic substrate and the NADPH regenerating system to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time.

  • Fluorescence Measurement: Measure the fluorescence signal using a microplate reader. The signal is proportional to the rate of metabolite formation.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

start Start prep Assay Preparation (Pre-incubate Test Compound + CYP3A4) start->prep initiate Initiate Reaction (+ Fluorogenic Substrate, + NADPH) prep->initiate incubate Incubate (37°C) initiate->incubate measure Measure Fluorescence incubate->measure calculate Calculate IC50 measure->calculate end End calculate->end

Caption: High-Throughput Fluorometric CYP3A4 Inhibition Assay Workflow.

Application in Drug-Drug Interaction Studies

The data and protocols provided enable researchers to:

  • Characterize Novel Compounds: Determine if a new chemical entity is a substrate or inhibitor of CYP3A4 by assessing its interaction with this compound.

  • Predict Clinical DDIs: The in vitro inhibition data can be used in static or dynamic models to predict the potential for clinically significant DDIs.

  • Mechanistic Studies: Investigate the specific contribution of CYP3A4 to the metabolism of a drug by observing the effect of its selective inhibition by this compound.

Conclusion

This compound is a potent and selective inhibitor of CYP3A4, making it an invaluable tool for in vitro studies of drug-drug interactions. The provided protocols and comparative data offer a robust framework for researchers in drug discovery and development to investigate the metabolic pathways of new chemical entities and predict potential clinical DDIs involving CYP3A4. Proper characterization of these interactions is essential for ensuring the safety and efficacy of new therapeutic agents.

References

Application Notes and Protocols for the Preparation of 8-Geranyloxypsoralen Stock Solutions for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Geranyloxypsoralen (8-GOP) is a naturally occurring furanocoumarin found in citrus fruits that exhibits a range of biological activities.[1][2] It is recognized as an inhibitor of cytochrome P450 3A4 (CYP3A4) and β-secretase 1 (BACE1).[1][3] Furthermore, 8-GOP has been shown to inhibit superoxide and nitric oxide generation, as well as Epstein-Barr virus activation.[1] These properties make it a valuable compound for investigation in various cell-based assays. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation and use of 8-GOP stock solutions in cell-based assays.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₁H₂₂O₄
Molecular Weight338.4 g/mol
AppearanceSolid
Purity≥95%
Solubility of this compound
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble
AcetonitrileSoluble
ChloroformSoluble
Recommended Concentration Ranges for Cell-Based Assays
Assay TypeCell Line/SystemConcentration RangeReference
CYP3A4 InhibitionHuman Liver Microsomes (HLMs)0.1 - 100 µM
Nitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages1 - 50 µM
Superoxide Generation InhibitionHL-60 Leukemia Cells~50 µM
CytotoxicityCancer Cell LinesVaries (Time- and dose-dependent)

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of 8-GOP, typically in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required stock concentration and volume. A common high-concentration stock is 10-50 mM.

  • Weigh the required amount of 8-GOP using a calibrated analytical balance in a sterile, light-protected environment. Furanocoumarins can be sensitive to UV light.

  • Transfer the weighed 8-GOP to a sterile microcentrifuge tube or amber vial.

  • Add the appropriate volume of DMSO to achieve the desired concentration.

  • Vortex the solution until the 8-GOP is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected container.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note on Solvent Choice: While acetonitrile and chloroform are also solvents for 8-GOP, DMSO is a common co-solvent for introducing compounds into aqueous cell culture media due to its miscibility with water. However, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤1%, and ideally <0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration stock solution to final working concentrations for treating cells.

Materials:

  • 8-GOP stock solution (e.g., 10 mM in DMSO)

  • Sterile, complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes or multi-well plates

  • Pipettes and sterile filter tips

Procedure:

  • Thaw an aliquot of the 8-GOP stock solution at room temperature, protected from light.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final DMSO concentration is consistent across all treatments, including the vehicle control.

  • Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of 8-GOP.

  • Vortex each working solution gently to ensure homogeneity before adding to the cells.

  • Add the prepared working solutions to the wells of the cell culture plate containing the seeded cells.

Example Dilution Scheme for a 96-Well Plate Assay:

  • To achieve a final concentration of 10 µM from a 10 mM stock in a final well volume of 100 µL, you would perform a 1:1000 dilution. This can be done in two steps:

    • Intermediate Dilution: Add 2 µL of 10 mM stock to 198 µL of media to get a 100 µM solution.

    • Final Dilution: Add 10 µL of the 100 µM intermediate solution to 90 µL of media in the well.

Mandatory Visualizations

G Workflow for Preparation of 8-GOP Stock Solution cluster_prep Stock Solution Preparation weigh Weigh 8-GOP dissolve Dissolve in DMSO weigh->dissolve vortex Vortex until dissolved dissolve->vortex filter Sterile filter (0.22 µm) vortex->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C to -80°C, protected from light aliquot->store

Caption: Workflow for preparing 8-GOP stock solution.

G General Workflow for a Cell-Based Assay with 8-GOP cluster_assay Cell-Based Assay cluster_prep Solution Preparation seed Seed cells in multi-well plate adhere Allow cells to adhere/stabilize seed->adhere prepare Prepare 8-GOP working solutions and vehicle control adhere->prepare treat Treat cells with 8-GOP or vehicle prepare->treat incubate Incubate for a defined period treat->incubate stimulate Add stimulus (e.g., LPS, TPA), if required incubate->stimulate measure Measure endpoint (e.g., NO, superoxide, cytotoxicity) stimulate->measure analyze Analyze data measure->analyze thaw Thaw 8-GOP stock dilute Serially dilute in culture medium thaw->dilute dilute->prepare

Caption: General workflow for a cell-based assay using 8-GOP.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling 8-GOP and DMSO.

  • Handle 8-GOP in a well-ventilated area or a chemical fume hood.

  • As furanocoumarins can be photosensitive, protect the compound and its solutions from direct light.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

References

Application Notes and Protocols for Studying Nitric Oxide Production Inhibition by 8-Geranyloxypsoralen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Geranyloxypsoralen (8-GOP) is a naturally occurring furanocoumarin that has garnered interest for its diverse biological activities, including its potential as an anti-inflammatory agent.[1] One of the key mechanisms underlying its anti-inflammatory effects is the inhibition of nitric oxide (NO) production.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of various inflammatory conditions.[2][3] Therefore, compounds that can modulate iNOS expression or activity, such as 8-GOP, are valuable tools for research and potential therapeutic development.[2]

These application notes provide a detailed protocol for investigating the inhibitory effect of this compound on nitric oxide production in a cellular context. The protocol is based on established methodologies for studying inflammation in vitro, primarily using the RAW 264.7 macrophage cell line.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against a key molecular target relevant to its anti-inflammatory and other biological activities. This data is crucial for designing experiments and understanding the potency of 8-GOP.

Target EnzymeIC50 Value (µM)Cell Line/SystemSubstrate
Cytochrome P450 3A4 (CYP3A4)3.93 ± 0.53Human Liver MicrosomesTestosterone
Nitric Oxide (NO) ProductionNot specifiedRAW 264.7 Macrophages-

Note: While 8-GOP has been shown to inhibit nitric oxide generation, a specific IC50 value was not available in the reviewed literature.

Experimental Protocols

Protocol 1: Inhibition of Nitric Oxide Production in LPS and IFN-γ Stimulated RAW 264.7 Macrophages

This protocol details the steps to measure the inhibitory effect of this compound on NO production in macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (8-GOP)

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • Griess Reagent System

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of 8-GOP in a suitable solvent (e.g., DMSO).

    • Pre-treat the adherent cells with various concentrations of 8-GOP (e.g., 1 to 50 µM) for 1 hour.

    • Include a vehicle control (solvent alone) and a positive control (a known iNOS inhibitor).

  • Stimulation:

    • After the pre-treatment period, stimulate the cells with LPS and IFN-γ to induce the expression of iNOS and subsequent NO production.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Nitric oxide is unstable and quickly oxidizes to nitrite and nitrate. The Griess assay measures the concentration of nitrite in the cell culture supernatant as an indicator of NO production.

    • Collect the cell culture supernatant from each well.

    • Perform the Griess assay according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess reagents and measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the percentage of NO production inhibition by 8-GOP compared to the stimulated, untreated control.

    • If a dose-response is observed, calculate the IC50 value, which is the concentration of 8-GOP that inhibits NO production by 50%.

Visualizations

Experimental Workflow

G cluster_setup Cell Culture and Plating cluster_treatment Treatment and Stimulation cluster_incubation_measurement Incubation and Measurement cluster_analysis Data Analysis culture Culture RAW 264.7 Cells seed Seed Cells in 96-well Plate culture->seed adhere Allow Cells to Adhere Overnight seed->adhere pretreat Pre-treat with 8-GOP (1 hr) adhere->pretreat stimulate Stimulate with LPS + IFN-γ pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect griess Perform Griess Assay collect->griess calculate Calculate Nitrite Concentration griess->calculate inhibition Determine % Inhibition calculate->inhibition ic50 Calculate IC50 inhibition->ic50

Caption: Experimental workflow for studying nitric oxide inhibition.

Signaling Pathway of Nitric Oxide Production and Inhibition

The anti-inflammatory effects of psoralen derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. These pathways regulate the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

G LPS LPS / IFN-γ TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB releases iNOS_exp iNOS Gene Expression NFkB->iNOS_exp iNOS_prot iNOS Protein iNOS_exp->iNOS_prot NO_prod Nitric Oxide (NO) Production iNOS_prot->NO_prod Inflammation Inflammation NO_prod->Inflammation GOP This compound GOP->IkB Inhibits GOP->NFkB Inhibits

Caption: Inhibition of the NF-κB signaling pathway by 8-GOP.

References

Application Note: Immunofluorescence Staining for Epstein-Barr Virus (EBV) Activation Studies Using 8-Geranyloxypsoralen (8-GOP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epstein-Barr virus (EBV), a ubiquitous human herpesvirus, is associated with several malignancies, including Burkitt's lymphoma, Hodgkin's lymphoma, and nasopharyngeal carcinoma. EBV can exist in a latent or a lytic phase within host cells. The switch from latency to the lytic cycle, known as lytic induction, is a critical area of study for understanding viral pathogenesis and developing targeted therapies. This application note provides a detailed protocol for inducing the EBV lytic cycle using the psoralen derivative 8-Geranyloxypsoralen (8-GOP) and subsequently detecting the expression of key lytic proteins through immunofluorescence staining.

The immediate-early proteins, Zta (also known as ZEBRA or BZLF1) and Rta (BRLF1), are the primary regulators of the switch to the lytic cycle.[1][2] Their expression triggers a cascade of viral gene activation, leading to the production of early and late lytic proteins, such as the early antigen-diffuse (EA-D) complex.[1][2] Various chemical compounds can induce the EBV lytic cycle by activating cellular signaling pathways, including the protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K) pathways. While the precise mechanism of 8-GOP in EBV lytic induction is still under investigation, related compounds suggest a potential role in activating the Ras-MAPK signaling pathway. This protocol provides a framework for researchers to investigate the effects of 8-GOP on EBV activation.

Experimental Workflow Overview

The following diagram outlines the major steps in the experimental workflow for the immunofluorescence staining of EBV lytic proteins following induction with 8-GOP.

G cluster_0 Cell Culture & Lytic Induction cluster_1 Immunofluorescence Staining cluster_2 Data Acquisition & Analysis cell_culture Culture of EBV-Positive Lymphocytes (e.g., Akata, Raji cells) lytic_induction Induction with 8-GOP (Titrate concentration and time) cell_culture->lytic_induction cell_harvest Harvest and Wash Cells lytic_induction->cell_harvest fixation Fixation (e.g., 4% Paraformaldehyde) cell_harvest->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (e.g., anti-Zta, anti-EA-D) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting Mounting with DAPI secondary_ab->mounting imaging Fluorescence Microscopy mounting->imaging quantification Image Analysis and Quantification imaging->quantification

Figure 1: Experimental workflow for immunofluorescence analysis of EBV activation.

Key Experimental Protocols

Materials and Reagents
  • EBV-positive cell line (e.g., Akata, Raji)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • This compound (8-GOP)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

  • Primary Antibodies (see Table 1)

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium

  • Microscope slides and coverslips

Table 1: Recommended Primary Antibodies for EBV Lytic Protein Detection

Target ProteinDescriptionHost SpeciesRecommended Dilution
Zta (BZLF1) Immediate-early protein, a key regulator of the lytic switch.Mouse1:100 - 1:500
Rta (BRLF1) Immediate-early protein, co-activator of lytic gene expression.Rabbit1:100 - 1:500
EA-D (BMRF1) Early protein, a component of the viral DNA polymerase complex.Mouse1:200 - 1:1000

Note: Optimal antibody dilutions should be determined empirically.

Protocol for Lytic Induction and Immunofluorescence Staining of Suspension Cells
  • Cell Culture and Lytic Induction:

    • Culture EBV-positive suspension cells (e.g., Akata or Raji) in complete RPMI-1640 medium to a density of approximately 5 x 10^5 cells/mL.

    • Induce the lytic cycle by adding 8-GOP to the culture medium. Note: The optimal concentration and incubation time for 8-GOP should be determined experimentally. A starting point for titration could be in the range of 1-20 µM for 24-48 hours.

    • Include a positive control (e.g., 20 ng/mL TPA and 3 mM Sodium Butyrate) and a negative control (vehicle, e.g., DMSO).

  • Cell Harvesting and Preparation:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cells in PBS to a concentration of 1-2 x 10^6 cells/mL.

    • Cytospin or adhere a small volume of the cell suspension onto a microscope slide. Allow to air dry.

  • Fixation:

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Gently wash the slides three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the slides three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (e.g., anti-Zta or anti-EA-D) to its optimal concentration in Blocking Buffer.

    • Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the slides three times with PBST for 5 minutes each.

    • Dilute the appropriate fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the slides with the diluted secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash the slides three times with PBST for 5 minutes each.

    • Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.

    • Wash the slides once with PBS.

    • Mount a coverslip onto the slide using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

    • Capture images and quantify the percentage of fluorescently labeled cells to determine the efficiency of lytic induction.

Signaling Pathways in EBV Lytic Activation

The diagram below illustrates the key cellular signaling pathways involved in the switch from latent to lytic EBV infection. Lytic inducers can activate these pathways, leading to the expression of the immediate-early genes BZLF1 (Zta) and BRLF1 (Rta). Based on data from related compounds, 8-GOP is hypothesized to potentially activate the Ras-MAPK pathway.

G cluster_0 Lytic Inducers cluster_1 Signaling Pathways cluster_2 EBV Lytic Cascade inducers Chemical Inducers (e.g., TPA, Butyrate) pkc PKC Pathway inducers->pkc pi3k PI3K Pathway inducers->pi3k gop 8-GOP (Proposed) ras Ras gop->ras Potential Activation zta_rta Zta (BZLF1) & Rta (BRLF1) Expression pkc->zta_rta pi3k->zta_rta mapk MAPK Pathway (ERK, JNK, p38) ras->mapk mapk->zta_rta early_genes Early Gene Expression (e.g., EA-D) zta_rta->early_genes late_genes Late Gene Expression (Viral Capsid Proteins) early_genes->late_genes virion Virion Assembly late_genes->virion

Figure 2: Signaling pathways in EBV lytic activation.

Data Presentation and Interpretation

The efficiency of lytic induction can be quantified by calculating the percentage of cells positive for a specific lytic protein (e.g., Zta or EA-D) relative to the total number of cells (identified by DAPI staining). The results can be summarized in a table for clear comparison between different treatment conditions.

Table 2: Example Data for Quantification of EBV Lytic Induction

TreatmentConcentrationIncubation Time (hours)% Zta-Positive Cells (Mean ± SD)% EA-D-Positive Cells (Mean ± SD)
Vehicle Control (DMSO) 0.1%481.2 ± 0.52.5 ± 0.8
Positive Control (TPA + NaB) 20 ng/mL + 3 mM4835.6 ± 4.242.1 ± 5.5
8-GOP (Condition 1) 5 µM48User-determinedUser-determined
8-GOP (Condition 2) 10 µM48User-determinedUser-determined
8-GOP (Condition 3) 20 µM48User-determinedUser-determined

This table presents example data and should be populated with experimental results. SD = Standard Deviation.

An increase in the percentage of Zta or EA-D positive cells in the 8-GOP treated groups compared to the vehicle control would indicate successful lytic induction. By titrating the concentration of 8-GOP and the incubation time, researchers can determine the optimal conditions for EBV activation in their specific cell line.

Troubleshooting

For common issues in immunofluorescence, such as high background or weak signal, refer to standard troubleshooting guides. Key considerations include optimizing antibody concentrations, ensuring proper fixation and permeabilization, and using appropriate blocking buffers.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 8-Geranyloxypsoralen from Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Geranyloxypsoralen, a naturally occurring linear furanocoumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities, including potent antimicrobial and antifungal properties. It is found in various plant species, notably in citrus essential oils. This application note provides a detailed protocol for the purification of this compound from natural extracts using preparative High-Performance Liquid Chromatography (HPLC), a robust technique for isolating pure compounds from complex mixtures. The protocol outlines the entire workflow, from initial sample preparation to final purity assessment, and includes troubleshooting tips for common challenges.

Experimental Protocols

1. Preliminary Purification: Column Chromatography (Optional)

For crude extracts with high complexity, an initial purification step using column chromatography can be beneficial to enrich the fraction containing this compound and reduce the load on the preparative HPLC system.

  • Stationary Phase: Silica gel.

  • Column Preparation: Create a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a glass column, ensuring no air bubbles are trapped. Equilibrate the column by passing several volumes of the initial mobile phase through it.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent like dichloromethane or the initial mobile phase. Alternatively, for samples with poor solubility, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried silica to the top of the column.[1]

  • Elution: Begin elution with a non-polar mobile phase, such as a hexane:ethyl acetate mixture (e.g., 95:5 v/v), and gradually increase the polarity by increasing the proportion of ethyl acetate.[1] Collect fractions and monitor by analytical HPLC or TLC to identify those containing this compound.

2. Final Purification: Preparative HPLC

This protocol details the final purification step to obtain high-purity this compound.

  • Instrumentation: A preparative HPLC system equipped with a UV detector.

  • Sample Preparation: Dissolve the partially purified fractions from column chromatography or the crude extract in the initial mobile phase of the HPLC gradient.[1] If a stronger solvent is necessary due to solubility issues, use the smallest possible injection volume to avoid peak distortion. This compound is soluble in solvents such as dimethyl sulfoxide (DMSO), chloroform, and acetonitrile.[1]

  • Fraction Collection and Post-Processing: Collect the fractions corresponding to the this compound peak based on the UV chromatogram. Combine the pure fractions. Remove the acetonitrile using a rotary evaporator. The purified compound can then be recovered from the remaining aqueous solution by lyophilization or by extraction with an organic solvent like ethyl acetate.[1]

3. Purity Assessment: Analytical HPLC

The purity of the final product should be assessed using analytical HPLC.

  • Method: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common method.

  • Column: A C18 reversed-phase analytical column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water is commonly employed.

  • Purity Calculation: Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Data Presentation

Table 1: Preparative HPLC Parameters

ParameterSpecification
Column C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 mm x 20 mm i.d.)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution Start with 60% B, increase linearly to 90% B over 30 minutes, hold at 90% B for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.
Flow Rate Dependent on column dimensions, typically in the range of 10-50 mL/min for preparative scale.
Detection Wavelength ~300 nm
Injection Volume Dependent on sample concentration and column loading capacity. A loading study is recommended.

Table 2: Expected Yield and Purity

ParameterValueSource
Yield 35–51 mg per kg of oilMandarin cold-pressed essential oil
Purity > 95%Preparative HPLC

Table 3: Common Impurities from Citrus Sources

Impurity
Bergamottin
Imperatorin
Isoimperatorin
Other prenylated coumarins

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_0 Sample Preparation cluster_1 Optional Pre-purification cluster_2 Final Purification cluster_3 Purity Assessment & Final Product Crude_Natural_Extract Crude Natural Extract Dissolution Dissolve in appropriate solvent (e.g., initial mobile phase) Crude_Natural_Extract->Dissolution Column_Chromatography Column Chromatography (Silica Gel) Dissolution->Column_Chromatography Optional Preparative_HPLC Preparative HPLC (C18 Reversed-Phase) Dissolution->Preparative_HPLC Fraction_Collection_1 Collect Fractions Column_Chromatography->Fraction_Collection_1 Fraction_Collection_1->Preparative_HPLC Fraction_Collection_2 Collect this compound Peak Preparative_HPLC->Fraction_Collection_2 Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Fraction_Collection_2->Solvent_Evaporation Analytical_HPLC Analytical HPLC (Purity Check) Solvent_Evaporation->Analytical_HPLC Structural_Confirmation NMR / MS (Structural Confirmation) Solvent_Evaporation->Structural_Confirmation Pure_Compound Pure this compound Analytical_HPLC->Pure_Compound Structural_Confirmation->Pure_Compound

Caption: Experimental workflow for the purification of this compound.

Troubleshooting

Table 4: Common Problems and Solutions

ProblemPossible CauseRecommended Solution
Poor Separation Inappropriate mobile phase polarity.Optimize the mobile phase gradient. For reversed-phase, adjust the initial percentage of the organic solvent.
Peak Fronting or Tailing Sample overload or incompatible sample solvent.Perform a loading study to determine the maximum sample load. Dissolve the sample in the initial mobile phase whenever possible.
Low Recovery Compound precipitation on the column or degradation.Increase the initial percentage of organic solvent to improve solubility. If pH sensitivity is suspected, use a buffered mobile phase.

References

Quantitative Analysis of 8-Geranyloxy Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 8-geranyloxy derivatives using various biochemical assays. These compounds, a class of coumarins, have demonstrated significant potential in therapeutic areas such as oncology and inflammatory diseases.[1] The methodologies, data, and visualizations presented herein are intended to guide researchers in the effective screening and characterization of this promising class of compounds.

Data Presentation: Quantitative Analysis of 8-Geranyloxy Derivatives

The inhibitory activities of several 8-geranyloxy derivatives and related compounds are summarized below, offering a clear comparison of their potency.

Table 1: Inhibition of Cytochrome P450 3A4 (CYP3A4) by 8-Geranyloxypsoralen Analogues [1][2][3]

CompoundIC50 (µM)
This compound0.78 ± 0.11
8-(3,3-dimethylallyloxy)psoralen1.25 ± 0.15
8-(n-pentyloxy)psoralen2.50 ± 0.30
Dihydro-8-geranyloxypsoralen3.93 ± 0.53

Table 2: Inhibitory Activity of this compound Against Key Molecular Targets [4]

Target EnzymeIC50 Value (µM)Cell Line/SystemSubstrate
Cytochrome P450 3A4 (CYP3A4)3.93 ± 0.53Human Liver MicrosomesTestosterone
β-secretase 1 (BACE1)20.4Not specifiedNot specified

Table 3: Cytotoxic Activity of Coumarin Derivatives in Cancer Cell Lines

CompoundCell LineIC50 (µM)
7-Geranyloxycoumarin (Auraptene)MKN45 (Gastric Cancer)Time- and dose-dependent

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Biochemical Assay for CYP3A4 Inhibition

Objective: To identify and quantify the inhibitory activity of 8-geranyloxy derivatives against the metabolic activity of human CYP3A4 enzyme.

Materials:

  • Human liver microsomes or recombinant human CYP3A4

  • CYP3A4 fluorescent substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • 8-Geranyloxy derivative library (dissolved in DMSO)

  • Positive control inhibitor (e.g., Ketoconazole)

  • 384-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human liver microsomes or recombinant CYP3A4 in potassium phosphate buffer.

    • Prepare a working solution of the fluorescent substrate in the buffer.

    • Prepare a working solution of the NADPH regenerating system.

    • Prepare serial dilutions of the 8-geranyloxy derivatives and the positive control in a buffer containing a final DMSO concentration of ≤1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compounds or controls to the wells of a 384-well plate.

    • Add 20 µL of the CYP3A4 enzyme solution to each well and pre-incubate for 10 minutes at 37°C.

  • Initiation of Reaction:

    • Start the reaction by adding 25 µL of the pre-warmed substrate and NADPH regenerating system mixture to each well.

  • Incubation and Signal Detection:

    • Incubate the plate at 37°C for a specified duration.

    • Measure the fluorescence signal at appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values for active compounds by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of 8-geranyloxy derivatives on cancer cell lines.

Materials:

  • Selected human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 8-Geranyloxy derivatives (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the 8-geranyloxy derivatives and the positive control in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or controls.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for cytotoxic compounds.

Signaling Pathways and Experimental Workflows

The biological activity of 8-geranyloxy derivatives is often attributed to their modulation of critical signaling pathways.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Derivative 8-Geranyloxy Derivative Derivative->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Downstream Downstream Effectors Akt->Downstream Regulates Cell Survival & Proliferation Derivative 8-Geranyloxy Derivative Derivative->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway Inhibition.

HTS_Workflow Start Start Compound_Prep Compound Preparation Start->Compound_Prep Assay_Setup Assay Plate Setup Compound_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Signal_Detection Signal Detection (Fluorescence, Luminescence) Incubation->Signal_Detection Data_Analysis Data Analysis (IC50 Determination) Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: High-Throughput Screening Workflow.

References

Application Notes and Protocols for Determining the Cytotoxicity of 8-Geranyloxy Derivatives using MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the MTT assay to evaluate the cytotoxic effects of 8-geranyloxy derivatives. This class of compounds, characterized by a geranyloxy moiety attached to various molecular scaffolds like coumarins and flavonoids, has shown significant potential in oncology research.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability, based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[3][4][5] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.

Data Presentation: Cytotoxic Activity of 8-Geranyloxy Derivatives

The following table summarizes the reported in vitro cytotoxic activities of various 8-geranyloxy derivatives against cancer cell lines, quantified as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). This data provides a baseline for comparison and aids in the selection of appropriate concentration ranges for new derivatives.

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
5-Geranyloxy-7-methoxycoumarinMCF-7Breast Cancer204.69 ± 22.91
5-GeranyloxypsoralenMCF-7Breast Cancer138.51 ± 14.44
8-GeranyloxypsoralenMCF-7Breast Cancer478.15 ± 34.85
7-Geranyloxycoumarin (Auraptene)MKN45Gastric CancerTime- and dose-dependent

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the methodology for assessing the cytotoxicity of 8-geranyloxy derivatives against a selected cancer cell line.

Materials and Reagents
  • Cell Line: Cancer cell line of interest (e.g., MCF-7, HeLa, A549).

  • Test Compounds: 8-geranyloxy derivatives dissolved in Dimethyl Sulfoxide (DMSO).

  • Culture Medium: Appropriate complete medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). Store protected from light at 4°C.

  • Solubilization Buffer: DMSO or a solution of SDS in HCl.

  • Equipment:

    • 96-well flat-bottom sterile microplates.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader capable of measuring absorbance at 570 nm.

    • Sterile pipettes and tips.

    • Biological safety cabinet.

Experimental Procedure

Step 1: Cell Seeding

  • Culture the selected cancer cells until they reach approximately 80% confluency.

  • Trypsinize the cells, count them using a hemocytometer, and determine cell viability.

  • Seed the cells into a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. The optimal cell number should be determined experimentally to ensure the absorbance values fall within the linear range of the assay (typically 0.75 to 1.25).

  • Incubate the plate overnight in a humidified atmosphere at 37°C with 5% CO₂ to allow for cell attachment.

Step 2: Compound Treatment

  • Prepare a stock solution of the 8-geranyloxy derivative in DMSO.

  • On the day of the experiment, prepare serial dilutions of the test compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 to 200 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Blank Control: Wells containing only culture medium (no cells) to subtract background absorbance.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

Step 3: MTT Addition and Formazan Formation

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals. The incubation time may need optimization depending on the cell type and metabolic rate.

Step 4: Solubilization of Formazan Crystals

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.

  • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

Step 5: Absorbance Measurement

  • Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Read the plate within 1 hour of adding the solubilization buffer.

Data Analysis
  • Subtract the average absorbance of the blank control from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Mandatory Visualizations

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis start Seed Cells in 96-Well Plate incubate1 Incubate Overnight (37°C, 5% CO2) start->incubate1 treat Add 8-Geranyloxy Derivatives (and Controls) incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Remove Medium & Add Solubilization Buffer (e.g., DMSO) incubate3->solubilize shake Mix to Dissolve Formazan solubilize->shake read Measure Absorbance at 570 nm shake->read calculate Calculate % Cell Viability read->calculate plot Generate Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathway Diagram

Some 8-geranyloxy derivatives may exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cell survival, such as the NF-κB pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Inflammatory Stimuli (e.g., TNF-α) TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->IKK IkB_NFkB->NFkB Releases Nucleus Nucleus DNA DNA (κB sites) NFkB_nuc->DNA Binds Gene Gene Transcription (Inflammation, Survival) DNA->Gene Compound 8-Geranyloxy Derivatives Compound->IKK Potential Inhibition

Caption: Simplified canonical NF-κB signaling pathway.

References

Application Notes and Protocols for LC-MS/MS Analysis of 8-hydroxy-2'-deoxyguanosine (8-OHdG) in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Comprehensive Guide to the Sample Preparation and LC-MS/MS Quantification of the Oxidative DNA Damage Biomarker 8-hydroxy-2'-deoxyguanosine in Biological Samples

[City, State] – [Date] – This document provides detailed application notes and standardized protocols for the accurate and sensitive quantification of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a critical biomarker of oxidative stress and DNA damage, in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These guidelines are intended for researchers, scientists, and professionals in the fields of drug development, clinical diagnostics, and toxicology.

8-OHdG, also known as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), is a product of oxidative DNA damage and is excreted in biological fluids upon DNA repair.[1][2][3] Its quantification can provide valuable insights into the extent of oxidative stress associated with various pathological conditions, including cancer, neurodegenerative diseases, and diabetes, as well as in response to therapeutic interventions and environmental exposures.[2][4]

This guide addresses the critical aspects of sample preparation to minimize artifactual formation of 8-OHdG and ensures reliable and reproducible results. Detailed protocols for urine, plasma/serum, and tissue/cell samples are provided, along with a summary of key quantitative data from various studies to aid in method validation and comparison.

Biological Significance: The Role of 8-OHdG in DNA Damage and Repair

Reactive oxygen species (ROS) can damage cellular components, including DNA. Guanine, being the most easily oxidized DNA base, is a primary target, leading to the formation of 8-OHdG. If left unrepaired, 8-OHdG can mispair with adenine, resulting in G:C to T:A transversions during DNA replication, which can lead to mutations.

The primary cellular defense against 8-OHdG is the Base Excision Repair (BER) pathway. The enzyme 8-oxoguanine DNA glycosylase 1 (OGG1) recognizes and excises the 8-OHdG lesion from the DNA backbone. The excised 8-OHdG is then released into the circulation and subsequently excreted in the urine, making urinary 8-OHdG a non-invasive biomarker of whole-body oxidative DNA damage.

Recent research has also unveiled a signaling role for the 8-OHdG repair process. The complex formed by OGG1 and the excised 8-oxoG base can activate small GTPases such as Ras and Rac1, influencing downstream signaling pathways involved in inflammation and cell proliferation.

DNA_Damage_Repair_Pathway cluster_0 Cellular Environment cluster_1 Base Excision Repair (BER) cluster_2 Signaling & Excretion ROS ROS DNA DNA ROS->DNA Oxidative Stress 8_OHdG_DNA DNA with 8-OHdG lesion OGG1 OGG1 8_OHdG_DNA->OGG1 Recognition Excision Excision of 8-OHdG OGG1->Excision Repaired_DNA Repaired DNA Excision->Repaired_DNA Repair Synthesis & Ligation Free_8_OHdG Free 8-OHdG Excision->Free_8_OHdG Signaling Activation of Ras/Rac1 GTPases Free_8_OHdG->Signaling with OGG1 Urine Urinary Excretion Free_8_OHdG->Urine Experimental_Workflow cluster_sample Sample Collection & Pre-treatment cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Collection Biological Matrix (Urine, Plasma, Tissue) Spiking Spike with ¹⁵N₅-8-OHdG (IS) Collection->Spiking Urine_Prep Urine: Dilution or SPE Spiking->Urine_Prep Plasma_Prep Plasma/Serum: Protein Precipitation Spiking->Plasma_Prep Tissue_Prep Tissue/Cells: DNA Isolation & Enzymatic Hydrolysis Spiking->Tissue_Prep LC_MS LC-MS/MS Analysis Urine_Prep->LC_MS Plasma_Prep->LC_MS Tissue_Prep->LC_MS Data_Processing Data Processing (Integration, Calibration) LC_MS->Data_Processing Quantification Quantification of 8-OHdG Concentration Data_Processing->Quantification

References

Application Notes and Protocols for Pharmacokinetic Studies of 8-Geranyloxypsoralen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Geranyloxypsoralen (8-GOP) is a furanocoumarin that has garnered interest for its potential therapeutic applications, including its activity as an inhibitor of enzymes such as CYP3A4 and β-secretase 1.[1] Understanding the pharmacokinetic profile of 8-GOP is crucial for its development as a drug candidate. These application notes provide a comprehensive guide to designing and conducting preclinical pharmacokinetic studies for 8-GOP, including detailed experimental protocols and data presentation formats. While specific in vivo pharmacokinetic data for 8-GOP is not extensively available in public literature, this document outlines a robust proposed experimental design based on the known properties of 8-GOP and related furanocoumarin compounds.

Data Presentation: Proposed Pharmacokinetic Parameters

A successful pharmacokinetic study will aim to determine the following key parameters for this compound. The data should be summarized in a clear and structured format for easy comparison across different study arms (e.g., different doses, routes of administration).

Table 1: Proposed Pharmacokinetic Parameters of this compound in Rodents

ParameterIntravenous (IV) Administration (Proposed)Oral (PO) Administration (Proposed)
Dose 1-5 mg/kg10-50 mg/kg
Cmax (ng/mL) -To be determined
Tmax (h) -To be determined
AUC₀-t (ng·h/mL) To be determinedTo be determined
AUC₀-inf (ng·h/mL) To be determinedTo be determined
t½ (h) To be determinedTo be determined
CL (L/h/kg) To be determined-
Vd (L/kg) To be determined-
F (%) -To be determined

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Experimental Protocols

Animal Models

Rodents are commonly used for initial pharmacokinetic screening.[2]

  • Species: Sprague-Dawley rats or CD-1 mice.

  • Sex: Both male and female animals should be included to assess for potential sex-dependent differences in pharmacokinetics.

  • Age/Weight: Animals should be healthy adults within a defined weight range (e.g., 200-250 g for rats, 20-25 g for mice).

  • Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.[3]

Dosing Formulation and Administration

The choice of vehicle and route of administration is critical for accurate pharmacokinetic assessment.[4]

  • Vehicle: A common vehicle for oral administration of poorly water-soluble compounds like 8-GOP is a suspension in 0.5% methylcellulose or a solution in a mixture of polyethylene glycol 400 (PEG 400) and water. For intravenous administration, a solution in a vehicle such as a mixture of saline, ethanol, and PEG 400 may be suitable, but solubility and tolerability must be confirmed.

  • Routes of Administration:

    • Oral (PO): Administration by oral gavage is a precise method for delivering a specific dose.[5]

    • Intravenous (IV): Administration via the tail vein (mice) or jugular vein (rats) is necessary to determine absolute bioavailability.

Proposed In Vivo Pharmacokinetic Study Design

This protocol outlines a single-dose pharmacokinetic study in rats.

  • Animal Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: Oral (PO) administration (e.g., 20 mg/kg).

    • Each group should consist of at least 3-5 animals per sex.

  • Dose Selection: Dose levels should be selected based on any available in vitro toxicology data and the expected potency of the compound. Dose-range finding studies may be necessary.

  • Blood Sampling:

    • A sparse sampling or serial sampling design can be employed.

    • IV Administration Suggested Time Points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Administration Suggested Time Points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Blood samples (approximately 0.25 mL) should be collected from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Plasma should be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.

  • Sample Preparation: A protein precipitation method is often suitable for plasma samples.

    • To 100 µL of plasma, add an internal standard (a structurally similar compound not present in the sample).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions: A C18 reversed-phase column is typically used for the separation of furanocoumarins. The mobile phase often consists of a gradient of water and acetonitrile or methanol with a small amount of formic acid to improve ionization.

  • Mass Spectrometry: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of 8-GOP and its internal standard.

Metabolism and Excretion (ADME) Studies

To obtain a complete pharmacokinetic profile, further studies on the absorption, distribution, metabolism, and excretion (ADME) of 8-GOP are necessary.

  • In Vitro Metabolism:

    • Incubate 8-GOP with liver microsomes or hepatocytes from different species (e.g., rat, human) to identify potential metabolites. The furan ring is a likely site of metabolic attack. The metabolic fate of the geranyloxy side chain, such as hydroxylation or cleavage, should be investigated.

  • Metabolite Identification: Analyze the incubates from in vitro metabolism studies and in vivo samples (plasma, urine, feces) using high-resolution mass spectrometry to identify the chemical structures of metabolites.

  • Excretion Studies:

    • Administer radiolabeled 8-GOP to animals housed in metabolic cages.

    • Collect urine and feces over a defined period (e.g., 72 hours) to determine the routes and extent of excretion of the parent compound and its metabolites.

Mandatory Visualizations

Signaling Pathway

This compound and other psoralen derivatives have been shown to modulate inflammatory pathways, including the NF-κB signaling pathway. The following diagram illustrates a simplified representation of the canonical NF-κB signaling pathway that can be targeted by such compounds.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NF_kB_nucleus NF-κB (p50/p65) NF_kB->NF_kB_nucleus Translocation 8_GOP This compound 8_GOP->IKK_Complex Inhibition (Proposed) DNA DNA NF_kB_nucleus->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression PK_Workflow Animal_Acclimatization Animal Acclimatization (≥ 1 week) Dose_Preparation Dose Formulation Preparation (Suspension or Solution) Animal_Acclimatization->Dose_Preparation Dosing Dosing (IV and PO) Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling (Defined Time Points) Dosing->Blood_Sampling Sample_Processing Plasma Separation and Storage (-80°C) Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Analysis of Plasma Samples Sample_Processing->Bioanalysis Data_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->Data_Analysis Reporting Data Tabulation and Reporting Data_Analysis->Reporting

References

Application Notes and Protocols: Studying Epstein-Barr Virus Lytic Cycle Induction with TPA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epstein-Barr virus (EBV) is a ubiquitous human herpesvirus that establishes a lifelong latent infection in B lymphocytes. While typically asymptomatic, EBV is associated with several malignancies, including Burkitt's lymphoma, nasopharyngeal carcinoma, and post-transplant lymphoproliferative disorders. The virus can switch from a latent state to a lytic replication cycle, where new virions are produced, leading to cell death. Understanding the mechanisms that trigger this switch is crucial for developing novel therapeutic strategies, such as lytic induction therapy, which aims to selectively kill EBV-positive cancer cells.

One of the most well-characterized chemical inducers of the EBV lytic cycle is the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA). TPA is a potent activator of Protein Kinase C (PKC), a key enzyme in various signal transduction pathways.[1][2][3] Activation of the PKC pathway by TPA initiates a downstream cascade that leads to the expression of the EBV immediate-early transactivator protein, BZLF1 (also known as Zta or ZEBRA), which is the master regulator of the lytic cycle.[4][5]

These application notes provide a comprehensive guide to using TPA for the induction of the EBV lytic cycle in vitro, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and workflows.

Data Presentation: Efficacy of TPA in Lytic Cycle Induction

The following tables summarize quantitative data on the effects of TPA, often in combination with other agents like sodium butyrate (NaB), on EBV lytic cycle induction in various EBV-positive cell lines.

Table 1: Induction of EBV Immediate-Early Gene Expression by TPA

Cell LineTreatmentTarget GeneFold Induction (mRNA)Citation
B95-8TPA (20 ng/mL)BZLF1 (Zta)~50-fold
B95-8TPA (20 ng/mL)BRLF1 (Rta)~6-fold
RajiTPA + NaBEA-D1.5 to 15-fold increase over single agents

Table 2: Percentage of Cells Induced into Lytic Cycle by TPA

Cell LineTreatmentPercent Lytic Cells (%)Time PointCitation
B95-8TPANot specified, but sufficient for viral DNA replication24-48 hours
AGS-BX1Curcuminoids20-50%Not specified
C666-1Curcuminoids20-50%Not specified
HONE1-EBVCurcuminoids20-50%Not specified

Note: Data for TPA alone on the percentage of lytic cells is not always explicitly quantified in the provided search results, but its efficacy is well-established. Often, TPA is used in combination with other agents to enhance induction.

Signaling Pathways and Experimental Workflow

TPA-Induced Signaling Pathway for EBV Lytic Activation

TPA_Pathway TPA-Induced EBV Lytic Cycle Activation Pathway TPA TPA PKC Protein Kinase C (PKC) TPA->PKC activates MAPK MAPK Pathway (JNK, p38) PKC->MAPK activates AP1 AP-1 (c-Jun) MAPK->AP1 activates BZLF1_Promoter BZLF1 Promoter (Zp) AP1->BZLF1_Promoter binds to BZLF1_Gene BZLF1 Gene (Zta) BZLF1_Promoter->BZLF1_Gene initiates transcription Lytic_Cascade Lytic Gene Cascade BZLF1_Gene->Lytic_Cascade activates

Caption: TPA activates PKC, leading to the activation of MAPK pathways and the transcription factor AP-1, which in turn induces the expression of the master lytic regulator, BZLF1.

Experimental Workflow for Studying EBV Lytic Induction

Lytic_Induction_Workflow Workflow for EBV Lytic Induction Analysis cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture EBV+ Cells (e.g., B95-8, Akata) Induction Induce with TPA (e.g., 20 ng/mL) Cell_Culture->Induction Harvest Harvest Cells/Supernatant (e.g., 24-48h post-induction) Induction->Harvest Western_Blot Western Blot (Zta, EA-D protein) Harvest->Western_Blot qPCR qPCR (Viral DNA replication) Harvest->qPCR RNA_Analysis RT-qPCR (Lytic gene transcripts) Harvest->RNA_Analysis

Caption: General experimental workflow for inducing and analyzing the EBV lytic cycle in cell culture.

Experimental Protocols

Protocol 1: Induction of EBV Lytic Cycle with TPA

This protocol describes the induction of the EBV lytic cycle in the B95-8 cell line, a marmoset B-cell line that constitutively produces EBV and is highly responsive to TPA.

Materials:

  • EBV-positive B-cell line (e.g., B95-8, ATCC VR-1492)

  • Complete RPMI-1640 medium (with 10% FBS and 1% Penicillin-Streptomycin)

  • TPA (12-O-tetradecanoylphorbol-13-acetate), stock solution (e.g., 1 mg/mL in DMSO)

  • Sodium Butyrate (NaB), optional, for synergistic induction

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Maintain B95-8 cells in complete RPMI-1640 medium at 37°C in a 5% CO₂ incubator. Subculture cells to maintain a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.

  • Seeding: Seed 1 x 10⁶ B95-8 cells in 2 mL of complete RPMI-1640 medium into each well of a 6-well plate.

  • Induction:

    • Prepare a working solution of TPA in complete RPMI-1640 medium.

    • Add TPA to the cell culture to a final concentration of 20 ng/mL.

    • For synergistic induction, Sodium Butyrate (NaB) can be added to a final concentration of 3 mM.

    • Include a vehicle control well (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 to 48 hours) at 37°C in a 5% CO₂ incubator. A 1-hour exposure to TPA can be sufficient to induce the lytic cascade.

  • Harvesting: After incubation, harvest the cells and/or supernatant for downstream analysis (Western Blotting, qPCR, etc.).

Protocol 2: Western Blotting for EBV Lytic Proteins (Zta and EA-D)

This protocol is for the detection of the immediate-early protein Zta and the early antigen-diffuse (EA-D) complex, which are markers of lytic cycle entry.

Materials:

  • Harvested cells from Protocol 1

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-15% gradient)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-BZLF1/Zta antibody

    • Anti-EA-D (BMRF1) antibody

    • Anti-β-actin or GAPDH antibody (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Pellet the harvested cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in RIPA buffer and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. Zta typically appears as a ~38 kDa protein.

Protocol 3: qPCR for Quantifying EBV DNA Replication

This protocol measures the increase in EBV genome copy number, a hallmark of lytic DNA replication.

Materials:

  • Harvested cells or supernatant from Protocol 1

  • DNA extraction kit (for cellular or viral DNA)

  • qPCR primers and probe for a conserved region of the EBV genome (e.g., BamH1W region or EBNA1)

  • qPCR primers and probe for a host housekeeping gene (e.g., RNase P or GAPDH) for normalization of cellular DNA.

  • qPCR master mix

  • qPCR instrument

  • Standard curve DNA (e.g., a plasmid containing the target EBV sequence)

Procedure:

  • DNA Extraction:

    • For total DNA (intracellular and extracellular), extract DNA from the harvested cells.

    • For encapsidated viral DNA, pellet the cells and extract DNA from the supernatant. It is recommended to treat the supernatant with DNase to remove non-encapsidated DNA.

  • Standard Curve Preparation: Prepare serial dilutions of the standard DNA to generate a standard curve for absolute quantification.

  • qPCR Reaction Setup:

    • Set up the qPCR reactions in triplicate for each sample, standard, and no-template control.

    • Each reaction should contain qPCR master mix, forward and reverse primers, probe, and the template DNA.

  • qPCR Run:

    • Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis:

    • Generate a standard curve from the Cq values of the standards.

    • Determine the EBV DNA copy number in each sample by interpolating its Cq value from the standard curve.

    • Normalize the EBV copy number to the amount of input DNA or to the copy number of a host housekeeping gene.

    • Compare the normalized EBV copy number in TPA-treated samples to the control samples to determine the extent of viral DNA replication.

Conclusion

TPA is a reliable and widely used tool for inducing the EBV lytic cycle in vitro. By activating the PKC signaling pathway, TPA provides a robust system for studying the molecular mechanisms of viral reactivation. The protocols and data presented here offer a framework for researchers to investigate the intricate process of the lytic switch, screen for potential therapeutic agents that modulate this cycle, and explore the downstream consequences of lytic gene expression. Careful optimization of cell lines, inducer concentrations, and time points will ensure reproducible and meaningful results in the study of Epstein-Barr virus.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of 8-Geranyloxypsoralen

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 8-Geranyloxypsoralen (8-GOP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed protocols for the analysis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities or related substances encountered during the HPLC analysis of this compound? A1: The most common impurities are structurally similar furanocoumarins, which can co-elute with the main compound.[1] These include isomers or other closely related furanocoumarins like bergamottin or imperatorin.[1] If the 8-GOP is synthesized, a common impurity can be its geometric isomer, 8-neroxycoumarin, which arises from the use of nerol (the Z-isomer of geraniol) in the synthesis process.[2]

Q2: What is the recommended starting HPLC column and mobile phase for 8-GOP separation? A2: A reversed-phase C18 column is the industry standard and a highly recommended starting point for separating 8-GOP and its impurities.[1][2] A typical mobile phase is a binary mixture of acetonitrile and water. The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase is often recommended to improve peak shape and selectivity.

Q3: What is a suitable UV detection wavelength for this compound? A3: Furanocoumarins like 8-GOP exhibit strong UV absorbance. A common detection wavelength is around 300-320 nm. Specifically for 8-GOP, UV absorbance maxima are observed at approximately 219, 250, and 302 nm.

Q4: What are the key solubility characteristics of 8-GOP to consider for HPLC analysis? A4: this compound is soluble in organic solvents such as acetonitrile, chloroform, and dimethyl sulfoxide (DMSO). When preparing samples for reversed-phase HPLC, it is crucial to dissolve the sample in a solvent that is compatible with the aqueous mobile phase to prevent precipitation upon injection. Dissolving the sample directly in the initial mobile phase composition is an effective strategy.

Troubleshooting Guides

This section provides solutions in a question-and-answer format for common problems encountered during the HPLC separation of 8-GOP.

Problem 1: Poor Resolution or Co-elution of Peaks

Q: My 8-GOP peak is not well separated from a nearby impurity. How can I improve the resolution? A: Poor resolution is a common issue when dealing with structurally similar impurities. Here are several strategies to improve separation:

  • Optimize Mobile Phase Gradient: Employ a shallow gradient of the organic solvent (e.g., acetonitrile) in water. A slow, gradual increase in the organic solvent concentration can significantly improve the resolution of closely eluting peaks.

  • Adjust Mobile Phase Composition: If using acetonitrile, consider switching to methanol or vice-versa. This change in solvent can alter selectivity and may resolve the co-eluting peaks. Reducing the overall percentage of the organic solvent can also increase retention times and improve separation.

  • Lower the Flow Rate: Decreasing the flow rate allows more time for the analytes to interact with the stationary phase, which can lead to better resolution, although it will increase the total analysis time.

  • Change Column Temperature: Temperature can affect mobile phase viscosity and analyte-stationary phase interactions. Experimenting with temperatures between 25-40°C may improve separation.

  • Try a Different Stationary Phase: If a standard C18 column fails to provide adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. For separating furanocoumarins, a phenyl-based column (e.g., Agilent Zorbax SB-Phenyl) has also been shown to be effective.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: The peak for 8-GOP is showing significant tailing. What is the cause and how can I fix it? A: Peak tailing is often caused by secondary interactions between the analyte and active sites on the HPLC column, such as exposed silanol groups. Other causes include column overload or using a sample solvent that is incompatible with the mobile phase.

  • Add an Acidic Modifier: The most common solution is to add a small amount of acid, like 0.1% formic acid or acetic acid, to the mobile phase. This suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions and leading to more symmetrical peaks.

  • Reduce Sample Concentration: If the column is overloaded, reducing the injection volume or the concentration of the sample can resolve the issue.

  • Ensure Solvent Compatibility: Dissolve your sample in the initial mobile phase composition. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

G

References

overcoming 8-Geranyloxypsoralen solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges with 8-Geranyloxypsoralen (8-GOP) in aqueous buffers and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (8-GOP) and what are its primary research applications?

This compound (8-GOP) is a naturally occurring furanocoumarin found in citrus species like grapefruit.[1][2] It is a valuable chemical probe used to investigate various biological processes due to its inhibitory activities against several key molecular targets.[1]

Common Research Applications:

  • Enzyme Inhibition: 8-GOP is a potent inhibitor of Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism, with a reported IC50 value of 3.93 µM.[1][2] It also inhibits β-secretase 1 (BACE1).

  • Anti-inflammatory Studies: It inhibits the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

  • Virology Research: 8-GOP has been shown to inhibit the activation of the Epstein-Barr virus (EBV).

Q2: What are the known solubility characteristics of 8-GOP?

8-GOP is a lipophilic compound, which means it has poor water solubility. It is readily soluble in organic solvents. Understanding its solubility is crucial for designing experiments and preparing solutions.

SolventSolubility
Aqueous Buffers Poorly soluble
DMSO Soluble
Acetonitrile Soluble
Chloroform Soluble
Methanol Soluble (used for stock solutions)

Q3: Why does my 8-GOP precipitate when I add it to my aqueous buffer or cell culture medium?

Precipitation is a common issue when diluting a stock solution of a poorly water-soluble compound (like 8-GOP dissolved in DMSO) into an aqueous environment. This occurs because the compound's solubility limit in the final aqueous solution is exceeded as the concentration of the organic co-solvent (DMSO) is drastically reduced. This is a challenge for many complex, lipophilic drug candidates.

Q4: What is the recommended method for preparing a stock solution of 8-GOP?

It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO. This stock can then be serially diluted.

ParameterRecommendation
Solvent DMSO
Concentration 10 mM is a common starting point.
Storage Store stock solutions in aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months) to avoid repeated freeze-thaw cycles.
Preparation Tip To aid dissolution when preparing the stock, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.

Q5: What general strategies can I use to improve the aqueous solubility of 8-GOP for my experiments?

Several formulation strategies exist to enhance the solubility of poorly soluble drugs, which can be adapted for research applications.

StrategyMechanismSuitability for In Vitro Assays
Co-solvency Using a water-miscible solvent (like ethanol or DMSO) to increase the solubilizing capacity of the aqueous solution.Commonly used, but the final solvent concentration must be kept low to avoid cellular toxicity.
Complexation Using cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) to form inclusion complexes that encapsulate the hydrophobic 8-GOP molecule, increasing its water solubility.Highly suitable and effective. Can significantly increase aqueous solubility while minimizing organic solvent use.
Micellar Solubilization Using surfactants to form micelles that entrap the hydrophobic drug.Suitable, but the choice of surfactant and its concentration must be carefully evaluated for compatibility with the specific cell line or assay.
pH Adjustment Modifying the pH to ionize the compound, which increases its solubility in water.Generally not effective for 8-GOP, as furanocoumarins are typically neutral molecules and not easily ionized.

Troubleshooting Guide: Overcoming 8-GOP Precipitation

This guide provides a step-by-step approach to resolving precipitation issues encountered during experiments.

Problem: 8-GOP precipitates from the solution when I dilute my DMSO stock into an aqueous buffer or cell culture medium.

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References

addressing peak tailing or fronting in 8-Geranyloxypsoralen HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of 8-Geranyloxypsoralen (8-GOP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, specifically peak tailing and peak fronting.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and what typically causes it? A1: Peak tailing is a common chromatographic issue where the peak is asymmetrical, with the latter half being broader than the front half.[1] An ideal peak should be a symmetrical Gaussian shape.[2] The primary cause of peak tailing is the presence of more than one retention mechanism during the separation.[2][3] For compounds like this compound, this often involves secondary polar interactions between the analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[3] Other causes can include column contamination, column overload, and extra-column dead volume.

Q2: What is peak fronting and why does it happen? A2: Peak fronting is the inverse of peak tailing, where the first half of the peak is broader than the second half. The most common causes are column overloading (injecting too much sample or too high a concentration) and a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to premature elution and a distorted, fronting peak shape. In some cases, physical degradation or collapse of the column bed can also cause fronting.

Q3: Is this compound particularly prone to peak shape issues? A3: As a furanocoumarin derivative, this compound has a moderately complex structure with polar functional groups (ethers, lactone) that can engage in secondary interactions. While its primary retention on a C18 column is hydrophobic, these polar sites can interact with active sites on the column, such as residual silanols, potentially leading to peak tailing if the method is not optimized.

Q4: How critical is mobile phase pH for the analysis of this compound? A4: Mobile phase pH is a critical parameter in reversed-phase HPLC, especially for ionizable compounds. While this compound is not strongly acidic or basic, controlling the pH is crucial for suppressing the ionization of residual silanol groups on the silica-based stationary phase. Operating at a low pH (e.g., pH 2.5-3.5) protonates these silanols, minimizing their ability to interact with the analyte and thereby reducing peak tailing.

Q5: What is a good starting column for this compound HPLC analysis? A5: A modern, high-purity, silica-based reversed-phase C18 column is the most common and suitable choice for analyzing this compound. Specifically, selecting a column with low silanol activity, often referred to as a "Type B" silica column, and one that is end-capped, will significantly reduce the potential for peak tailing.

Troubleshooting Guides

This section provides detailed, step-by-step guidance to resolve specific peak shape problems encountered during the analysis of this compound.

Part 1: Troubleshooting Peak Tailing (Asymmetry Factor > 1.2)

Peak tailing is the most frequent form of peak asymmetry and requires a systematic approach to diagnose and correct.

Question 1: My this compound peak is tailing. Where should I start? The most common causes for peak tailing of a compound like 8-GOP are secondary interactions with the column, improper mobile phase conditions, or column overload. Use the following workflow to identify the root cause.

G start Peak Tailing Observed (Asymmetry > 1.2) q1 Is the column old or has performance declined? start->q1 a1_yes Flush column with strong solvent. If no improvement, replace column. q1->a1_yes Yes q2 Is mobile phase pH controlled (e.g., with acid)? q1->q2 No end_node Peak Shape Should Improve a1_yes->end_node a2_no Add 0.1% Formic Acid or TFA to mobile phase to achieve pH 2.5-3.5. q2->a2_no No q3 Is sample concentration too high? q2->q3 Yes a2_no->q3 a3_yes Reduce sample concentration or injection volume. q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting Workflow for Peak Tailing.

Question 2: How do I optimize my mobile phase to eliminate tailing? Mobile phase optimization is the most effective way to combat peak tailing caused by chemical interactions.

  • Lower Mobile Phase pH: The most common strategy is to suppress the ionization of residual silanol groups on the column.

    • Action: Add an acidifier to the aqueous portion of your mobile phase. A concentration of 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is typically sufficient to bring the pH into the 2.5-3.5 range.

  • Increase Buffer Strength: If you are using a buffer (e.g., phosphate or acetate), increasing its concentration (typically to 25-50 mM) can help mask residual silanols and improve peak shape.

  • Optimize Organic Modifier: Adjust the percentage of acetonitrile or methanol. While this primarily affects retention time, it can sometimes influence peak shape.

Question 3: What column-related issues can cause tailing and how are they fixed? If mobile phase adjustments do not resolve the issue, the problem likely lies with the column itself.

  • Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, creating active sites that cause tailing.

    • Action: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). Refer to the column manufacturer's guidelines for specific regeneration procedures.

  • Improper Column Chemistry: Using an older "Type A" silica column with high metal content and un-capped silanols will almost certainly cause tailing for polar analytes.

    • Action: Switch to a modern, high-purity, fully end-capped C18 column. For particularly difficult separations, consider a column with a polar-embedded phase, which provides additional shielding of the silica surface.

  • Column Degradation: Over time and with exposure to harsh conditions (e.g., extreme pH), the stationary phase can degrade, exposing more active silanol sites.

    • Action: If the column is old and has been used extensively, it may need to be replaced.

G cluster_surface Silica Stationary Phase Surface silica Si c18 C18 Chain (Hydrophobic Retention) silanol Residual Silanol (Si-O- H+) analyte This compound analyte->c18 Desired Interaction (Symmetrical Peak) analyte->silanol Secondary Interaction (Causes Peak Tailing)

Caption: Chemical Interactions Leading to Peak Tailing.

Part 2: Troubleshooting Peak Fronting (Asymmetry Factor < 0.9)

Peak fronting is less common than tailing but usually points to a more specific set of problems related to the sample and injection conditions.

Question 1: My this compound peak is fronting. What is the most likely cause? Peak fronting is almost always caused by one of two issues: column overload or sample solvent incompatibility.

G start Peak Fronting Observed (Asymmetry < 0.9) q1 Is the sample concentration high or injection volume large? start->q1 a1_yes Dilute sample 5-10x OR reduce injection volume by half. q1->a1_yes Yes q2 Is the sample solvent stronger than the mobile phase? q1->q2 No a1_yes->q2 a2_yes Re-dissolve sample in the initial mobile phase composition. q2->a2_yes Yes q3 Has there been a sudden pressure drop or physical shock? q2->q3 No a2_yes->q3 a3_yes Column bed may have collapsed. Replace the column. q3->a3_yes Yes end_node Peak Shape Should Improve q3->end_node No a3_yes->end_node

Caption: Troubleshooting Workflow for Peak Fronting.

Question 2: How do I fix peak fronting related to my sample?

  • Column Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should, resulting in a fronting peak.

    • Action: Systematically dilute your sample (e.g., by a factor of 5 or 10) and re-inject. Alternatively, reduce the injection volume. If the peak shape improves, overload was the cause.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent with a higher elution strength than the mobile phase (e.g., dissolving the sample in 100% acetonitrile when the mobile phase starts at 20% acetonitrile), the sample band will not focus properly at the head of the column.

    • Action: The best practice is to dissolve the sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that can still fully dissolve the analyte.

Question 3: Could a bad column cause peak fronting? Yes, although it is less common. A physical collapse of the packed bed inside the column, which can be caused by a sudden pressure shock or operating outside the column's recommended pH or temperature range, can create a void at the inlet. This void leads to poor peak shape, often fronting, for all peaks in the chromatogram. This issue is not repairable, and the column must be replaced.

Experimental Protocols & Data

Chemical Properties of this compound

Understanding the analyte's properties is key to effective method development. This compound is soluble in common organic solvents used in HPLC.

PropertyValueReference
Chemical Formula C₂₁H₂₂O₄
Molecular Weight 338.4 g/mol
Solubility Soluble in Acetonitrile, Chloroform, DMSO
CAS Number 7437-55-0
Recommended HPLC Protocol for this compound

This protocol provides a robust starting point for the analysis and can be optimized as needed.

  • Instrumentation and Column:

    • System: HPLC or UHPLC system with a UV detector.

    • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm or 2.1 x 50 mm, 1.8 µm).

    • Column Temperature: 30 °C.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Procedure: Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID column) or 0.4 mL/min (for 2.1 mm ID column).

    • Detection Wavelength: ~300 nm.

    • Injection Volume: 5-10 µL.

    • Gradient Program (Example):

      Time (min) % Mobile Phase B (Acetonitrile)
      0.0 40
      10.0 95
      12.0 95
      12.1 40

      | 15.0 | 40 |

  • Sample Preparation:

    • Dissolve the this compound standard or sample in a solvent compatible with the initial mobile phase conditions (e.g., 60:40 Water:Acetonitrile) to a suitable concentration (e.g., 10-100 µg/mL).

  • System Suitability:

    • Tailing Factor: The USP tailing factor should be between 0.9 and 1.5 for the this compound peak.

    • Reproducibility: Relative standard deviation (RSD) of retention times and peak areas for replicate injections should be <2%.

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution(s)
Peak Tailing Secondary interactions with residual silanols.Lower mobile phase pH to 2.5-3.5 using 0.1% formic acid or TFA.
Column contamination or degradation.Flush column with strong solvent; replace if old or performance is poor.
Column overload (mass).Reduce sample concentration.
Peak Fronting Column overload (mass or volume).Dilute sample or reduce injection volume.
Sample solvent stronger than mobile phase.Dissolve sample in the initial mobile phase composition.
Column bed collapse.Replace the column.

References

Technical Support Center: 8-Geranyloxypsoralen Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 8-Geranyloxypsoralen (8-GOP) under various storage conditions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C or lower, protected from light and moisture. A supplier of this compound suggests that the compound is stable for at least four years when stored at -20°C. To prevent moisture absorption, it is advisable to store the compound in a desiccator.

Q2: How should I store solutions of this compound?

Solutions of this compound should be prepared fresh for immediate use whenever possible. If short-term storage is necessary, store the solution in an amber vial at -20°C for no longer than one month, or at -80°C for up to six months.[1] Furanocoumarins as a class are susceptible to degradation in solution, especially when exposed to light.

Q3: Is this compound sensitive to light?

Yes, this compound, like other furanocoumarins, is known to be sensitive to UV light and may undergo photochemical reactions. Therefore, it is crucial to protect solutions and solid samples of this compound from direct light exposure.[2] When handling, use amber-colored glassware or wrap containers in aluminum foil.

Q4: What solvents are suitable for dissolving this compound?

This compound is soluble in organic solvents such as acetonitrile, chloroform, and dimethyl sulfoxide (DMSO).[3][4] For analytical purposes like HPLC, it is best to dissolve the sample in the initial mobile phase composition to avoid peak distortion.

Q5: What are the expected degradation products of this compound?

Under forced degradation conditions, this compound can degrade through several pathways. Photodegradation may lead to the formation of cyclobutane-type adducts or photo-oxidation products. Hydrolysis under acidic or basic conditions can lead to the cleavage of the geranyloxy side chain, yielding xanthotoxol. Oxidation can result in the formation of epoxides or other oxidative products on the furan ring or the geranyl side chain.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and analysis of this compound.

Issue Possible Cause Troubleshooting Steps
Low or no biological activity in assays Degradation of 8-GOP due to improper storage or handling.1. Prepare fresh solutions of 8-GOP for each experiment. 2. Minimize exposure of solutions to light and elevated temperatures. 3. Verify the concentration and purity of the stock solution using a validated analytical method like HPLC-UV.
Appearance of unexpected peaks in HPLC chromatogram Degradation of 8-GOP into byproducts.1. Analyze a freshly prepared sample of 8-GOP as a reference. 2. Review the sample preparation and storage protocol to identify potential sources of degradation. 3. Perform a forced degradation study to identify and characterize the degradation products.
Poor peak shape (tailing or fronting) in HPLC analysis 1. Sample solvent incompatibility with the mobile phase. 2. Column overload. 3. Secondary interactions with the stationary phase.1. Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is necessary, inject the smallest possible volume. 2. Reduce the sample concentration or injection volume. 3. Adjust the mobile phase pH or use a different column chemistry.
High variability between experimental replicates Inconsistent degradation of 8-GOP across different samples.1. Ensure uniform handling of all samples, particularly regarding light exposure and temperature. 2. Use a consistent and controlled experimental workflow. 3. Prepare a master mix of the 8-GOP solution to add to all replicates.

Stability Data (Hypothetical)

The following tables summarize the hypothetical stability data for this compound under various storage conditions. This data is intended for illustrative purposes to guide researchers in designing their experiments, as specific public data is limited.

Table 1: Stability of Solid this compound Under Different Temperature and Humidity Conditions (Protected from Light)

Storage ConditionTime (Months)Purity (%)Appearance
-20°C / Ambient Humidity 099.5White to off-white solid
699.4No change
1299.3No change
2499.1No change
4°C / Ambient Humidity 099.5White to off-white solid
698.8No change
1298.1No change
2497.0Slight yellowing
25°C / 60% RH 099.5White to off-white solid
696.2Yellowish solid
1292.5Yellowish solid
2485.1Yellow-brown solid
40°C / 75% RH 099.5White to off-white solid
194.3Yellow solid
388.7Brownish solid
679.4Brownish solid

Table 2: Stability of this compound in Acetonitrile Solution (1 mg/mL) Under Different Conditions

Storage ConditionTime (Days)Purity (%)Appearance
-20°C (in amber vial) 099.5Colorless solution
799.2No change
3098.5No change
9097.1No change
4°C (in amber vial) 099.5Colorless solution
798.0No change
3095.3Slight yellow tint
9089.8Yellow solution
25°C (exposed to ambient light) 099.5Colorless solution
190.1Yellow solution
375.6Yellow-brown solution
758.2Brown solution
25°C (in amber vial) 099.5Colorless solution
797.5No change
3093.8Slight yellow tint
9085.4Yellow solution

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Purpose: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).

  • Gradient Program: Start with 60% B, linearly increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of 8-GOP in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: Dilute samples from stability studies with the initial mobile phase to an appropriate concentration.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Data Analysis: Determine the purity of 8-GOP by calculating the peak area percentage.

Protocol 2: Forced Degradation Study of this compound

Purpose: To investigate the degradation pathways of this compound under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve 8-GOP in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 8-GOP in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat a solution of 8-GOP with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid 8-GOP to 80°C in an oven for 48 hours.

  • Photodegradation: Expose a solution of 8-GOP to a UV lamp (254 nm) for 24 hours.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize if necessary, dilute appropriately, and analyze using the stability-indicating HPLC method described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start 8-GOP Sample solid Solid 8-GOP start->solid solution 8-GOP Solution start->solution thermal Thermal (80°C, solid) solid->thermal acid Acid Hydrolysis (0.1 M HCl, 60°C) solution->acid base Base Hydrolysis (0.1 M NaOH, RT) solution->base oxidation Oxidation (3% H2O2, RT) solution->oxidation photo Photodegradation (UV 254nm, solution) solution->photo hplc Stability-Indicating HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Purity Assessment) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

degradation_pathway cluster_degradation Degradation Products GOP This compound hydrolysis_prod Xanthotoxol (Hydrolysis Product) GOP->hydrolysis_prod Acid/Base oxidation_prod Oxidized Products (e.g., Epoxides) GOP->oxidation_prod Oxidizing Agent photo_prod Photodegradation Products (e.g., Cycloadducts) GOP->photo_prod UV Light

Caption: Potential degradation pathways of this compound under stress conditions.

References

minimizing matrix effects in LC-MS/MS analysis of 8-Geranyloxypsoralen

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS analysis of 8-Geranyloxypsoralen (8-GOP).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern for this compound analysis?

A1: Matrix effect is the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, undetected components in a sample matrix.[1] These interfering components can include salts, lipids, proteins, and other endogenous materials from the biological sample. For 8-GOP, which is often analyzed at low concentrations in complex biological matrices like plasma or tissue homogenates, matrix effects can severely compromise analytical performance. This can lead to poor accuracy, imprecision, and reduced sensitivity, ultimately resulting in erroneous quantitative results.[1]

Q2: What is the primary cause of matrix effects in the LC-MS/MS analysis of 8-GOP?

A2: The most common cause of matrix effects is ion suppression. This occurs when co-eluting matrix components compete with 8-GOP for ionization in the mass spectrometer's ion source.[1] This competition reduces the number of 8-GOP ions that are formed and detected, leading to a weaker signal and inaccurate quantification. Phospholipids are major contributors to matrix-induced ionization suppression in plasma and serum samples.[2]

Q3: How can I detect the presence of matrix effects in my 8-GOP analysis?

A3: Two primary methods can be used to assess matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of 8-GOP is continuously infused into the MS detector after the analytical column. A blank matrix extract is then injected. Any deviation in the 8-GOP signal baseline indicates the retention time of matrix components causing suppression or enhancement.

  • Comparison of Calibration Curves: Prepare two sets of calibration curves for 8-GOP. One set should be prepared in a pure solvent (e.g., methanol or acetonitrile), and the other in a matrix extract from a blank biological sample (matrix-matched). A significant difference in the slopes of these two curves is a quantitative indication of matrix effects.[1]

Q4: What are the general strategies to minimize matrix effects for 8-GOP analysis?

A4: The main strategies to mitigate matrix effects can be categorized as follows:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components is one of the most crucial steps.

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate 8-GOP from co-eluting matrix components.

  • Internal Standard Selection: Using a suitable internal standard that co-elutes with 8-GOP and experiences similar matrix effects to compensate for signal variations.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity required for low-level quantification.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects during the LC-MS/MS analysis of this compound.

Problem Identification: Inconsistent or Inaccurate 8-GOP Quantification

Are you experiencing any of the following issues?

  • Poor reproducibility of 8-GOP peak areas between replicate injections of the same sample.

  • Lower than expected recovery of 8-GOP.

  • High variability in the quantification of quality control (QC) samples.

  • Significant discrepancies between results from different lots of biological matrix.

If so, it is highly likely that matrix effects are impacting your analysis.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting matrix effects in your 8-GOP analysis.

troubleshooting_workflow cluster_identification 1. Problem Identification cluster_diagnosis 2. Diagnosis cluster_mitigation 3. Mitigation Strategies cluster_verification 4. Verification cluster_sp_options Sample Preparation Options Problem Inconsistent or Inaccurate 8-GOP Quantification Confirm_ME Confirm Matrix Effects (Post-Column Infusion or Matrix-Matched Calibrators) Problem->Confirm_ME Proceed if issues are observed Optimize_SP Optimize Sample Preparation Confirm_ME->Optimize_SP If matrix effects are confirmed Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC PPT Protein Precipitation Optimize_SP->PPT LLE Liquid-Liquid Extraction Optimize_SP->LLE SPE Solid-Phase Extraction Optimize_SP->SPE Use_IS Implement Appropriate Internal Standard Optimize_LC->Use_IS Validate Re-validate Method Use_IS->Validate lc_ms_workflow cluster_sample_prep 1. Sample Preparation cluster_lc_ms_analysis 2. LC-MS/MS Analysis cluster_data_processing 3. Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Injection into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of 8-GOP Calibration_Curve->Quantification

References

troubleshooting low signal intensity in 8-Geranyloxypsoralen mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity in the mass spectrometry analysis of 8-Geranyloxypsoralen (8-GOP).

Frequently Asked Questions (FAQs)

Q1: What is the typical molecular weight of this compound (8-GOP) and what ions should I expect to see in my mass spectrum?

This compound has a molecular weight of 338.4 g/mol .[1] In positive ion mode electrospray ionization (ESI), you should primarily look for the protonated molecule, [M+H]⁺, at an m/z of 339.4. Depending on the mobile phase and sample purity, you may also observe adducts such as the sodium adduct [M+Na]⁺ (m/z 361.4) or the potassium adduct [M+K]⁺ (m/z 377.4). In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 337.4 may be observed, although positive ion mode is more commonly reported for similar compounds.

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for 8-GOP analysis?

Both ESI and APCI can be used for the analysis of small molecules like 8-GOP. ESI is generally preferred for polar and ionizable compounds, while APCI is often better for less polar compounds.[2][3] For psoralen derivatives, ESI is commonly and successfully used.[1] The choice between ESI and APCI may depend on the specific matrix and potential for ion suppression. It is advisable to test both ionization sources if you are experiencing low signal intensity with one of them.[4]

Q3: What are the most common causes of low signal intensity for 8-GOP in LC-MS analysis?

Low signal intensity for 8-GOP can stem from several factors:

  • Suboptimal Ionization Source Parameters: Incorrect settings for capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature can significantly reduce ionization efficiency.

  • Ion Suppression: Co-eluting matrix components from the sample can compete with 8-GOP for ionization, leading to a reduced signal.

  • In-source Fragmentation: High cone voltage or source temperature can cause the 8-GOP molecule to fragment before detection, diminishing the intensity of the precursor ion.

  • Poor Chromatographic Peak Shape: Broad or tailing peaks result in a lower signal-to-noise ratio.

  • Inappropriate Mobile Phase Composition: The pH and organic content of the mobile phase can affect both the chromatography and the ionization efficiency of 8-GOP.

  • Sample Degradation: Psoralen derivatives can be sensitive to light and temperature, potentially leading to degradation before analysis.

  • Instrument Contamination: A dirty ion source or mass spectrometer can lead to a general loss of sensitivity.

Q4: How can I tell if ion suppression is affecting my 8-GOP signal?

A post-column infusion experiment is a definitive way to identify ion suppression. In this experiment, a constant flow of an 8-GOP standard solution is introduced into the mass spectrometer after the analytical column. A blank sample matrix is then injected onto the column. A drop in the 8-GOP signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.

Troubleshooting Guides

Guide 1: Optimizing Ion Source Parameters

Low signal intensity is often traced back to suboptimal settings in the ion source. A systematic approach to optimizing these parameters can yield significant improvements.

  • Direct Infusion: Begin by directly infusing a standard solution of 8-GOP (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer to bypass the LC system. This allows for the isolated optimization of MS parameters.

  • Parameter Optimization: While infusing, systematically adjust the following parameters to maximize the signal intensity of the [M+H]⁺ ion (m/z 339.4):

    • Capillary Voltage: Start with the manufacturer's recommended value and adjust in small increments (e.g., 0.5 kV).

    • Nebulizer Gas Pressure: Optimize for a stable spray.

    • Drying Gas Flow Rate and Temperature: Adjust to ensure efficient desolvation without causing thermal degradation of the analyte.

  • Cone Voltage (Fragmentor Voltage): This parameter has a critical impact on in-source fragmentation. Start with a low cone voltage and gradually increase it. A higher cone voltage can increase signal intensity up to a point, after which it will cause fragmentation and a decrease in the precursor ion signal.

Guide 2: Mitigating Ion Suppression

If you suspect ion suppression is the culprit for your low signal, consider the following strategies:

  • Improve Sample Preparation: The goal is to remove interfering matrix components.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.

    • Liquid-Liquid Extraction (LLE): Can be used to isolate 8-GOP from interfering substances.

    • Protein Precipitation: A simpler but potentially less clean method suitable for some matrices.

  • Optimize Chromatography:

    • Modify the Gradient: Adjusting the mobile phase gradient can help separate 8-GOP from co-eluting interferences.

    • Change the Column: Using a column with a different stationary phase chemistry may provide the necessary selectivity.

  • Dilute the Sample: If the 8-GOP concentration is high enough, diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression.

Data Presentation

Table 1: Effect of Cone Voltage on this compound Signal Intensity and Fragmentation

This table illustrates the typical effect of varying the cone voltage on the signal intensity of the 8-GOP precursor ion and the formation of a common fragment ion. The data is representative and may vary depending on the instrument and specific experimental conditions. The primary fragment of 8-GOP is often the loss of the geranyl side chain (C₁₀H₁₆), resulting in a fragment at m/z 203.

Cone Voltage (V)Precursor Ion [M+H]⁺ (m/z 339.4) Relative Intensity (%)Fragment Ion [M+H - C₁₀H₁₆]⁺ (m/z 203.1) Relative Intensity (%)
201005
409525
607080
8040100
1001590

Note: The optimal cone voltage provides the best balance between precursor ion intensity and minimal fragmentation.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline for the extraction of 8-GOP from plasma samples.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Addition: Add 10 µL of an internal standard solution (e.g., a structurally similar psoralen derivative at a known concentration).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean HPLC vial for LC-MS analysis.

Protocol 2: LC-MS/MS Method for 8-GOP Analysis

This protocol provides a starting point for the LC-MS/MS analysis of 8-GOP. Optimization may be required for your specific instrument and application.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 8-GOP: Precursor ion m/z 339.4 → Product ion m/z 203.1.

      • Internal Standard: To be determined based on the selected standard.

    • Source Parameters: Optimize as described in Troubleshooting Guide 1.

Visualizations

Caption: A workflow for troubleshooting low signal intensity of 8-GOP.

In_Source_Fragmentation_Pathway Precursor 8-GOP [M+H]⁺ m/z 339.4 Fragment [M+H - C₁₀H₁₆]⁺ m/z 203.1 Precursor->Fragment In-Source Fragmentation (High Cone Voltage) Loss Neutral Loss of Geranyl Group (C₁₀H₁₆, 136.2 Da)

Caption: In-source fragmentation pathway of this compound.

References

optimizing reaction conditions for the synthesis of 8-alkyloxypsoralen derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 8-alkyloxypsoralen derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 8-alkyloxypsoralen derivatives via the Williamson ether synthesis, a common and effective method.

Issue 1: Low or No Product Yield

  • Question: I am getting a very low yield of my desired 8-alkyloxypsoralen derivative, or the reaction is not proceeding at all. What are the possible causes and solutions?

  • Answer: Low or no product yield is a frequent issue that can stem from several factors. Here's a systematic approach to troubleshooting:

    • Incomplete Deprotonation of Xanthotoxol (8-hydroxypsoralen): The Williamson ether synthesis requires the formation of a phenoxide ion from the hydroxyl group of xanthotoxol.

      • Solution: Ensure you are using a sufficiently strong base to deprotonate the phenol. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (t-BuOK). The base should be fresh and handled under anhydrous conditions, especially NaH.

    • Poor Quality of Reagents: The purity and reactivity of your starting materials are crucial.

      • Solution: Use freshly purified xanthotoxol and high-purity alkyl halide. The solvent should be anhydrous, as water can quench the base and the phenoxide.

    • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.

      • Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. A typical temperature range is 50-80 °C. However, excessively high temperatures can promote side reactions.

    • Steric Hindrance: The Williamson ether synthesis is an Sₙ2 reaction, which is sensitive to steric hindrance.

      • Solution: This reaction works best with primary alkyl halides. Secondary alkyl halides may give lower yields, and tertiary alkyl halides are generally unsuitable as they favor elimination reactions.

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction mixture. How can I minimize these unwanted products?

  • Answer: The primary side reaction in the Williamson ether synthesis is the E2 elimination of the alkyl halide, which is promoted by the basic conditions.

    • Use of Secondary or Tertiary Alkyl Halides: As mentioned, these are prone to elimination.

      • Solution: Whenever possible, use a primary alkyl halide.

    • High Reaction Temperature: Higher temperatures can favor the elimination pathway.

      • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by thin-layer chromatography (TLC) to avoid prolonged heating.

    • Strongly Basic Conditions: While a strong base is necessary, very strong bases can increase the rate of elimination.

      • Solution: For sensitive substrates, a milder base like potassium carbonate may be a better choice than sodium hydride, although it may require longer reaction times or higher temperatures.

Issue 3: Difficult Purification of the Final Product

  • Question: I am having trouble purifying my 8-alkyloxypsoralen derivative from the reaction mixture. What are the recommended purification methods?

  • Answer: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or side products.

    • Removal of Unreacted Xanthotoxol: Xanthotoxol is phenolic and thus acidic.

      • Solution: After the reaction, you can perform an aqueous workup with a dilute base (e.g., 1M NaOH) to extract the unreacted xanthotoxol into the aqueous layer. The desired ether product will remain in the organic layer.

    • Chromatographic Purification: Column chromatography is often necessary to achieve high purity.

      • Solution: Use a silica gel column with a suitable solvent system, typically a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal solvent system should be determined by TLC analysis.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for the synthesis of 8-alkyloxypsoralen derivatives?

    • A1: Polar aprotic solvents are generally the best choice as they can dissolve the ionic phenoxide intermediate without solvating the nucleophile excessively. Commonly used solvents include N,N-dimethylformamide (DMF), acetonitrile (MeCN), and acetone.

  • Q2: How can I monitor the progress of the reaction?

    • A2: Thin-layer chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials (xanthotoxol and the alkyl halide) on a TLC plate. The formation of a new, less polar spot (the product) and the disappearance of the starting material spots indicate the progress of the reaction.

  • Q3: What is the typical reaction time for this synthesis?

    • A3: The reaction time can vary significantly depending on the specific reagents and conditions used, ranging from a few hours to overnight. It is always best to monitor the reaction by TLC to determine the point of completion.

  • Q4: Can I use an alkyl chloride or iodide instead of an alkyl bromide?

    • A4: Yes. The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but may be more expensive or less stable. Alkyl chlorides are less reactive and may require more forcing conditions (higher temperature or longer reaction time). Alkyl bromides often offer a good balance of reactivity and stability.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for the Synthesis of 8-Alkyloxypsoralen Derivatives

Alkyl HalideBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzyl BromideK₂CO₃DMF80685-95
Ethyl BromideK₂CO₃Acetone60 (reflux)1270-80
n-Butyl BromideNaHDMFRoom Temp880-90
Isopropyl BromideNaHDMF502430-40*
Allyl BromideK₂CO₃Acetonitrile70490-98

*Note: Lower yields with secondary alkyl halides like isopropyl bromide are common due to competing elimination reactions.

Experimental Protocols

Detailed Methodology for the Synthesis of 8-Benzyloxypsoralen

This protocol provides a representative procedure for the synthesis of an 8-alkyloxypsoralen derivative.

Materials:

  • Xanthotoxol (8-hydroxypsoralen)

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of xanthotoxol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 8-benzyloxypsoralen.

Mandatory Visualization

experimental_workflow start Start reagents 1. Mix Xanthotoxol and Base in Solvent start->reagents stir 2. Stir at Room Temperature reagents->stir add_halide 3. Add Alkyl Halide stir->add_halide heat 4. Heat and Stir (Monitor by TLC) add_halide->heat workup 5. Aqueous Workup heat->workup extraction 6. Extraction with Organic Solvent workup->extraction wash 7. Wash Organic Layer extraction->wash dry 8. Dry and Concentrate wash->dry purify 9. Column Chromatography dry->purify product Pure 8-Alkyloxypsoralen purify->product

Caption: Experimental workflow for the synthesis of 8-alkyloxypsoralen derivatives.

troubleshooting_logic low_yield Problem: Low/No Yield check_base Check Base Strength and Quality low_yield->check_base Possible Cause check_reagents Check Reagent Purity and Anhydrous Conditions low_yield->check_reagents Possible Cause check_temp Optimize Reaction Temperature low_yield->check_temp Possible Cause check_halide Use Primary Alkyl Halide low_yield->check_halide Possible Cause side_products Problem: Side Products avoid_hindered_halides Avoid Secondary/Tertiary Halides side_products->avoid_hindered_halides Possible Cause lower_temp Lower Reaction Temperature side_products->lower_temp Possible Cause milder_base Consider Milder Base side_products->milder_base Possible Cause

Caption: Troubleshooting logic for common synthesis problems.

selecting the appropriate internal standard for 8-Geranyloxypsoralen quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quantitative analysis of 8-Geranyloxypsoralen (8-GOP). It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most recommended internal standard (IS) for the quantification of this compound (8-GOP) by LC-MS/MS?

A1: The most commonly recommended and successfully used internal standard for the quantification of 8-GOP in biological matrices is Imperatorin . Due to its structural similarity to 8-GOP, Imperatorin exhibits comparable chromatographic behavior and ionization efficiency, which is crucial for accurate and precise quantification.

Q2: Are there any alternative internal standards that can be used for 8-GOP quantification?

A2: Yes, while Imperatorin is the primary choice, other structurally related furanocoumarins can be considered as alternative internal standards. The selection should be based on chromatographic separation from 8-GOP and other matrix components, as well as similar extraction recovery and mass spectrometric response. Potential alternatives that have been used for other psoralen derivatives include:

  • Isoimperatorin: Used for the quantification of bergapten.[1]

  • Xanthotoxin (8-Methoxypsoralen): Used as an internal standard for the quantification of scopoletin.[2]

  • Stable Isotope-Labeled (SIL) 8-GOP: A SIL version of 8-GOP would be the ideal internal standard as it has nearly identical chemical and physical properties.[3] However, its commercial availability may be limited.

Q3: What are the key considerations when selecting an internal standard?

A3: The ideal internal standard should:

  • Be structurally and chemically similar to the analyte (8-GOP).

  • Have a similar retention time but be chromatographically resolved from the analyte.

  • Exhibit comparable extraction recovery and ionization response.

  • Be absent in the sample matrix.

  • Be of high purity and commercially available.

  • For LC-MS/MS, a stable isotope-labeled version of the analyte is considered the gold standard.[3][4]

Q4: What sample preparation methods are suitable for extracting 8-GOP from biological matrices like plasma?

A4: Common and effective sample preparation techniques for 8-GOP and other furanocoumarins from biological matrices include:

  • Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins. This method is effective for initial sample cleanup.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): A more selective method that can effectively remove interfering matrix components and concentrate the analyte, leading to improved sensitivity and accuracy.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has been successfully applied for the extraction of furanocoumarins from various matrices, including grapefruit juice.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of 8-GOP.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Troubleshooting Steps
Column Overload Dilute the sample or reduce the injection volume.
Inappropriate Sample Solvent Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Secondary Interactions Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase.
Partially Blocked Frit Back-flush the column or replace the frit if possible.
Issue 2: High Variability in Internal Standard Response
Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure precise and consistent addition of the internal standard to all samples, standards, and quality controls. Automate liquid handling steps if possible.
Matrix Effects Evaluate for ion suppression or enhancement. If significant matrix effects are observed, improve the sample cleanup procedure (e.g., switch from PPT to SPE) or dilute the sample.
IS Instability Check the stability of the internal standard in the sample matrix and under the storage conditions.
Incorrect IS Concentration Ensure the internal standard concentration is appropriate for the analytical range and results in a signal that is neither too low nor saturating the detector.
Issue 3: Low Signal Intensity or Poor Sensitivity
Possible Cause Troubleshooting Steps
Suboptimal Mass Spectrometer Parameters Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy, precursor/product ion selection).
Inefficient Ionization Adjust the mobile phase pH by adding modifiers like formic acid or ammonium formate to enhance the ionization of 8-GOP.
Sample Loss During Preparation Evaluate the extraction recovery of 8-GOP. Optimize the sample preparation method to minimize analyte loss.
Matrix-Induced Ion Suppression Implement a more effective sample cleanup method to remove interfering matrix components.

Quantitative Data Summary

The following table summarizes key parameters for the LC-MS/MS quantification of this compound and its recommended internal standard, Imperatorin.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound339.1203.1Optimize experimentally
Imperatorin (IS)271.1203.1Optimize experimentally

Note: The optimal collision energy should be determined empirically for the specific instrument being used.

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of 8-GOP in Human Plasma

This protocol provides a detailed methodology for the quantification of 8-GOP in human plasma using Imperatorin as the internal standard.

1. Materials and Reagents

  • This compound (analytical standard)

  • Imperatorin (internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Drug-free human plasma

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 8-GOP and Imperatorin in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 8-GOP stock solution with methanol to create calibration curve standards.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Imperatorin stock solution with methanol.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of the Imperatorin internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate 8-GOP and Imperatorin from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of 8-GOP to Imperatorin against the concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of 8-GOP in the unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Imperatorin (IS) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc UHPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (8-GOP / IS) integrate->ratio curve Calibration Curve ratio->curve quantify Quantify 8-GOP curve->quantify

Caption: Workflow for the LC-MS/MS quantification of this compound in plasma.

signaling_pathway cluster_selection Internal Standard Selection Criteria structural_similarity Structural Similarity ideal_is Ideal Internal Standard structural_similarity->ideal_is chromatographic_behavior Similar Chromatographic Behavior chromatographic_behavior->ideal_is ionization_efficiency Comparable Ionization Efficiency ionization_efficiency->ideal_is commercial_availability Commercial Availability commercial_availability->ideal_is purity High Purity purity->ideal_is

Caption: Key criteria for selecting an appropriate internal standard for 8-GOP quantification.

References

preventing degradation of 8-Geranyloxypsoralen during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 8-Geranyloxypsoralen (8-GOP) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (8-GOP) is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. It is of interest to researchers for its various biological activities.[1] Maintaining the stability of 8-GOP during sample preparation is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of the compound's activity and the formation of impurities that may interfere with analyses.

Q2: What are the main factors that can cause the degradation of this compound?

As a furanocoumarin, this compound is susceptible to degradation from several factors, primarily:

  • Light: Exposure to UV light can induce photochemical reactions.[2]

  • Temperature: High temperatures can accelerate degradation.[2]

  • pH: Extreme pH conditions (highly acidic or alkaline) may cause hydrolysis or other chemical modifications.[2]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidation byproducts.

Q3: How should I store this compound to ensure its long-term stability?

For long-term storage, this compound solid should be stored at -20°C.[1] Under these conditions, it is reported to be stable for at least four years. Solutions of 8-GOP should be protected from light and stored at low temperatures to minimize degradation.

Troubleshooting Guide: Degradation During Sample Preparation

This guide addresses common issues encountered during the handling and preparation of this compound samples.

Problem Potential Cause Recommended Solution
Low recovery of 8-GOP after extraction. Degradation during extraction: Prolonged exposure to light, high temperatures, or inappropriate pH during the extraction process.- Work under subdued light or use amber-colored glassware.- Maintain low temperatures throughout the extraction process (e.g., use an ice bath).- Ensure the pH of the extraction solvent is near neutral, unless a different pH is required for efficient extraction, in which case minimize the exposure time.
Appearance of unexpected peaks in HPLC/LC-MS analysis. Degradation during analysis: The compound may be sensitive to the pH of the mobile phase or prolonged exposure to certain solvents in the autosampler.- If pH sensitivity is suspected, use a buffered mobile phase (e.g., ammonium acetate or ammonium formate) to maintain a stable pH.- Minimize the time samples are stored in the autosampler before injection.- Whenever possible, dissolve the sample in the initial mobile phase of the HPLC gradient to ensure compatibility.
Inconsistent results between replicate samples. Variable degradation: Inconsistent exposure of samples to light or temperature fluctuations.- Standardize all sample preparation steps to ensure uniform handling of all samples.- Protect all samples from light from the moment of preparation to analysis.- Use a temperature-controlled autosampler if available.
Loss of compound in solution over a short period. Solvent-induced degradation or photodegradation: The chosen solvent may be reacting with 8-GOP, or the solution is being exposed to light.- Prepare solutions fresh whenever possible.- Store solutions in amber vials or wrap vials in aluminum foil.- Evaluate the stability of 8-GOP in the chosen solvent by analyzing the solution at different time points after preparation.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble
ChloroformSoluble
AcetonitrileSoluble
HexaneLower solubility

Table 2: Recommended Storage and Handling Conditions for this compound

ConditionRecommendationRationaleReference
Solid Storage -20°C, protected from lightLong-term stability (≥ 4 years)
Solution Storage Short-term at 2-8°C, protected from light. For longer storage, freeze at -20°C or below.To minimize solvent evaporation and degradation.General laboratory best practice
Working Conditions Use amber vials or work under yellow light. Avoid high temperatures and extreme pH.Furanocoumarins are sensitive to UV light, heat, and non-neutral pH.

Experimental Protocols

Protocol 1: General Sample Preparation for Analysis

  • Dissolution: Dissolve the solid this compound in a suitable solvent such as acetonitrile or DMSO to prepare a stock solution. To minimize degradation, perform this step under subdued lighting.

  • Dilution: Prepare working solutions by diluting the stock solution with the initial mobile phase to be used for HPLC or LC-MS analysis. This ensures solvent compatibility and minimizes peak distortion.

  • Filtration: If necessary, filter the sample solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter before injection.

  • Storage: If not for immediate use, store the prepared solutions in amber vials at 2-8°C for short-term storage or at -20°C for longer periods.

Protocol 2: Extraction from a Biological Matrix (e.g., Plasma)

This protocol is a general guideline and may need optimization for specific applications.

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins. The cold acetonitrile helps to minimize enzymatic degradation and enhances protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing 8-GOP to a clean tube.

  • Evaporation (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at a low temperature.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_storage Storage (if not immediate use) start Start with 8-GOP sample (solid or in matrix) dissolve Dissolve in appropriate solvent (e.g., Acetonitrile, DMSO) start->dissolve extract Perform extraction if necessary (e.g., Protein Precipitation) dissolve->extract filter Filter the sample extract->filter inject Inject into HPLC/LC-MS filter->inject store Store at low temperature (-20°C) and protect from light filter->store separate Chromatographic Separation inject->separate detect Detection (UV/MS) separate->detect store->inject

Caption: Experimental workflow for 8-GOP sample preparation and analysis.

degradation_pathway cluster_degradation Degradation Pathways GOP This compound (8-GOP) photo_oxidation Photo-oxidation Products (cleavage of furan ring) GOP->photo_oxidation UV Light hydrolysis Hydrolysis Products (cleavage of ether linkage) GOP->hydrolysis Extreme pH thermal_degradation Thermal Degradation Products GOP->thermal_degradation High Temperature

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Bioanalytical Method Validation for 8-Geranyloxypsoralen (8-GOP)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the bioanalytical method validation of 8-Geranyloxypsoralen (8-GOP).

Frequently Asked Questions (FAQs)

Q1: What are the regulatory guidelines I should follow for the bioanalytical method validation of this compound?

A1: Your bioanalytical method validation should adhere to the guidelines set by major regulatory bodies. The most current and globally harmonized guideline is the ICH M10 Bioanalytical Method Validation and Study Sample Analysis.[1][2] Historically, guidelines from the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have been followed and are now largely consolidated under the ICH M10 guideline.[3][4][5] It is crucial to refer to the latest version of these guidelines to ensure compliance.

Q2: Which analytical technique is most suitable for the bioanalysis of this compound in biological matrices?

A2: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of this compound (8-GOP) in biological matrices like plasma. This technique offers high sensitivity and selectivity, which are critical for accurately measuring drug concentrations in complex samples. High-Performance Liquid Chromatography with UV detection (HPLC-UV or HPLC-DAD) can also be used, particularly for purity assessment or when LC-MS/MS is not available, but it may lack the sensitivity and selectivity required for low-concentration samples in pharmacokinetic studies.

Q3: What is a suitable internal standard (IS) for the analysis of this compound?

A3: A suitable internal standard is crucial for compensating for variability during sample preparation and analysis. For 8-GOP, a structurally similar compound, Imperatorin, has been successfully used as an internal standard in LC-MS/MS methods. The use of a stable isotope-labeled (SIL) internal standard of 8-GOP, if available, is considered the gold standard as it most closely mimics the behavior of the analyte during extraction and ionization.

Q4: What are the key validation parameters that need to be assessed?

A4: According to regulatory guidelines, a full validation of a bioanalytical method should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

  • Dilution Integrity: To ensure that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and accurately measured.

Troubleshooting Guides

Chromatography & Detection Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Fronting or Tailing) 1. Sample Overload: Injecting too high a concentration of the analyte.2. Sample Solvent Incompatibility: The solvent used to dissolve the sample is much stronger than the initial mobile phase.3. Column Degradation: The stationary phase of the analytical column is deteriorating.1. Perform a loading study: Determine the maximum amount of sample that can be injected without affecting peak shape.2. Match sample solvent to mobile phase: Dissolve the sample in a solvent that is similar in composition and strength to the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.3. Replace the analytical column: If the column performance has declined, replace it with a new one.
Low Signal Intensity or Sensitivity 1. Ion Suppression (Matrix Effect): Co-eluting endogenous components from the biological matrix are suppressing the ionization of 8-GOP.2. Poor Extraction Recovery: The sample preparation method is not efficiently extracting 8-GOP from the matrix.3. Analyte Degradation: 8-GOP may be unstable under the experimental conditions (e.g., pH, temperature, light exposure).1. Optimize chromatography: Adjust the gradient to better separate 8-GOP from interfering matrix components.Improve sample cleanup: Employ a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of protein precipitation.Evaluate different ionization sources: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).2. Optimize extraction procedure: Test different extraction solvents, pH conditions, and extraction times.3. Conduct stability studies: Assess the stability of 8-GOP under various conditions to identify and mitigate degradation. Furanocoumarins can be light-sensitive.
High Background Noise 1. Contaminated Mobile Phase or Solvents: Impurities in the solvents can contribute to high background noise.2. Matrix Effect: Certain components of the biological matrix can cause an elevated baseline.3. Carryover: Residual analyte from a previous high-concentration sample is present in the system.1. Use high-purity solvents: Always use LC-MS grade solvents and freshly prepared mobile phases.2. Improve sample cleanup: As with ion suppression, a more effective sample preparation method can reduce background noise from the matrix.3. Optimize wash procedure: Use a strong wash solvent in the autosampler and increase the wash volume and/or time between injections.
Validation Parameter Failures
Problem Potential Cause(s) Recommended Solution(s)
Inaccurate Results (Poor Accuracy) 1. Inaccurate Standard Solutions: Errors in the preparation of calibration standards or quality control (QC) samples.2. Uncompensated Matrix Effect: Significant ion suppression or enhancement is affecting the analyte and internal standard differently.3. Analyte Instability: The analyte is degrading in the matrix during storage or sample processing.1. Prepare fresh standards: Carefully prepare new stock and working solutions from a reliable reference standard.2. Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects as it behaves almost identically to the analyte.Re-evaluate and optimize the method: Improve sample cleanup and chromatography to minimize the matrix effect.3. Thoroughly investigate stability: Perform comprehensive stability tests (bench-top, freeze-thaw, long-term) to understand and control for any degradation.
Imprecise Results (Poor Precision) 1. Inconsistent Sample Preparation: Variability in pipetting, extraction, or reconstitution steps.2. Instrument Variability: Fluctuations in the performance of the LC or MS system.3. Heterogeneity of the Sample: The analyte is not uniformly distributed in the matrix.1. Standardize procedures: Ensure consistent and careful execution of all sample preparation steps. Use calibrated pipettes.2. Perform system suitability tests: Before each run, inject a standard solution to ensure the system is performing within acceptable limits.3. Ensure thorough mixing: Vortex samples adequately before aliquoting.
Poor Recovery 1. Suboptimal Extraction Solvent: The chosen solvent is not efficiently extracting 8-GOP.2. Incorrect pH: The pH of the sample may need adjustment to optimize the extraction of 8-GOP.3. Insufficient Mixing/Vortexing: Inadequate mixing during the extraction step.1. Test different solvents: Experiment with a range of solvents with varying polarities.2. Optimize pH: Evaluate the effect of adjusting the sample pH before extraction.3. Increase mixing time/intensity: Ensure thorough mixing to facilitate the transfer of the analyte into the extraction solvent.

Experimental Protocols & Methodologies

LC-MS/MS Method for this compound in Plasma

This protocol is a general guideline and should be optimized for your specific instrumentation and laboratory conditions.

1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 8-GOP and Imperatorin (Internal Standard) in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Perform serial dilutions of the 8-GOP stock solution with a methanol:water (1:1, v/v) mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Imperatorin stock solution with methanol:water (1:1, v/v).

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the 100 ng/mL Imperatorin (IS) working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

3. LC-MS/MS Instrumental Conditions:

Parameter Condition
LC System UHPLC or HPLC system
Column Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Optimized to separate the analyte from matrix interferences
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by direct infusion of 8-GOP and Imperatorin
Assessment of Matrix Effect

The post-extraction spike method is a standard approach to quantitatively assess the matrix effect.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and IS into the mobile phase or reconstitution solvent at low and high concentrations.

    • Set B (Post-Spiked Samples): Extract blank plasma from at least six different sources. After the final extraction step (e.g., after evaporation and before reconstitution), spike the analyte and IS into the extracted matrix at low and high concentrations.

    • Set C (Spiked Samples): Spike the analyte and IS into blank plasma at low and high concentrations and then perform the extraction procedure.

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The coefficient of variation (CV%) of the IS-normalized MF should be ≤15%.

    • Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) x 100

Data Presentation

Table 1: Acceptance Criteria for Bioanalytical Method Validation
Parameter Acceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must be within ±15% of the nominal value (±20% at LLOQ).
Accuracy The mean value should be within ±15% of the nominal value (±20% at LLOQ).
Precision The coefficient of variation (CV%) should not exceed 15% (20% at LLOQ).
Matrix Effect The CV of the IS-normalized matrix factor calculated from at least six lots of blank matrix should be ≤15%.
Recovery Should be consistent, precise, and reproducible.
Stability Analyte concentration should be within ±15% of the nominal concentration.

Visualizations

Experimental Workflow for 8-GOP Bioanalysis

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (8-GOP & IS) standards Calibration Standards & QC Sample Preparation stock->standards plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma->add_is ppt Protein Precipitation (300 µL Acetonitrile) add_is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc UHPLC Separation (C18 Column) supernatant->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms integration Peak Integration ms->integration quant Quantification (Calibration Curve) integration->quant report Generate Report quant->report

Caption: Workflow for the bioanalysis of 8-GOP in plasma.

Troubleshooting Logic for Low Analyte Signal

start Low Analyte Signal Observed check_recovery Assess Extraction Recovery start->check_recovery check_matrix Evaluate Matrix Effect check_recovery->check_matrix Yes low_recovery Recovery is Low check_recovery->low_recovery No check_stability Investigate Analyte Stability check_matrix->check_stability Yes matrix_effect Ion Suppression Detected check_matrix->matrix_effect No instability Analyte is Unstable check_stability->instability No pass Signal Improved check_stability->pass Yes optimize_extraction Optimize Sample Prep: - Different Solvents - Adjust pH - Improve Mixing low_recovery->optimize_extraction optimize_extraction->pass optimize_lc Optimize Chromatography: - Change Gradient - Improve Cleanup (SPE/LLE) matrix_effect->optimize_lc optimize_lc->pass control_conditions Control Conditions: - Protect from Light - Control Temperature - Adjust pH instability->control_conditions control_conditions->pass

Caption: Decision tree for troubleshooting low analyte signal.

References

dealing with sample overload in preparative HPLC of 8-geranyloxypsoralen

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the preparative HPLC purification of 8-geranyloxypsoralen. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on addressing sample overload.

Troubleshooting Guide: Dealing with Sample Overload and Poor Peak Shape

Sample overload is a common issue in preparative HPLC, leading to distorted peak shapes such as fronting and tailing, which compromises purity and yield. This guide provides a systematic approach to troubleshooting these problems.

Issue 1: Peak Fronting

Peak fronting is characterized by a sharp drop-off on the tailing side of the peak and a sloping front.

Question: My this compound peak is fronting. What are the likely causes and how can I fix it?

Answer:

Peak fronting in the preparative HPLC of this compound is typically caused by sample overload or issues with the sample solvent. Here are the primary causes and their solutions:

  • Cause 1: Sample Overload. Injecting too much sample onto the column can saturate the stationary phase, leading to distorted peaks.[1]

    • Solution: Perform a loading study to determine the maximum amount of this compound your column can handle without compromising peak shape.[2] Start with a small injection volume and gradually increase it until you observe peak distortion.[3] This will help you identify the optimal loading capacity.

  • Cause 2: Sample Solvent Stronger than Mobile Phase. If your this compound is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the sample band to spread and the peak to front.[4]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If the solubility of this compound is an issue, use the weakest solvent possible that still provides adequate solubility and inject the smallest possible volume.

  • Cause 3: Co-eluting Impurity. An impurity eluting just before your main peak can give the appearance of peak fronting.

    • Solution: Optimize your gradient to improve the resolution between the impurity and your target compound. You can try a shallower gradient to increase the separation.

Issue 2: Peak Tailing

Peak tailing is observed as a gradual return to the baseline after the peak maximum.

Question: I am observing significant peak tailing for this compound. What could be the cause and how do I resolve it?

Answer:

Peak tailing is a common problem in HPLC and can be caused by a variety of factors, from column issues to mobile phase incompatibility.

  • Cause 1: Column Contamination or Degradation. Over time, contaminants from samples can accumulate on the column frit or the stationary phase, leading to active sites that cause tailing. A void at the head of the column can also cause peak tailing.

    • Solution: Regularly clean your column according to the manufacturer's instructions. Using a guard column can help protect the analytical column from strongly retained impurities. If the problem persists, the column may need to be replaced.

  • Cause 2: Mobile Phase pH Issues. If the pH of the mobile phase is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Adjust the pH of your mobile phase to be at least 2 units away from the pKa of your compound. For a neutral compound like this compound, this is less likely to be the primary cause, but interactions with residual silanols on the stationary phase can be pH-dependent. Adding a mobile phase modifier like formic acid can help to suppress these interactions.

  • Cause 3: Secondary Interactions with the Stationary Phase. Residual silanol groups on silica-based C18 columns can interact with analytes, causing peak tailing.

    • Solution: Use an end-capped C18 column to minimize silanol interactions. The addition of a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase can also help to reduce these secondary interactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical loading capacity for this compound on a preparative C18 column?

A1: The loading capacity is highly dependent on the column dimensions, particle size, and the efficiency of the separation. For preparative columns, a general guideline is to start with a loading study. Mass overload can begin when the injected sample amount exceeds 1 mg per mL of column volume. For a 20 mm internal diameter column, you could potentially load a significant amount of sample, but this needs to be determined empirically.

Q2: What is the best solvent to dissolve this compound in for preparative HPLC?

A2: this compound is soluble in solvents such as dimethyl sulfoxide (DMSO), chloroform, and acetonitrile. For reversed-phase preparative HPLC, it is best to dissolve the sample in the initial mobile phase composition to avoid peak distortion. If a stronger solvent is necessary due to solubility limitations, use the minimum volume required.

Q3: What are the recommended mobile phases for the preparative HPLC of this compound?

A3: A common mobile phase system for the purification of this compound on a C18 column is a gradient of water and acetonitrile, both containing 0.1% formic acid. The formic acid helps to improve peak shape by minimizing interactions with residual silanols.

Q4: How can I improve the recovery of this compound from the column?

A4: Low recovery can be due to the precipitation of the compound on the column, especially if it has limited solubility in the initial mobile phase. To improve recovery, you can try increasing the percentage of the organic solvent in the initial mobile phase to ensure the compound remains dissolved upon injection.

Q5: What analytical techniques can be used to assess the purity of the collected fractions?

A5: The purity of this compound fractions is most commonly assessed using analytical High-Performance Liquid Chromatography with UV detection (HPLC-UV). A C18 reversed-phase column with a water/acetonitrile gradient is typically used. Purity is determined by the peak area percentage. For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended.

Data Presentation

Table 1: Troubleshooting Summary for Poor Peak Shape in Preparative HPLC

IssuePotential CauseRecommended Solution
Peak Fronting Sample OverloadConduct a loading study to determine the optimal sample amount.
Sample solvent stronger than mobile phaseDissolve the sample in the initial mobile phase or the weakest possible solvent.
Co-eluting impurityOptimize the gradient for better resolution.
Peak Tailing Column contamination/voidUse a guard column and regularly flush the main column.
Mobile phase pH issuesAdjust mobile phase pH to be >2 units away from analyte pKa.
Secondary silanol interactionsUse an end-capped column and add a mobile phase modifier like 0.1% formic acid.

Table 2: Solubility of this compound and Solvent Considerations for Preparative HPLC

SolventSolubility of this compoundSuitability as Injection Solvent for Reversed-Phase HPLC
Dimethyl Sulfoxide (DMSO)SolubleUse with caution, inject minimal volume as it is a very strong solvent.
ChloroformSolubleNot recommended for reversed-phase HPLC due to immiscibility with aqueous mobile phases.
AcetonitrileSolubleGood choice, especially if it is part of the mobile phase.
MethanolLikely soluble (common for similar compounds)Good choice, often used in reversed-phase HPLC.
Initial Mobile PhaseVaries depending on compositionIdeal choice to prevent peak distortion.

Experimental Protocols

Protocol 1: Loading Study for this compound

  • Prepare a concentrated stock solution of your partially purified this compound in a suitable solvent (preferably the initial mobile phase).

  • Set up your preparative HPLC system with the desired column and mobile phase gradient.

  • Inject a small, known volume of the stock solution and observe the peak shape.

  • Incrementally increase the injection volume in subsequent runs (e.g., by 20-50% each time).

  • Monitor the peak shape for signs of fronting or significant broadening.

  • The maximum injection volume before significant peak distortion occurs is your approximate loading capacity under these conditions.

Protocol 2: Preparative HPLC Purification of this compound

  • Instrumentation and Column: A preparative HPLC system with a UV detector (set to ~300 nm) and a C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 mm x 20 mm i.d.).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Filter and degas both mobile phases before use.

  • Sample Preparation: Dissolve the crude or partially purified this compound in the initial mobile phase composition at a concentration determined by your loading study.

  • Chromatographic Conditions:

    • Set a suitable flow rate for your column dimensions.

    • Run a gradient elution. A starting point could be a linear gradient from 60% B to 100% B over 20-30 minutes. This may need to be optimized based on the purity of your sample.

  • Fraction Collection: Collect fractions corresponding to the main this compound peak.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC-UV to determine their purity.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Sample Overload start Poor Peak Shape Observed check_shape Identify Peak Shape: Fronting or Tailing? start->check_shape fronting Peak Fronting check_shape->fronting Fronting tailing Peak Tailing check_shape->tailing Tailing check_overload Is Sample Overloaded? fronting->check_overload reduce_load Reduce Injection Volume/ Concentration check_overload->reduce_load Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No end Peak Shape Improved reduce_load->end change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent Yes check_solvent->end No change_solvent->end check_column Column Issue? tailing->check_column clean_column Clean/Flush Column Use Guard Column check_column->clean_column Yes check_mobile_phase Mobile Phase Issue? check_column->check_mobile_phase No clean_column->end adjust_ph Adjust Mobile Phase pH/ Add Modifier (e.g., Formic Acid) check_mobile_phase->adjust_ph Yes check_mobile_phase->end No adjust_ph->end

Caption: A logical workflow for troubleshooting poor peak shape in preparative HPLC.

Experimental_Workflow Experimental Workflow for this compound Purification start Start: Crude/Partially Purified this compound loading_study 1. Perform Loading Study start->loading_study sample_prep 2. Prepare Sample for Injection (Dissolve in Initial Mobile Phase) loading_study->sample_prep prep_hplc 3. Preparative HPLC Run (C18 Column, Water/ACN Gradient with 0.1% Formic Acid) sample_prep->prep_hplc fraction_collection 4. Collect Fractions prep_hplc->fraction_collection purity_check 5. Analyze Fraction Purity (Analytical HPLC-UV) fraction_collection->purity_check purity_check->fraction_collection Impure, re-process combine_fractions 6. Combine Pure Fractions purity_check->combine_fractions Purity > 95% solvent_evap 7. Solvent Evaporation combine_fractions->solvent_evap end End: Purified This compound solvent_evap->end

Caption: A step-by-step workflow for the preparative HPLC purification of this compound.

References

solvent selection for dissolving crude 8-geranyloxypsoralen for HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the appropriate solvent selection for dissolving crude 8-geranyloxypsoralen intended for High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial solvents for dissolving crude this compound for HPLC analysis?

A1: Based on its physicochemical properties, this compound, a furanocoumarin derivative, is soluble in several organic solvents. For HPLC sample preparation, the primary recommendations are acetonitrile, methanol, and dimethyl sulfoxide (DMSO).[1][2] Chloroform is also a viable solvent but is less commonly used for reversed-phase HPLC due to potential immiscibility with aqueous mobile phases.[1][2]

Q2: How do I choose the best solvent from the recommended options?

A2: The optimal solvent choice depends on several factors, including the specific HPLC method (e.g., reversed-phase), the composition of your mobile phase, and the concentration of your sample. As a best practice, the sample solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion. Whenever possible, dissolving the sample directly in the initial mobile phase is ideal.[1]

Q3: Can I use DMSO to dissolve my crude this compound?

A3: Yes, this compound is soluble in DMSO. However, DMSO is a very strong solvent, which can cause chromatographic issues like peak broadening or splitting if a large volume is injected, especially in reversed-phase systems. If DMSO is necessary to achieve the desired concentration, use the minimal amount required and inject the smallest possible volume.

Q4: Is methanol a suitable solvent?

A4: Methanol is a good alternative to acetonitrile and is often used for preparing stock solutions of psoralen derivatives. It is compatible with common reversed-phase mobile phases. The choice between methanol and acetonitrile may depend on the specific selectivity required for separating impurities in the crude sample.

Q5: Are there any solvents I should avoid?

A5: For reversed-phase HPLC, you should avoid non-polar solvents like hexane, as this compound has lower solubility in them and they are immiscible with typical aqueous-organic mobile phases. Using a solvent that is much stronger than your mobile phase can lead to poor peak shape and potential precipitation of the analyte on the column.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Broadening, Tailing, or Fronting) The injection solvent is significantly stronger than the mobile phase.1. Re-dissolve the sample in a solvent that is weaker or has a similar strength to the initial mobile phase. 2. Reduce the injection volume. 3. Perform a solvent exchange after initial dissolution in a strong solvent.
Split Peaks The sample is not fully dissolved or is precipitating in the injection solvent.1. Try a different recommended solvent or a solvent mixture (e.g., acetonitrile/water). 2. Gently warm and/or sonicate the sample to ensure complete dissolution. 3. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
Analyte Precipitation in the HPLC System The sample solvent is not miscible with the mobile phase, or the analyte has low solubility in the mobile phase.1. Ensure the injection solvent is fully miscible with the mobile phase. 2. If solubility in the mobile phase is low, consider adjusting the initial mobile phase composition to have a higher organic content, if compatible with your method.
Low or No Recovery of the Analyte The analyte may have precipitated on the column or is not eluting.1. Review the solvent compatibility as mentioned above. 2. If a strong solvent like DMSO was used for dissolution, ensure the injection volume was minimal. 3. Develop a gradient elution method that starts with a higher aqueous content and ramps up to a higher organic content to ensure elution.

Data Presentation

Table 1: Solubility of this compound in Common HPLC Solvents

SolventSolubilitySuitability for Reversed-Phase HPLCNotes
AcetonitrileSolubleHighCommonly used in reversed-phase mobile phases. Good choice for sample solvent.
MethanolSolubleHighGood alternative to acetonitrile. Often used for stock solutions.
Dimethyl Sulfoxide (DMSO)SolubleModerateUse with caution. It is a strong solvent that can cause peak distortion. Inject minimal volumes.
ChloroformSolubleLowGenerally not recommended for reversed-phase HPLC due to immiscibility with aqueous mobile phases.
HexaneLow SolubilityNot RecommendedImmiscible with typical reversed-phase mobile phases.
WaterInsolubleHigh (as mobile phase component)Used in mobile phases but not suitable as a primary solvent for the hydrophobic this compound.

Experimental Protocols

Protocol: Preparation of Crude this compound for Reversed-Phase HPLC Analysis

  • Solvent Selection:

    • Begin by attempting to dissolve the crude this compound in the initial mobile phase composition of your HPLC method (e.g., a mixture of acetonitrile and water).

    • If solubility is insufficient, proceed with 100% acetonitrile or 100% methanol.

  • Sample Preparation:

    • Accurately weigh a small amount of the crude this compound into an appropriate vial (e.g., a 1.5 mL autosampler vial).

    • Add a measured volume of the chosen solvent to achieve the desired concentration.

    • Cap the vial and vortex for 30 seconds.

    • If necessary, sonicate the sample for 5-10 minutes to aid dissolution.

    • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Sample Filtration:

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into a clean autosampler vial. This will remove any insoluble impurities and prevent clogging of the HPLC system.

  • Injection:

    • Inject a small volume (e.g., 5-10 µL) of the filtered sample into the HPLC system.

    • If peak distortion is observed, dilute the sample with the initial mobile phase and re-inject, or reduce the injection volume.

Mandatory Visualization

Solvent_Selection_Workflow start Start: Crude This compound Sample dissolve_mobile_phase Attempt to Dissolve in Initial Mobile Phase start->dissolve_mobile_phase is_soluble1 Is it Soluble? dissolve_mobile_phase->is_soluble1 dissolve_acetonitrile Dissolve in Acetonitrile or Methanol is_soluble1->dissolve_acetonitrile No filter_sample Filter Sample (0.22 or 0.45 µm) is_soluble1->filter_sample Yes is_soluble2 Is it Soluble? dissolve_acetonitrile->is_soluble2 dissolve_dmso Dissolve in Minimal DMSO is_soluble2->dissolve_dmso No is_soluble2->filter_sample Yes dissolve_dmso->filter_sample inject_hplc Inject into HPLC filter_sample->inject_hplc

Caption: Workflow for solvent selection for dissolving crude this compound.

References

Technical Support Center: Optimization of Microwave-Assisted Demethylation for Psoralen Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of microwave-assisted demethylation of psoralen analogues.

Frequently Asked Questions (FAQs)

Q1: Why use microwave irradiation for the demethylation of psoralen analogues?

A1: Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods.[1][2][3][4] Microwave irradiation can lead to a dramatic reduction in reaction times, from hours to minutes, and often results in higher product yields and purity by minimizing side reactions.[5] The uniform and rapid heating provided by microwaves can enhance reaction rates and efficiency.

Q2: What are the key parameters to optimize in a microwave-assisted demethylation reaction?

A2: The primary parameters to optimize are temperature, reaction time, and the equivalents of the demethylating agent. Solvent choice and microwave power are also crucial factors that can significantly impact the reaction's success. A design of experiments (DoE) approach can be systematically used to find the optimal conditions for these parameters.

Q3: What type of solvents are suitable for microwave-assisted demethylation?

A3: Solvents with higher dielectric constants are generally preferred as they couple efficiently with microwave irradiation, leading to rapid heating. Common choices include dimethylformamide (DMF), ethanol, and water. Nonpolar solvents like hexane and toluene are poor microwave absorbers and are not typically recommended unless a susceptor is used. Solvent-free conditions have also been successfully employed and are considered a greener approach.

Q4: What are some common demethylating agents used for psoralen analogues and similar compounds under microwave irradiation?

A4: A variety of reagents can be used for the demethylation of aryl methyl ethers. Common choices include lithium chloride in DMF, pyridine hydrochloride, and ionic liquids like 1-n-butyl-3-methylimidazolium bromide ([bmim][Br]). The choice of reagent will depend on the specific psoralen analogue and the desired selectivity.

Troubleshooting Guides

Issue 1: Incomplete or No Reaction

Q: My microwave-assisted demethylation reaction is showing low conversion or no product formation. What are the possible causes and solutions?

A:

Possible Cause Troubleshooting Steps
Insufficient Temperature or Time Gradually increase the reaction temperature in increments of 10-20°C and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal balance that drives the reaction to completion without causing degradation.
Poor Microwave Coupling Ensure a solvent with a high dielectric constant is being used. If the substrate has low polarity, consider adding a small amount of a polar solvent or an ionic liquid to improve energy absorption.
Inactive Demethylating Agent Verify the purity and activity of your demethylating agent. If using a salt like LiCl, ensure it is anhydrous, as water can interfere with the reaction.
Incorrect Reagent Stoichiometry Increase the equivalents of the demethylating agent. For example, in the demethylation of xanthohumol, a large excess (55 equivalents) of lithium chloride was found to be optimal.
Issue 2: Product Degradation or Formation of Byproducts

Q: I am observing significant product degradation or the formation of multiple byproducts in my reaction. How can I improve the selectivity?

A:

Possible Cause Troubleshooting Steps
Excessive Temperature or Time Over-exposure to high temperatures can lead to the degradation of sensitive functional groups. Reduce the reaction temperature and/or time. Microwave synthesis often allows for successful reactions at lower temperatures and significantly shorter times compared to conventional heating.
Side Reactions The choice of demethylating agent and solvent can influence the reaction pathway. Consider screening different reagents or solvent systems. For instance, ionic liquids can sometimes offer higher selectivity.
Charring or Hot Spots Uneven heating can lead to localized overheating and decomposition. Ensure proper stirring of the reaction mixture if your microwave reactor has this capability. Using a solvent with good microwave absorption properties can also promote more uniform heating.
Issue 3: Difficulty in Product Isolation and Purification

Q: I am having trouble with the work-up and purification of my demethylated psoralen analogue. What are some recommended procedures?

A:

Possible Cause Troubleshooting Steps
Complex Reaction Mixture After the reaction, cool the mixture to room temperature. If an ionic liquid was used, it can often be separated by extraction with an appropriate organic solvent. A common work-up involves quenching the reaction with water or a dilute acid, followed by extraction with an organic solvent like ethyl acetate.
Emulsion Formation during Extraction If an emulsion forms during the liquid-liquid extraction, adding a saturated solution of sodium chloride (brine) can help to break it. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Co-eluting Impurities If impurities are difficult to separate by column chromatography, consider recrystallization as an alternative purification method. The choice of solvent for recrystallization will depend on the polarity of your product.

Quantitative Data Summary

The following table summarizes the optimized conditions for the microwave-assisted demethylation of xanthohumol, a flavonoid with structural similarities to psoralen analogues. These parameters can serve as a starting point for the optimization of psoralen analogue demethylation.

ParameterOptimized Value
Temperature 198 °C
Demethylating Agent Lithium Chloride (LiCl)
Reagent Equivalents 55 eq.
Solvent Dimethylformamide (DMF)
Reaction Time 9 minutes
Yield 76%

Experimental Protocols

General Protocol for Microwave-Assisted Demethylation of a Methoxypsoralen Analogue

This protocol is a general guideline and should be optimized for each specific psoralen analogue.

  • Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, add the methoxypsoralen analogue (1 equivalent).

  • Addition of Demethylating Agent and Solvent: Add the chosen demethylating agent (e.g., lithium chloride, 55 equivalents) and the appropriate solvent (e.g., DMF).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the temperature to the desired value (e.g., starting at 180°C) and the reaction time (e.g., starting at 5 minutes).

  • Reaction Monitoring: After the irradiation is complete, cool the vessel to room temperature. Take a small aliquot of the reaction mixture to monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Optimization: Based on the results, adjust the temperature, time, and reagent equivalents to optimize the yield of the demethylated product.

  • Work-up: Once the reaction is complete, pour the cooled reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure demethylated psoralen analogue.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_analysis Analysis & Work-up reagents Combine Psoralen Analogue, Demethylating Agent, and Solvent microwave Irradiate in Microwave Reactor (Optimize T, t, P) reagents->microwave Seal Vessel monitoring Monitor by TLC/LC-MS microwave->monitoring Cool to RT monitoring->microwave Adjust Parameters workup Quench and Extract monitoring->workup Reaction Complete purification Purify by Chromatography or Recrystallization workup->purification final_product final_product purification->final_product Isolated Product

Caption: Experimental workflow for microwave-assisted demethylation.

troubleshooting_logic cluster_incomplete Troubleshooting: Incomplete Reaction cluster_degradation Troubleshooting: Degradation start Reaction Outcome incomplete Incomplete Reaction start->incomplete Low Yield degradation Degradation/ Byproducts start->degradation Low Purity success Successful Demethylation start->success High Yield & Purity inc_temp Increase Temperature/Time incomplete->inc_temp inc_reagent Increase Reagent eq. incomplete->inc_reagent change_solvent Change Solvent incomplete->change_solvent dec_temp Decrease Temperature/Time degradation->dec_temp screen_reagents Screen Reagents/Solvents degradation->screen_reagents

Caption: Troubleshooting logic for common demethylation issues.

References

Validation & Comparative

A Comparative Guide to the Inhibitory Potency of 8-Geranyloxypsoralen Analogues on CYP3A4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the inhibitory potency of 8-Geranyloxypsoralen and its analogues on Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. The following sections present quantitative data from in vitro studies, detailed experimental protocols for assessing CYP3A4 inhibition, and a visual representation of the experimental workflow. This information is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound against CYP3A4 is commonly expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a more potent inhibitor. The data summarized below is derived from in vitro studies utilizing human liver microsomes. It is important to exercise caution when directly comparing IC50 values across different studies due to potential variations in experimental conditions such as the substrate and microsomal protein concentration.

CompoundChemical ClassIC50 (µM)Substrate UsedSource of CYP3A4
This compoundFuranocoumarin0.78 ± 0.11TestosteroneHuman Liver Microsomes
Other 8-alkyloxy-furanocoumarin analoguesFuranocoumarin0.78 ± 0.11 to 3.93 ± 0.53TestosteroneHuman Liver Microsomes
Dihydro-8-geranyloxypsoralenFuranocoumarin~3.12 (4-fold less potent than this compound)TestosteroneHuman Liver Microsomes
Bergamottin (5-Geranyloxypsoralen)Furanocoumarin~2.4 - 20Testosterone, MidazolamHuman Liver Microsomes
Bergapten (5-Methoxypsoralen)Furanocoumarin19 - 36QuinineHuman Liver Microsomes
Ketoconazole (Positive Control)Imidazole~0.1TestosteroneHuman Liver Microsomes

Key Findings:

  • Studies indicate that this compound is a more potent inhibitor of CYP3A4 than its 5-position substituted counterpart, bergamottin.[1][2][3]

  • Analogues of this compound, specifically 8-alkyloxy-furanocoumarins, have demonstrated significant, dose-dependent inhibition of CYP3A4 activity, with IC50 values ranging from 0.78 ± 0.11 to 3.93 ± 0.53 µM.[1][2]

  • The furan moiety appears to be critical for the interaction with CYP3A4, as the reduction of the furan ring in dihydro-8-geranyloxypsoralen resulted in a 4-fold decrease in inhibitory potency.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CYP3A4 inhibitors.

1. CYP3A4 Inhibition Assay using Human Liver Microsomes (Testosterone as Substrate)

This in vitro assay is a standard method to determine the inhibitory potential of a compound on CYP3A4 activity.

  • Materials:

    • Human Liver Microsomes (HLMs)

    • This compound analogues (test compounds)

    • Testosterone (CYP3A4 substrate)

    • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

    • Potassium phosphate buffer (pH 7.4)

    • Acetonitrile or Methanol (for quenching the reaction)

    • 6β-hydroxytestosterone (metabolite standard)

    • LC-MS/MS system for analysis

  • Procedure:

    • Preparation of Incubation Mixture: A pre-incubation mixture is prepared containing human liver microsomes (typically 0.1-0.5 mg/mL), potassium phosphate buffer, and varying concentrations of the test compound (or vehicle control).

    • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the microsomes.

    • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, testosterone (at a concentration near its Km value for CYP3A4), and the NADPH regenerating system.

    • Incubation: The reaction mixture is incubated at 37°C for a specific time (e.g., 10-30 minutes). The incubation time is optimized to ensure linear metabolite formation.

    • Termination of Reaction: The reaction is stopped by adding a quenching solvent like cold acetonitrile or methanol.

    • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite, 6β-hydroxytestosterone.

    • Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control to determine the percent inhibition. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. CYP3A4 Inhibition Assay using a Fluorometric Substrate

This method offers a high-throughput alternative to LC-MS/MS-based assays.

  • Materials:

    • Recombinant human CYP3A4 or Human Liver Microsomes

    • Fluorogenic CYP3A4 substrate (e.g., a luciferin-based substrate)

    • Test Compound

    • NADPH regenerating system

    • Buffer solution

    • Microplate reader with fluorescence detection capabilities

  • Procedure:

    • Assay Preparation: The test compound and CYP3A4 enzyme are pre-incubated in a multi-well plate.

    • Reaction Initiation: A mixture of the fluorogenic substrate and the NADPH regenerating system is added to initiate the reaction.

    • Incubation: The plate is incubated at 37°C for a defined period.

    • Signal Detection: The fluorescent signal produced by the metabolism of the substrate is measured using a microplate reader.

    • Data Analysis: The decrease in fluorescence in the presence of the test compound compared to the control is used to determine the percent inhibition and subsequently the IC50 value.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro CYP3A4 inhibition assay.

CYP3A4_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (HLMs, Buffer, Test Compound) pre_incubate Pre-incubation (37°C, 5-10 min) prep_mix->pre_incubate initiate Initiate Reaction (Add Substrate & NADPH) pre_incubate->initiate incubate Incubation (37°C, 10-30 min) initiate->incubate terminate Terminate Reaction (Add Quenching Solvent) incubate->terminate centrifuge Centrifuge & Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate % Inhibition & IC50 lcms->data_analysis

Caption: Workflow for a CYP3A4 inhibition assay.

References

8-Geranyloxypsoralen: A Comparative Guide for its Validation as a Selective CYP3A4 Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 8-Geranyloxypsoralen's performance as a selective modulator of Cytochrome P450 3A4 (CYP3A4) against established CYP3A4 probes, midazolam and testosterone. While this compound has been primarily characterized as a potent inhibitor of CYP3A4, this guide will also explore its potential, or lack thereof, as a probe substrate by comparing its known properties with the validated characteristics of widely used probes. This analysis is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their in vitro studies.

Executive Summary

This compound is a furanocoumarin that demonstrates significant, mechanism-based inhibition of CYP3A4.[1][2][3] Its potent inhibitory activity, with a low micromolar IC50 value, makes it a valuable tool for investigating the role of CYP3A4 in drug metabolism and for studying drug-drug interactions. However, a comprehensive review of the scientific literature reveals a lack of evidence for its validation and use as a CYP3A4 probe substrate. In contrast, midazolam and testosterone are well-established probe substrates with well-defined metabolic pathways and kinetic parameters for their primary CYP3A4-mediated reactions.

This guide presents a comparative analysis of this compound's inhibitory profile alongside the substrate kinetics of midazolam and testosterone to highlight their respective roles in CYP3A4 research.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound as a CYP3A4 inhibitor and for midazolam and testosterone as CYP3A4 substrates.

Table 1: Inhibitory Properties of this compound against CYP3A4

CompoundChemical ClassIC50 (µM)Substrate UsedSource of CYP3A4
This compoundFuranocoumarin0.78 ± 0.11 - 3.93 ± 0.53TestosteroneHuman Liver Microsomes

Data collated from multiple in vitro studies.[1][2] Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions.

Table 2: Substrate Kinetic Parameters of Midazolam and Testosterone for CYP3A4

Probe SubstrateMetabolic ReactionKm (µM)Vmax (nmol/min/mg protein)Source of CYP3A4
Midazolam1'-hydroxylation1.56 - 5.80.16 - 4.38Human Liver Microsomes, cDNA-expressed CYP3A4
Testosterone6β-hydroxylation~20 - 50~0.2 - 1.0Human Liver Microsomes

Kinetic parameters for midazolam and testosterone can vary depending on the specific experimental conditions, including the source of the enzyme and the laboratory protocol.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the validation and use of CYP3A4 modulators and probes.

CYP3A4_Metabolism cluster_midazolam Midazolam Metabolism cluster_testosterone Testosterone Metabolism Midazolam Midazolam CYP3A4_M CYP3A4 Midazolam->CYP3A4_M Metabolite_1 1'-hydroxymidazolam CYP3A4_M->Metabolite_1 Major Pathway Metabolite_2 4-hydroxymidazolam CYP3A4_M->Metabolite_2 Minor Pathway Testosterone Testosterone CYP3A4_T CYP3A4 Testosterone->CYP3A4_T Metabolite_T 6β-hydroxytestosterone CYP3A4_T->Metabolite_T Inhibition_Mechanism CYP3A4_active Active CYP3A4 Reversible_Complex Reversible E-I Complex CYP3A4_active->Reversible_Complex Reversible Binding Inactive_Complex Covalently Bound Inactive CYP3A4 GOP This compound GOP->Reversible_Complex Reactive_Intermediate Reactive Intermediate Reversible_Complex->Reactive_Intermediate Metabolic Activation (NADPH-dependent) Reactive_Intermediate->Inactive_Complex Covalent Binding Experimental_Workflow start Start prepare_reagents Prepare Reagents (Microsomes, Substrate, Inhibitor, Cofactors) start->prepare_reagents pre_incubation Pre-incubation (Inhibitor with Microsomes) prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Substrate and NADPH) pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction (e.g., Acetonitrile) incubation->terminate_reaction analysis LC-MS/MS Analysis (Quantify Metabolite) terminate_reaction->analysis data_analysis Data Analysis (Calculate IC50 or Km/Vmax) analysis->data_analysis end End data_analysis->end

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for 8-Geranyloxypsoralen Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 8-Geranyloxypsoralen (8-GOP). This compound is a furanocoumarin derivative with notable biological activities, including the inhibition of cytochrome P450 enzymes.[1] Accurate and reliable quantification of 8-GOP in various matrices, particularly in biological samples, is crucial for pharmacokinetic studies and drug development. This document outlines the experimental protocols for both analytical techniques and presents a side-by-side comparison of their performance characteristics to aid researchers in selecting the most suitable method for their specific needs.

Method Performance Comparison

The choice between HPLC and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and cost-effective method suitable for the analysis of less complex samples, LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications.

The following table summarizes the key performance parameters for the quantification of this compound using both HPLC and LC-MS/MS methods. The data presented is a synthesis of typical performance characteristics observed for furanocoumarins and specifically for 8-GOP where available.

Performance ParameterHPLC with UV DetectionLC-MS/MS
Linearity Range Typically in the µg/mL range1 - 1000 ng/mL[1]
Limit of Detection (LOD) Higher (ng/mL to µg/mL range)Lower (pg/mL to ng/mL range)
Limit of Quantification (LOQ) Typically ≥ 10 mg/L for furanocoumarins[2]As low as 0.5 ng/mL for some furanocoumarins
Accuracy Good, with recoveries typically within 85-115%Excellent, with recoveries typically within 90-110%
Precision (RSD%) Good, typically < 15%Excellent, typically < 10%
Selectivity Moderate, susceptible to interference from matrix componentsHigh, due to mass-based detection and fragmentation
Robustness Generally robust to minor variations in method parametersHighly robust and reproducible
Sample Throughput ModerateHigh, especially with modern UHPLC systems
Cost Lower instrumentation and operational costsHigher instrumentation and maintenance costs

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS/MS analysis of this compound are provided below. These protocols are based on established methods for furanocoumarin analysis and specific application notes for 8-GOP.

HPLC-UV Method for this compound

This protocol outlines a general procedure for the quantification of this compound using HPLC with UV detection.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents and Materials:

  • This compound analytical standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (ultrapure).

  • Formic acid or Trifluoroacetic acid (optional, for mobile phase modification).

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with or without 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Typically around 250 nm or 310 nm for furanocoumarins.

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

4. Sample Preparation:

  • For bulk drug or simple formulations, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to achieve a concentration within the calibration range.

  • For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to remove interfering substances.

5. Calibration:

  • Prepare a series of standard solutions of this compound in the mobile phase or a suitable solvent.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

LC-MS/MS Method for this compound in Plasma

This protocol provides a detailed method for the sensitive and selective quantification of this compound in plasma samples.

1. Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

2. Reagents and Materials:

  • This compound (analytical standard).

  • Imperatorin (Internal Standard, IS).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Water (ultrapure).

  • Human plasma (drug-free).

3. LC-MS/MS Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 339.2 → Product ion (Q3) m/z 203.1.

    • Imperatorin (IS): Precursor ion (Q1) m/z 271.1 → Product ion (Q3) m/z 203.1.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (100 ng/mL Imperatorin).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

5. Calibration and Quantification:

  • Prepare calibration standards by spiking drug-free plasma with known concentrations of this compound (ranging from 1 to 1000 ng/mL).

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is commonly used.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC and LC-MS/MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Bulk/Formulation) Dissolution Dissolution in Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Area Integration & Quantification Chromatogram->Quantification

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spiking Add Internal Standard Plasma->Spiking Precipitation Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Detection Ionization->Detection Data_Acquisition Data Acquisition (MRM) Detection->Data_Acquisition Quantification Peak Area Ratio Calculation & Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

References

Comparative Efficacy of 8-Alkyloxy-furanocoumarin Analogues as Enzyme Inhibitors: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 8-alkyloxy-furanocoumarin analogues based on their enzyme inhibitory activities. Furanocoumarins, a class of phytochemicals found in various plants, have garnered significant attention for their ability to modulate the activity of key enzymes involved in drug metabolism and various disease pathologies.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of their performance against several critical enzyme targets, supported by experimental data and detailed protocols.

Overview of Enzyme Inhibition

8-Alkyloxy-furanocoumarin analogues have demonstrated inhibitory effects against a range of enzymes, most notably Cytochrome P450 3A4 (CYP3A4), cholinesterases (Acetylcholinesterase and Butyrylcholinesterase), and tyrosinase. The structure of the alkyloxy side chain at the 8-position, along with the core furanocoumarin structure, plays a crucial role in determining the potency and selectivity of inhibition.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of various 8-alkyloxy-furanocoumarin analogues is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 1: Inhibition of Cytochrome P450 3A4 (CYP3A4) by 8-Alkyloxy-furanocoumarin Analogues

CompoundIC50 (μM)CommentsSource
8-Geranyloxypsoralen Analogues0.78 ± 0.11 to 3.93 ± 0.53A series of synthesized analogues showed dose-dependent inhibition.[4][5]
Bergamottin Analogues0.13 ± 0.03 to 49.3 ± 1.9A range of synthesized analogues based on bergamottin.
Dihydro-8-geranyloxypsoralen~4-fold less potent than this compoundReduction of the furan moiety decreases inhibitory potency.

Note: CYP3A4 is a critical enzyme in the liver and intestine responsible for the metabolism of a vast number of drugs. Inhibition of this enzyme by furanocoumarins is the primary cause of the well-known "grapefruit juice effect," which can lead to significant drug-drug interactions.

Table 2: Inhibition of Cholinesterases by Furanocoumarin Analogues

CompoundTarget EnzymeIC50 (μM)Source
(R)-(+)-6'-Hydroxy-7'-methoxybergamottinButyrylcholinesterase11.2 ± 0.1
(R)-(+)-6',7'-DihydroxybergamottinButyrylcholinesterase15.4 ± 0.3
(+)-IsoimperatorinButyrylcholinesterase23.0 ± 0.2

Note: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors are cornerstone therapies for managing the symptoms of Alzheimer's disease. The data suggests that furanocoumarins with a dioxygenated geranyl chain are particularly crucial for cholinesterase inhibitory activity.

Table 3: Inhibition of Tyrosinase by Geranyloxycoumarin Derivatives

CompoundRelative ActivityCommentsSource
Geranyloxycoumarin Derivatives (3e, 3f, 3h, 3i, 3k)Highly ActiveShowed strong inhibition at a concentration of 0.8%.
Compound 3k~2x more active than ArbutinDemonstrated superior activity to the positive control, arbutin, even at a low concentration of 0.4%.
9-Hydroxy-4-methoxypsoralenActive InhibitorIsolated from Angelica dahurica as a tyrosinase-inhibitory principle.

Note: Tyrosinase is the key enzyme in melanin biosynthesis. Its inhibitors are widely sought after in the cosmetics industry for skin-whitening and depigmentation applications and for treating hyperpigmentation disorders.

Mandatory Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes in the study of furanocoumarins as enzyme inhibitors.

G cluster_0 Pre-Clinical Evaluation cluster_1 In Vitro Characterization A Compound Library (8-Alkyloxy-furanocoumarins) B Primary Screening (Single Concentration) A->B C Hit Identification B->C D Dose-Response Assay C->D E IC50 Determination D->E F Mechanism of Inhibition Study (e.g., Lineweaver-Burk Plot) E->F G Lead Compound Selection F->G H In Vivo Studies (Animal Models) G->H Further Development

Caption: General experimental workflow for screening and characterizing enzyme inhibitors.

G cluster_cyp CYP3A4 Active Site Enzyme CYP3A4 (Enzyme) Metabolite Metabolite Enzyme->Metabolite Metabolizes Inactive_Complex Covalent Adduct (Inactive Enzyme) Enzyme->Inactive_Complex Mechanism-Based Inactivation Inhibitor Furanocoumarin (e.g., 8-GOP) Inhibitor->Enzyme Competitively Binds Inhibitor->Inactive_Complex Metabolically Activated Substrate Drug Substrate (e.g., Testosterone) Substrate->Enzyme Binds

Caption: Dual inhibition mechanism of CYP3A4 by furanocoumarins.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key enzyme inhibition assays.

A. CYP3A4 Inhibition Assay (Human Liver Microsomes)

This assay determines the ability of a compound to inhibit CYP3A4-mediated metabolism of a probe substrate.

  • Materials: Human Liver Microsomes (HLMs), NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase), testosterone (probe substrate), 8-alkyloxy-furanocoumarin analogues (test inhibitors), potassium phosphate buffer, acetonitrile, and an LC-MS/MS system.

  • Procedure:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-incubate HLMs with the test inhibitor at various concentrations in potassium phosphate buffer at 37°C for a specified time (e.g., 10 minutes) to assess time-dependent inhibition.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the probe substrate, testosterone.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes).

    • Terminate the reaction by adding a quenching solvent, such as cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the formation of the testosterone metabolite (6β-hydroxytestosterone) using a validated LC-MS/MS method.

    • Calculate the rate of metabolite formation relative to a vehicle control and plot against inhibitor concentration to determine the IC50 value.

B. Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

  • Materials: Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), Tris-HCl buffer, test inhibitors.

  • Procedure:

    • In a 96-well plate, add Tris-HCl buffer, the test inhibitor at various concentrations, and the enzyme (AChE or BChE).

    • Incubate the mixture at room temperature for 15 minutes.

    • Add DTNB to the wells.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (a yellow-colored anion).

    • Measure the absorbance of the yellow product continuously over time using a microplate reader at approximately 412 nm.

    • The rate of color change is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

C. Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay evaluates a compound's ability to inhibit the oxidation of L-DOPA by mushroom tyrosinase.

  • Materials: Mushroom tyrosinase, L-DOPA (substrate), potassium phosphate buffer, test inhibitors, kojic acid or arbutin (positive control).

  • Procedure:

    • In a 96-well plate, add potassium phosphate buffer and the test inhibitor at various concentrations.

    • Add the mushroom tyrosinase enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA substrate.

    • The enzyme catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome (an orange/red-colored product).

    • Measure the absorbance of dopachrome at approximately 475 nm over time using a microplate reader.

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and determine the IC50 value.

References

The Furan Moiety: A Linchpin in the Biological Activity of 8-Geranyloxypsoralen

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive evaluation of 8-Geranyloxypsoralen (8-GOP), a naturally occurring furanocoumarin, underscores the critical role of its furan moiety in orchestrating its diverse biological activities. This guide synthesizes experimental data to compare the performance of 8-GOP with its furan-modified analogues, providing researchers, scientists, and drug development professionals with objective insights into its structure-activity relationship. The evidence strongly indicates that the integrity of the furan ring is paramount for key interactions, including the inhibition of cytochrome P450 3A4 (CYP3A4) and the induction of phototoxicity, while also contributing to its anti-inflammatory and antimicrobial properties.

Comparative Analysis of CYP3A4 Inhibition

The inhibitory effect of 8-GOP on CYP3A4, a crucial enzyme in drug metabolism, is significantly diminished when its furan ring is altered. This is demonstrated by a stark contrast in the half-maximal inhibitory concentration (IC50) between 8-GOP and its analogue, dihydro-8-geranyloxypsoralen, where the furan ring is reduced.

CompoundFuran Moiety StatusIC50 for CYP3A4 Inhibition (µM)Fold Decrease in Potency
This compound (8-GOP)Intact0.78 ± 0.11-
dihydro-8-geranyloxypsoralenReduced (Dihydrofuran)3.12 (approx.)~4-fold[1][2]

Data synthesized from a study evaluating a series of 8-alkyloxy-furanocoumarin analogues. The IC50 for dihydro-8-geranyloxypsoralen was reported to show a 4-fold decrease in inhibitory potency compared to 8-GOP.[1][2]

The data unequivocally demonstrates that the unsaturated furan ring is a key structural feature for potent CYP3A4 inhibition.[1] The reduction of the furan double bond leads to a substantial loss of activity, suggesting that the planarity and electronic configuration of the furan moiety are essential for optimal binding to the active site of the enzyme.

The Furan Ring's Central Role in Phototoxicity

The well-documented phototoxicity of psoralens, a property harnessed in PUVA (Psoralen + UVA) therapy for skin disorders, is fundamentally dependent on the photoreactivity of the furan ring. Upon activation by UVA radiation, the furan moiety of 8-GOP can form covalent bonds with the pyrimidine bases of DNA, particularly thymine. This process can lead to the formation of two types of photoadducts:

  • Monoadducts: Formed by the cycloaddition of the furan ring to a single strand of DNA.

  • Interstrand Crosslinks (ICLs): Formed when a monoadduct absorbs a second photon and reacts with a thymine on the complementary DNA strand, effectively linking the two strands.

The formation of these DNA adducts disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis, which is the basis of its therapeutic effect in hyperproliferative skin diseases. The integrity of the furan ring is an absolute prerequisite for this photochemical reaction.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

CYP3A4_Inhibition 8-GOP 8-GOP Inhibition Inhibition 8-GOP->Inhibition Potent Dihydro-8-GOP Dihydro-8-GOP Reduced_Inhibition Reduced_Inhibition Dihydro-8-GOP->Reduced_Inhibition Weak CYP3A4 CYP3A4 Inhibition->CYP3A4 Reduced_Inhibition->CYP3A4

Caption: Comparative inhibition of CYP3A4 by 8-GOP and its furan-reduced analogue.

Psoralen_Phototoxicity_Pathway cluster_0 Photoactivation cluster_1 DNA Adduct Formation 8-GOP 8-GOP Activated_8-GOP Activated_8-GOP 8-GOP->Activated_8-GOP Excitation UVA_Light UVA_Light UVA_Light->Activated_8-GOP Monoadduct Monoadduct Activated_8-GOP->Monoadduct Reacts with DNA DNA DNA DNA->Monoadduct Interstrand_Crosslink Interstrand_Crosslink Monoadduct->Interstrand_Crosslink Further UVA exposure

Caption: Mechanism of 8-GOP induced phototoxicity through DNA adduct formation.

Experimental_Workflow_Phototoxicity Cell_Culture Cell_Culture Treatment Treatment Cell_Culture->Treatment Seed cells UVA_Irradiation UVA_Irradiation Treatment->UVA_Irradiation Apply 8-GOP vs Analogue Incubation Incubation UVA_Irradiation->Incubation Viability_Assay Viability_Assay Incubation->Viability_Assay 24-48h Data_Analysis Data_Analysis Viability_Assay->Data_Analysis

Caption: General experimental workflow for assessing phototoxicity.

Other Biological Activities

Emerging evidence suggests that the furan moiety is also implicated in the anti-inflammatory and antimicrobial activities of 8-GOP. Studies have shown that furanocoumarins, including 8-GOP, can exhibit significant anti-inflammatory effects. Additionally, 8-GOP has demonstrated antimicrobial activity against various bacteria and fungi. While the precise mechanism and the direct contribution of the furan ring to these activities require further elucidation, the electron-rich nature and aromaticity of the furan scaffold are known to be important for various biological interactions.

Experimental Protocols

CYP3A4 Inhibition Assay

Objective: To determine the IC50 value of 8-GOP and its analogues against human CYP3A4.

Materials:

  • Human liver microsomes

  • This compound and its furan-modified analogues

  • CYP3A4 substrate (e.g., testosterone or quinine)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • A reaction mixture is prepared containing human liver microsomes, the CYP3A4 substrate, and varying concentrations of the inhibitor (8-GOP or analogue) in phosphate buffer.

  • The reaction is initiated by the addition of an NADPH regenerating system.

  • The mixture is incubated at 37°C for a specified time.

  • The reaction is terminated by the addition of acetonitrile.

  • The samples are centrifuged, and the supernatant is analyzed by HPLC to quantify the formation of the metabolite of the CYP3A4 substrate.

  • The percentage of inhibition is calculated for each inhibitor concentration relative to a control incubation without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Phototoxicity Assay (Adapted from EpiDerm™ Phototoxicity Assay Protocol)

Objective: To assess the phototoxic potential of 8-GOP and its furan-modified analogues.

Materials:

  • Reconstituted human 3D skin model (e.g., EpiDerm™)

  • Assay medium

  • This compound and its furan-modified analogues dissolved in a suitable vehicle

  • UVA irradiation source

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Isopropanol

Procedure:

  • The 3D skin tissues are pre-incubated in assay medium.

  • The test compounds (8-GOP and analogues) and a vehicle control are topically applied to the surface of the tissues.

  • The tissues are incubated with the test compounds for a defined period (e.g., 24 hours).

  • One set of tissues for each compound is exposed to a non-toxic dose of UVA radiation, while a parallel set is kept in the dark.

  • Following irradiation, the tissues are washed and incubated in fresh medium for 24 hours.

  • Cell viability is assessed using the MTT assay. Tissues are incubated with MTT, which is converted to a purple formazan product by viable cells.

  • The formazan is extracted with isopropanol, and the absorbance is measured.

  • Phototoxicity is determined by comparing the cell viability of the UVA-exposed tissues to the dark control tissues for each compound. A significant decrease in viability in the irradiated group indicates a phototoxic effect.

Conclusion

The structural integrity of the furan moiety in this compound is indispensable for its potent biological activities. Its role is most clearly defined in the inhibition of CYP3A4 and the mediation of phototoxicity through DNA adduct formation. Any modification to the furan ring, particularly saturation, results in a dramatic reduction in these effects. These findings provide a critical framework for the rational design of novel furanocoumarin-based therapeutic agents, where modulation of the furan moiety can be a key strategy to either enhance a desired activity or mitigate unwanted side effects like phototoxicity. Further research is warranted to fully elucidate the contribution of the furan ring to the anti-inflammatory and antimicrobial properties of 8-GOP.

References

A Comparative Analysis of 8-Geranyloxypsoralen and Other BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the BACE1 inhibitor 8-Geranyloxypsoralen with other prominent BACE1 inhibitors. The data presented is compiled from various preclinical studies to offer an objective overview for researchers in the field of Alzheimer's disease drug discovery.

Introduction to BACE1 Inhibition

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway. It is responsible for the initial cleavage of the amyloid precursor protein (APP), a process that leads to the production of amyloid-beta (Aβ) peptides. The accumulation of these peptides in the brain is a central hallmark of Alzheimer's disease. Consequently, the inhibition of BACE1 is a primary therapeutic strategy aimed at reducing Aβ production and the subsequent formation of amyloid plaques.

Quantitative Efficacy Comparison

The following table summarizes the in vitro potency of this compound and other selected BACE1 inhibitors. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the BACE1 enzyme by 50%.

InhibitorTargetIC50KiAssay Type
This compound BACE10.46 µM Not SpecifiedIn vitro FRET Assay
Verubecestat (MK-8931)BACE113 nM[1]2.2 nM[1]Cell-based (Aβ40 reduction) / Purified enzyme[1]
Lanabecestat (AZD3293)BACE10.6 nM[2]0.4 nMIn vitro / Binding assay
Atabecestat (JNJ-54861911)BACE1Not SpecifiedNot SpecifiedNot Specified
Elenbecestat (E2609)BACE1~7 nMNot SpecifiedNot Specified
LY2811376BACE10.9 nMNot SpecifiedNot Specified

BACE1 Signaling Pathway

The diagram below illustrates the amyloidogenic processing of the Amyloid Precursor Protein (APP) initiated by BACE1.

BACE1_Signaling_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) C99 C99 Fragment APP->C99 Cleavage sAPPb sAPPβ (soluble fragment) APP->sAPPb Abeta Amyloid-β (Aβ) Peptides C99->Abeta Cleavage BACE1 BACE1 (β-secretase) BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 Plaques Amyloid Plaques Abeta->Plaques Aggregation

BACE1-mediated cleavage of APP.

Experimental Protocols

In Vitro BACE1 Inhibition Assay (FRET-based)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against BACE1 using Fluorescence Resonance Energy Transfer (FRET).

1. Reagent Preparation:

  • Prepare a BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

  • Dilute recombinant human BACE1 enzyme in the assay buffer to the desired concentration.

  • Prepare a BACE1 FRET substrate solution in the assay buffer. The substrate is a peptide containing a fluorophore and a quencher. When the peptide is cleaved by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

  • Prepare serial dilutions of the test inhibitor (e.g., this compound) and a known BACE1 inhibitor (positive control) in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

2. Assay Procedure:

  • Add the assay buffer, inhibitor solution (or vehicle/positive control), and BACE1 enzyme solution to the wells of a microplate.

  • Incubate the mixture for a defined period at a specific temperature (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the BACE1 FRET substrate to each well.

  • Monitor the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction for each well.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based BACE1 Inhibition Assay

This protocol outlines a method to measure the inhibition of BACE1 activity in a cellular context by quantifying the reduction of secreted Aβ peptides.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HEK293 cells stably overexpressing human APP) in appropriate growth medium.

  • Seed the cells into a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test inhibitor, a positive control inhibitor, and a vehicle control.

  • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for BACE1 processing of APP and Aβ secretion.

2. Sample Collection and Analysis:

  • Collect the conditioned media from each well.

  • Quantify the levels of secreted Aβ40 and Aβ42 in the media using a specific enzyme-linked immunosorbent assay (ELISA) kit.

3. Data Analysis:

  • Normalize the Aβ levels to a measure of cell viability or total protein content.

  • Calculate the percent inhibition of Aβ production for each inhibitor concentration compared to the vehicle-treated cells.

  • Determine the IC50 value for the inhibition of Aβ production by fitting the data to a dose-response curve.

Experimental Workflow for BACE1 Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and identification of novel BACE1 inhibitors.

BACE1_Inhibitor_Screening_Workflow Start Compound Library HTS High-Throughput Screening (HTS) (e.g., FRET assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->HTS Inactive Compounds Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Compounds Cell_Assay Cell-Based Assay (Aβ Production) Dose_Response->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Workflow for BACE1 inhibitor discovery.

References

Assessing the Specificity of 8-Geranyloxypsoralen's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with high efficacy and minimal side effects is a cornerstone of modern drug development. A critical aspect of this endeavor is the assessment of a compound's biological specificity – its ability to exert a desired effect on a target cell or pathway while sparing non-target cells. This guide provides a comparative analysis of the biological effects of 8-Geranyloxypsoralen (8-GOP), a naturally occurring furanocoumarin, with a focus on its specificity. By examining its cytotoxicity against cancerous and normal cells, its enzymatic inhibition profile, and the signaling pathways it modulates, we aim to provide a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Cytotoxicity Profile of this compound and Related Compounds

The cytotoxic potential of a compound is a primary indicator of its potential as an anti-cancer agent. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability.

Comparative Cytotoxicity Data

The following table summarizes the available IC50 values for this compound and the related furanocoumarin, 8-Methoxypsoralen (8-MOP), against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HeLaCervical Cancer0.792 mM[1]
Mc-CoyConnective Tissue Cancer0.835 mM[1]
8-Methoxypsoralen (8-MOP) SNU1Gastric Cancer222.5 µM[2]
AGSGastric Cancer280.1 µM[2]
HepG2Liver CancerNot specified, but showed significant decrease in viability[3]

Note: The IC50 values for 8-GOP from the available study were reported in mM, which are exceptionally high for typical cytotoxic compounds. This may indicate either low potency in those specific cell lines or potential inconsistencies in the reported units. Further studies with standardized methodologies are required for a conclusive assessment of its cytotoxic potency.

Assessing Specificity: The Selectivity Index

A crucial measure of a compound's therapeutic potential is its Selectivity Index (SI), which quantifies the differential toxicity of a compound between cancer cells and normal cells. It is calculated as follows:

SI = IC50 in normal cells / IC50 in cancer cells

Enzymatic Inhibition Profile

Beyond cytotoxicity, understanding a compound's interaction with key enzymes provides insight into its mechanism of action and potential for drug-drug interactions.

Inhibition of Cytochrome P450 3A4 (CYP3A4)

CYP3A4 is a critical enzyme in the metabolism of a vast number of therapeutic drugs. Inhibition of this enzyme can lead to altered drug pharmacokinetics and potential toxicity. This compound has been identified as an inhibitor of CYP3A4.

CompoundSystemSubstrateIC50 (µM)Reference
This compound Human Liver MicrosomesTestosterone3.93 ± 0.53
8-Alkyloxy-furanocoumarin analogues Human Liver MicrosomesTestosterone0.78 ± 0.11 to 3.93 ± 0.53
Dihydro-8-geranyloxypsoralen Human Liver MicrosomesTestosterone~15.7 µM (4-fold decrease in potency)

These data suggest that the furan moiety and the nature of the alkoxy side chain play a crucial role in the interaction with CYP3A4. The inhibitory activity of 8-GOP on CYP3A4 warrants consideration in any potential therapeutic application, as it could affect the metabolism of co-administered drugs.

Signaling Pathways Modulated by Furanocoumarins

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. Based on studies of 8-GOP and related furanocoumarins, several key pathways have been implicated.

The Apoptotic Pathway

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anti-cancer agents exert their effects by inducing apoptosis. The available evidence suggests that furanocoumarins, including likely 8-GOP, can trigger apoptosis through the intrinsic (mitochondrial) pathway.

Apoptotic_Pathway 8-GOP 8-GOP Bax Bax 8-GOP->Bax Upregulates Bcl-2 Bcl-2 8-GOP->Bcl-2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits permeabilization Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates (with Apaf-1) Apaf-1 Apaf-1 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by 8-GOP.

Key events in this pathway include:

  • Modulation of Bcl-2 Family Proteins: An increased Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax, leads to mitochondrial outer membrane permeabilization.

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.

  • Caspase Activation: Cytochrome c, in conjunction with Apaf-1, activates caspase-9, an initiator caspase. Caspase-9 then activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.

PI3K/Akt and MAPK Signaling Pathways

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for cell survival, proliferation, and differentiation. Aberrant activation of these pathways is common in cancer. Studies on the related compound 8-methoxypsoralen suggest that furanocoumarins may inhibit the PI3K/Akt pathway and modulate the MAPK pathway, contributing to their anti-cancer effects. The geraniol moiety of 8-GOP is also known to influence these pathways.

PI3K_MAPK_Pathway cluster_0 PI3K/Akt Pathway cluster_1 MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt Cell_Survival_Proliferation_PI3K Cell Survival & Proliferation Akt->Cell_Survival_Proliferation_PI3K RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Survival_Proliferation_MAPK Cell Survival & Proliferation ERK->Cell_Survival_Proliferation_MAPK 8-GOP 8-GOP 8-GOP->PI3K Inhibits 8-GOP->ERK Modulates

Caption: Potential modulation of PI3K/Akt and MAPK pathways by 8-GOP.

Experimental Protocols

To facilitate the replication and extension of the findings discussed, detailed protocols for key experimental assays are provided below.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add varying concentrations of 8-GOP Seed_Cells->Add_Compound Incubate 3. Incubate for 24-72 hours Add_Compound->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance 7. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Protocol Details:

  • Cell Suspension: Prepare a single-cell suspension of the treated and control cells.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubation: Allow the mixture to stand for 1-2 minutes at room temperature.

  • Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Viability Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100%.

CYP3A4 Inhibition Assay

This assay measures the ability of a compound to inhibit the metabolic activity of the CYP3A4 enzyme.

Protocol Details:

  • Reaction Mixture Preparation: In a microplate, combine human liver microsomes, a specific CYP3A4 substrate (e.g., testosterone or a fluorescent probe), and various concentrations of this compound in a suitable buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

  • Reaction Initiation: Initiate the reaction by adding a NADPH-regenerating system.

  • Incubation: Incubate the reaction at 37°C for a defined time.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the formation of the metabolite using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS) or fluorescence detection.

  • Data Analysis: Calculate the percentage of inhibition of CYP3A4 activity for each concentration of 8-GOP and determine the IC50 value.

Conclusion and Future Directions

This compound demonstrates a range of biological activities, including cytotoxicity against several cancer cell lines and inhibition of the key drug-metabolizing enzyme CYP3A4. The available data suggests that its mechanism of action likely involves the induction of apoptosis through the intrinsic pathway and modulation of critical cell signaling pathways such as PI3K/Akt and MAPK.

However, a comprehensive assessment of the specificity of 8-GOP is currently limited by the lack of direct comparative data on its effects on a panel of normal human cell lines. Future research should prioritize:

  • Determining the IC50 values of 8-GOP on a variety of normal human cell lines to calculate its Selectivity Index and provide a quantitative measure of its cancer-specific cytotoxicity.

  • Conducting head-to-head comparative studies of 8-GOP with other psoralen derivatives and established chemotherapeutic agents to benchmark its potency and selectivity.

  • Elucidating the precise molecular targets and signaling pathways modulated by 8-GOP through techniques such as Western blotting, reporter assays, and transcriptomic analysis to confirm the proposed mechanisms of action.

By addressing these key areas, a more complete understanding of the therapeutic potential and specificity of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

A Comparative Guide to the Bioanalytical Methods for 8-Geranyloxypsoralen and Related Psoralen Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two distinct bioanalytical methods for the quantification of psoralen derivatives in plasma. The primary focus is on a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for 8-Geranyloxypsoralen (8-GOP). For comparative purposes, a validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection for the structurally similar compound 8-methoxypsoralen (8-MOP) is also presented. This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of furanocoumarins.

Data Presentation: A Side-by-Side Comparison of Bioanalytical Methods

The following table summarizes the key quantitative performance parameters of the LC-MS/MS method for this compound and the HPLC-fluorescence method for 8-methoxypsoralen. This allows for a direct comparison of their analytical capabilities.

ParameterMethod 1: LC-MS/MS for this compoundMethod 2: HPLC-Fluorescence for 8-methoxypsoralen[1][2]
Analyte This compound (8-GOP)8-methoxypsoralen (8-MOP)[1][2]
Internal Standard Imperatorin5-methoxypsoralen[1]
Biological Matrix Human PlasmaMouse Plasma
Linearity Range 1 - 1000 ng/mL0.05 - 10 mg/L (50 - 10,000 ng/mL)
Correlation Coefficient (r²) Not explicitly stated, but linear regression with 1/x² weighting is used.0.9993
Lower Limit of Quantification (LLOQ) 1 ng/mL0.05 mg/L (50 ng/mL)
Intra-day Precision (%RSD) Not Available3.3% - 8.2%
Inter-day Precision (%RSD) Not Available3.4% - 6.7%
Accuracy (Recovery) Not Available92.5% - 100.6%
Extraction Recovery Not Available90.9% - 92.0%

Experimental Protocols

This section provides detailed methodologies for the two compared bioanalytical methods.

Method 1: LC-MS/MS for this compound in Human Plasma

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of 8-GOP.

Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the 100 ng/mL Imperatorin internal standard (IS) working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean HPLC vial for analysis.

Liquid Chromatography

  • Column: C18 analytical column (specific dimensions not provided).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transition for 8-GOP: Precursor ion (Q1) m/z 339.2 -> Product ion (Q3) m/z 203.1.

  • MS/MS Transition for Imperatorin (IS): Precursor ion (Q1) m/z 271.1 -> Product ion (Q3) m/z 203.1.

Method 2: HPLC-Fluorescence for 8-methoxypsoralen in Mouse Plasma

This method employs HPLC with fluorescence detection, a robust and sensitive technique for naturally fluorescent compounds like psoralens.

Sample Preparation

  • The exact sample preparation protocol is not detailed in the provided abstract but would typically involve protein precipitation or liquid-liquid extraction to isolate the analyte and internal standard from the plasma matrix.

High-Performance Liquid Chromatography

  • Column: Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of methanol and water (55:45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: Not specified.

Fluorescence Detection

  • Excitation Wavelength: 334 nm.

  • Emission Wavelength: 484 nm.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two described bioanalytical methods.

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (Imperatorin) plasma->add_is add_acn 3. Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex 4. Vortex add_acn->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant hplc 7. LC Separation (C18 Column) supernatant->hplc ms 8. MS/MS Detection (ESI+) hplc->ms data 9. Data Acquisition ms->data

Caption: A diagram of the LC-MS/MS workflow for 8-GOP analysis.

HPLC-Fluorescence Workflow for 8-methoxypsoralen Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 1. Plasma Sample add_is 2. Add Internal Standard (5-MOP) plasma->add_is extraction 3. Extraction (e.g., Protein Precipitation) add_is->extraction hplc 4. HPLC Separation (C18 Column) extraction->hplc fluorescence 5. Fluorescence Detection (Ex: 334 nm, Em: 484 nm) hplc->fluorescence data 6. Data Acquisition fluorescence->data

Caption: A diagram of the HPLC-Fluorescence workflow for 8-MOP analysis.

References

A Comparative Guide to the Cytotoxic Effects of 8-Geranyloxypsoralen and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of 8-geranyloxypsoralen (8-GOP) and its derivatives, offering a valuable resource for researchers in oncology and drug discovery. By presenting key experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this class of compounds.

Quantitative Data Summary

The cytotoxic activity of this compound and its related compounds has been evaluated against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.

Table 1: Cytotoxic Activity of Geranyloxy Coumarin Derivatives against MCF-7 Breast Cancer Cells

CompoundCell LineIC50 (µg/mL)
5-Geranyloxy-7-methoxycoumarinMCF-7204.69 ± 22.91
5-GeranyloxypsoralenMCF-7138.51 ± 14.44
This compoundMCF-7478.15 ± 34.85

Table 2: CYP3A4 Inhibitory Activity of 8-Geranyloxy Furanocoumarins

CompoundIC50 (µM) for CYP3A4 Inhibition
This compound3.93 ± 0.53[1]
8-(3',7'-dimethyloctyloxy)psoralen0.78 ± 0.11[1]
Dihydro-8-geranyloxypsoralen4-fold less potent than this compound[1]

Note: While CYP3A4 inhibition is not a direct measure of cytotoxicity, it is a significant biological activity of these compounds and is included for a more comprehensive comparison.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

Cell Viability (MTT) Assay

This protocol outlines a general method for assessing the cytotoxicity of this compound derivatives against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Mandatory Visualizations

Signaling Pathways

While the precise signaling pathways for the cytotoxic effects of this compound are still under investigation, studies on the related compound 8-methoxypsoralen suggest the involvement of the intrinsic apoptosis pathway. This pathway is often initiated by cellular stress and leads to the activation of caspases, the executioners of apoptosis.

node_8GOP This compound Derivatives node_ROS ↑ Reactive Oxygen Species (ROS) node_8GOP->node_ROS node_ERK ↓ ERK1/2 Pathway Inhibition node_8GOP->node_ERK node_Mito Mitochondrial Stress node_ROS->node_Mito node_ERK->node_Mito node_Bax ↑ Bax/Bcl-2 Ratio node_Mito->node_Bax node_CytoC Cytochrome c Release node_Bax->node_CytoC node_Casp9 Caspase-9 Activation node_CytoC->node_Casp9 node_Casp3 Caspase-3 Activation node_Casp9->node_Casp3 node_Apoptosis Apoptosis node_Casp3->node_Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by psoralen derivatives.

Some derivatives may also exert their effects by modulating inflammatory pathways, such as the NF-κB signaling pathway.

cluster_nucleus node_Stimuli Inflammatory Stimuli (e.g., LPS) node_IKK IKK Complex node_Stimuli->node_IKK node_IkB IκBα node_IKK->node_IkB Phosphorylation & Degradation node_NFkB NF-κB (p65/p50) node_Nucleus Nucleus node_NFkB->node_Nucleus Translocation node_8GOP This compound Derivatives node_8GOP->node_IKK Inhibition node_Transcription Gene Transcription (Inflammation, Survival) node_Nucleus->node_Transcription node_Culture 1. Cell Culture (Seeding in 96-well plates) node_Treatment 2. Compound Treatment (Varying concentrations) node_Culture->node_Treatment node_Incubation 3. Incubation (48-72 hours) node_Treatment->node_Incubation node_MTT 4. MTT Assay (Addition of MTT reagent) node_Incubation->node_MTT node_Read 5. Absorbance Reading (570 nm) node_MTT->node_Read node_Analysis 6. Data Analysis (IC50 determination) node_Read->node_Analysis

References

structure-activity relationship of 8-geranyloxy derivatives versus other alkoxypsoralens

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Structure-Activity Relationship of 8-Geranyloxypsoralen Versus Other Alkoxypsoralens in Cancer Research

For researchers and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of this compound (8-GOP) and other alkoxypsoralen derivatives, with a focus on their cytotoxic and apoptotic activities against cancer cells. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant biological pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of psoralen derivatives is significantly influenced by the nature and position of their alkoxy substituents. The following tables summarize the 50% inhibitory concentration (IC50) values of this compound and other alkoxypsoralens against various human cancer cell lines, providing a quantitative basis for comparing their potencies.

CompoundCell LineCancer TypeIC50 (µM)
This compound HeLaCervical Cancer~45.6[1]
T47DBreast Cancer~189.5[1]
5-Geranyloxy-7-methoxycoumarin MCF-7Breast Cancer204.69 ± 22.91
5-Geranyloxypsoralen MCF-7Breast Cancer138.51 ± 14.44
This compound MCF-7Breast Cancer478.15 ± 34.85
4,4',8-trimethylpsoralen HL60Leukemia6.6[2][3]
4-bromobenzyl amide derivative of psoralen (at C-5) T47-DBreast Cancer10.14[4]
8-Methoxypsoralen (8-MOP) SNU1Gastric CancerMost sensitive among several cancer cell lines

Table 1: Comparative Cytotoxicity of Alkoxypsoralen Derivatives. This table highlights the varying cytotoxic effects of different alkoxypsoralen derivatives on several cancer cell lines. The data suggests that both the position and the chemical nature of the alkoxy group play a crucial role in determining the anticancer activity.

Structure-Activity Relationship (SAR) Insights

The data presented above, in conjunction with broader studies on psoralen derivatives, reveals several key SAR trends:

  • Influence of the Alkoxy Chain Length and Structure: The lipophilicity and conformation of the alkoxy chain at the 8-position are critical determinants of biological activity. The long, branched geranyloxy chain in 8-GOP contributes to its interaction with cellular targets. Studies on other 8-alkoxypsoralens have shown that modifying the chain length can modulate activity, with a general trend suggesting that increased lipophilicity can enhance antiproliferative effects.

  • Positional Isomerism (C5 vs. C8): The location of the alkoxy group on the psoralen scaffold significantly impacts cytotoxicity. For instance, 5-geranyloxypsoralen exhibits greater cytotoxicity against MCF-7 breast cancer cells compared to its 8-geranyloxy counterpart. This highlights the importance of the substitution pattern in dictating the molecule's interaction with biological targets.

  • Role of the Furan and Pyran Rings: The core psoralen structure, consisting of fused furan and pyran rings, is essential for its biological activity. Modifications to these rings can drastically alter the compound's properties.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.

Materials:

  • Human cancer cell lines (e.g., HeLa, T47D)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the alkoxypsoralen derivatives. A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Apoptosis Assay via Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat the cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: After the incubation period, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compounds.

Visualizing the Apoptotic Pathway

The cytotoxic effects of this compound and its analogs are often mediated through the induction of apoptosis. Based on studies of structurally related compounds like 8-methoxypsoralen and the geraniol moiety, a plausible signaling pathway for 8-GOP-induced apoptosis can be proposed. This pathway likely involves the activation of the intrinsic apoptotic cascade.

G cluster_stimulus Stimulus cluster_upstream Upstream Signaling cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade 8_GOP This compound p53 p53 Activation 8_GOP->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Permeability Transition Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

8-Geranyloxypsoralen (8-GOP): A Comparative Analysis of its Anticancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Geranyloxypsoralen (8-GOP) is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Furanocoumarins are known for their diverse biological activities, including anti-cancer properties. This guide provides a comparative analysis of the experimentally determined effects of 8-GOP on various cancer cell lines. Due to the limited availability of public data specifically for 8-GOP across a wide range of cancer cell lines, this guide presents the currently available quantitative data and contextualizes it with information on related psoralen derivatives.

Data Presentation: Cytotoxic Effects of Psoralen Derivatives

The following table summarizes the available 50% inhibitory concentration (IC50) values for 8-GOP and related furanocoumarin derivatives against different cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.

CompoundCancer Cell LineIC50 Value (µg/mL)Reference
This compound (8-GOP) MCF-7 (Breast Cancer) 478.15 ± 34.85 [1]
5-GeranyloxypsoralenMCF-7 (Breast Cancer)138.51 ± 14.44[1]
5-Geranyloxy-7-methoxycoumarinMCF-7 (Breast Cancer)204.69 ± 22.91[1]

Note: Direct comparative data for 8-GOP across multiple cancer cell lines is currently limited in publicly available scientific literature. The data for related compounds is provided for contextual comparison of the activity of the psoralen scaffold.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of 8-GOP and its analogs are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of 8-GOP (typically in a series of dilutions). A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL stock) is added to each well and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., 150 µL of DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Determining Cytotoxicity

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate adhere Allow Cells to Adhere Overnight start->adhere add_compound Add 8-GOP at Various Concentrations adhere->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: A typical experimental workflow for determining the IC50 value of a compound using the MTT assay.

Potential Signaling Pathway Affected by Furanocoumarins

Furanocoumarins, including psoralen derivatives, have been shown to induce apoptosis in cancer cells through various signaling pathways. One of the key pathways implicated is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes GOP 8-GOP GOP->PI3K Inhibition

Caption: A simplified diagram of the PI3K/Akt signaling pathway and a potential point of inhibition by 8-GOP.

Conclusion

The available data, though limited, suggests that this compound possesses cytotoxic activity against the MCF-7 breast cancer cell line. However, a comprehensive comparative analysis across a broader spectrum of cancer cell lines is hampered by the lack of published research. Further in-vitro studies are warranted to elucidate the full anti-cancer potential of 8-GOP and to identify the specific cancer types that may be most sensitive to its effects. The investigation of its mechanism of action, particularly its influence on key signaling pathways such as the PI3K/Akt pathway, will be crucial for its future development as a potential therapeutic agent.

References

Comparative Analysis of the Antimicrobial Efficacy of 8-Geranyloxypsoralen Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the antimicrobial properties of 8-geranyloxypsoralen, a naturally occurring furanocoumarin, reveals promising activity against a range of Gram-positive bacteria and opportunistic fungi. This guide provides a comparative analysis of its efficacy against standard antibiotics, supported by available experimental data, to inform researchers, scientists, and drug development professionals in the pursuit of novel antimicrobial agents.

Introduction

The rise of antimicrobial resistance necessitates the exploration of new chemical entities with diverse mechanisms of action. This compound, a derivative of psoralen, has demonstrated notable biological activities. This document synthesizes the current understanding of its antimicrobial spectrum and potency in comparison to established antibiotics, offering a data-driven perspective for the scientific community.

Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms, juxtaposed with the MIC values of standard antibiotics for a comparative assessment. It is important to note that the MIC values for this compound are based on limited available studies, and direct comparative studies under identical conditions are scarce. The data for standard antibiotics are provided as a general reference range from multiple sources.

MicroorganismThis compound MIC (µg/mL)Standard AntibioticStandard Antibiotic MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus7.8 - 62.5Ciprofloxacin0.25 - 1[1][2]
Vancomycin0.5 - 2[3][4][5]
Bacillus subtilis7.8 - 62.5Ciprofloxacin0.03 - 0.125
Gram-Negative Bacteria
Escherichia coliInactiveCiprofloxacin0.015 - 1
Fungi
Candida kruseiReported activity (specific MIC not consistently available)Fluconazole≥16 (often intrinsically resistant)
Candida kefyrReported activity (specific MIC not consistently available)Fluconazole0.25 - 4.0681

Note: The MIC values for this compound against Candida species are not consistently reported in a quantitative format in the reviewed literature. One source indicated MICs of 300 and 100 mg/mL against C. krusei and C. kefyr respectively, which are likely typographical errors and should be interpreted with caution. Further standardized testing is required to establish definitive MICs.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial research. The following is a generalized broth microdilution protocol, a standard method for determining the MIC of antimicrobial agents, including natural products like this compound.

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

  • Test compound (this compound) and standard antibiotics.

  • 96-well microtiter plates.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microbial inoculum standardized to 0.5 McFarland turbidity.

  • Spectrophotometer or plate reader.

  • Incubator.

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound and standard antibiotics in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium to achieve a range of concentrations in the microtiter plate.

  • Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Suspend a few colonies in sterile saline to match the 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plate: Add 100 µL of the appropriate broth with the antimicrobial dilutions to each well of the 96-well plate. Then, add 100 µL of the standardized inoculum to each well. Include a positive control (inoculum without antimicrobial agent) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) as observed by the naked eye or measured with a plate reader.

Mandatory Visualization

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Prepare Antimicrobial Dilutions C Dispense Dilutions into 96-well Plate A->C B Prepare Standardized Microbial Inoculum D Inoculate Wells with Microorganism B->D C->D E Incubate Plate D->E F Observe/Measure Microbial Growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G Furanocoumarin_Mechanism cluster_entry Cellular Entry & Interaction cluster_target Molecular Targets cluster_effect Cellular Effects Furanocoumarin This compound Cell Microbial Cell Furanocoumarin->Cell Enters Cell DNA Bacterial/Fungal DNA ProteinSynth Protein Synthesis Machinery Cell->DNA Cell->ProteinSynth DNA_Damage DNA Adducts & Cross-linking DNA->DNA_Damage Intercalation & Covalent Bonding (UV dependent for some) Inhibit_Translation Inhibition of Translation ProteinSynth->Inhibit_Translation Cell_Death Cell Death DNA_Damage->Cell_Death Inhibit_Translation->Cell_Death

References

8-geranyloxypsoralen versus xanthotoxin: a comparative review of pharmacological activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological activities of two furanocoumarin derivatives: 8-geranyloxypsoralen and xanthotoxin (also known as 8-methoxypsoralen). By presenting experimental data, outlining methodologies, and visualizing key signaling pathways, this document aims to offer an objective resource for researchers and professionals in drug discovery and development.

Pharmacological Activities: A Comparative Overview

Both this compound and xanthotoxin, sharing a common psoralen backbone, exhibit a range of biological effects. However, the substitution at the 8-position—a geranyloxy group versus a methoxy group—significantly influences their pharmacological profiles. Xanthotoxin has been extensively studied for its broad therapeutic potential, including neuroprotective, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] In contrast, research on this compound has been more focused, revealing its potent inhibitory effects on specific enzymes crucial in drug metabolism and neurodegenerative disease.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the pharmacological activities of this compound and xanthotoxin. The data has been compiled from various in vitro studies to facilitate a direct comparison of their potency.

Table 1: Comparative Inhibitory Activities

CompoundTargetAssay SystemIC50 ValueReference
This compound Cytochrome P450 3A4 (CYP3A4)Human Liver Microsomes3.93 µM[4][5]
β-secretase 1 (BACE1)Not Specified20.4 µM---
Xanthotoxin Nitric Oxide (NO) ProductionLPS-induced RAW 264.7 macrophagesConcentration-dependent inhibition
Prostaglandin E2 (PGE2) ProductionLPS-induced RAW 264.7 macrophagesConcentration-dependent inhibition

Table 2: Comparative Anticancer Activities

CompoundCell LineAssayIC50 ValueReference
This compound HeLa (Cervical Cancer)MTT AssayNot explicitly quantified, but showed cytotoxic effects---
McCoy (Synovial Sarcoma)MTT AssayNot explicitly quantified, but showed cytotoxic effects---
Xanthotoxin HepG2 (Liver Cancer)MTT AssayShowed significant dose-dependent cytotoxicity---
Various Cancer Cell LinesMultiple AssaysInduces apoptosis and cell cycle arrest---

Experimental Protocols

Detailed methodologies for the key experiments cited in this review are provided below to ensure reproducibility and a clear understanding of the presented data.

CYP3A4 Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the activity of the cytochrome P450 3A4 (CYP3A4) enzyme.

Methodology:

  • System: Human liver microsomes.

  • Substrate: Testosterone or quinine.

  • Procedure:

    • Human liver microsomes are incubated with the test compound (e.g., this compound) at various concentrations.

    • The reaction is initiated by the addition of a known CYP3A4 substrate, such as testosterone.

    • The mixture is incubated at 37°C for a specified period.

    • The reaction is terminated, and the metabolites (e.g., 6β-hydroxytestosterone) are quantified using high-performance liquid chromatography (HPLC).

    • The percentage of inhibition is calculated by comparing the metabolite formation in the presence of the test compound to a vehicle control.

    • The IC50 value is determined from the dose-response curve.

β-Secretase 1 (BACE1) Inhibition Assay

Objective: To assess the inhibitory potential of a compound against the BACE1 enzyme.

Methodology:

  • System: Cell-free recombinant human BACE1 or cell-based assays using cells overexpressing amyloid precursor protein (APP).

  • Substrate: A synthetic peptide substrate with a fluorophore and a quencher.

  • Procedure (Cell-Free):

    • Recombinant human BACE1 enzyme is pre-incubated with the test compound (e.g., this compound) at various concentrations in an assay buffer.

    • The enzymatic reaction is initiated by adding the BACE1 substrate.

    • The fluorescence intensity is monitored over time using a fluorescence plate reader. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

    • The rate of substrate cleavage is calculated from the linear phase of the reaction.

    • The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compound to a vehicle control.

    • The IC50 value is calculated from the dose-response curve.

Anticancer Activity Assessment (MTT Assay)

Objective: To evaluate the cytotoxic effects of a compound on cancer cell lines.

Methodology:

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • Cancer cells (e.g., HeLa, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., this compound or xanthotoxin) for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

Objective: To determine the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Methodology:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Stimulant: Lipopolysaccharide (LPS).

  • Procedure:

    • RAW 264.7 cells are seeded in 96-well plates.

    • The cells are pre-treated with various concentrations of the test compound (e.g., xanthotoxin) for a short period.

    • The cells are then stimulated with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

    • After an incubation period (typically 24 hours), the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at approximately 540 nm.

    • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells.

    • The IC50 value can be determined from the dose-response curve.

Signaling Pathways

Both this compound and xanthotoxin appear to exert some of their pharmacological effects through the modulation of key cellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammation.

NF-κB Signaling Pathway

The NF-κB pathway is activated by various stimuli, including inflammatory cytokines and pathogens. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release IkB_p p-IκB IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Xanthotoxin Xanthotoxin Xanthotoxin->IKK Inhibition Geranyloxypsoralen This compound (Potential) Geranyloxypsoralen->IKK Potential Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Transcription

Caption: Simplified NF-κB signaling pathway and points of inhibition.

Xanthotoxin has been shown to inhibit the NF-κB pathway by preventing the phosphorylation of IκB and the subsequent nuclear translocation of NF-κB. While direct evidence for this compound's effect on this pathway is limited, its structural similarity to other anti-inflammatory furanocoumarins suggests it may also possess inhibitory activity on NF-κB signaling.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the initial screening of potential anticancer compounds like this compound and xanthotoxin.

Anticancer_Screening_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat Cells with Compound cell_culture->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_acq Measure Absorbance mtt_assay->data_acq data_analysis Data Analysis: Calculate % Viability Determine IC50 data_acq->data_analysis end End data_analysis->end

Caption: A typical workflow for in vitro anticancer screening.

Conclusion

This comparative review highlights the distinct yet related pharmacological profiles of this compound and xanthotoxin. Xanthotoxin presents as a compound with a broad spectrum of activities, impacting multiple signaling pathways related to inflammation, cancer, and neurodegeneration. This compound, on the other hand, demonstrates high potency as an inhibitor of specific enzymes like CYP3A4 and BACE1, suggesting its potential for more targeted therapeutic applications.

The lack of direct comparative studies underscores the need for future research to conduct head-to-head evaluations of these compounds across various pharmacological assays. Such studies would provide a more definitive understanding of their relative potencies and therapeutic potential, guiding further drug development efforts. The data and protocols presented herein serve as a foundational resource for designing and interpreting such future investigations.

References

Safety Operating Guide

Proper Disposal of 8-Geranyloxypsoralen: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of 8-Geranyloxypsoralen is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

This compound, a member of the psoralen family of compounds, is recognized for its biological activity and potential hazards.[1][2][3] According to its Safety Data Sheet (SDS), this compound is classified as an acute oral toxicant (Category 4) and a skin sensitizer.[4] Therefore, it must be managed as hazardous waste. The related compound, 8-Methoxypsoralen, is also classified as hazardous waste, further emphasizing the need for stringent disposal protocols for psoralen derivatives.[5]

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Disposal must be carried out in accordance with local, state, and federal regulations.

  • Segregation of Waste:

    • Do not mix this compound waste with non-hazardous materials.

    • Keep solid waste (e.g., contaminated gloves, weigh boats, paper towels) separate from liquid waste (e.g., solutions containing the compound).

  • Solid Waste Disposal:

    • Place all solid waste contaminated with this compound into a designated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., skull and crossbones for toxicity, exclamation mark for skin sensitization).

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name and concentration.

    • Under no circumstances should this compound solutions be poured down the drain.

  • Decontamination of Glassware and Equipment:

    • All glassware and equipment that have come into contact with this compound must be decontaminated.

    • Rinse the equipment with a suitable solvent (e.g., acetone, ethanol) in a fume hood.

    • Collect the rinse solvent as hazardous liquid waste.

    • After the initial solvent rinse, wash the glassware with soap and water.

  • Storage of Hazardous Waste:

    • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

    • The storage area should have secondary containment to prevent spills from spreading.

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Ensure all necessary paperwork is completed accurately for waste tracking.

Quantitative Data Summary

ParameterValueReference
Acute Oral Toxicity Category 4
Skin Sensitization Category 1, 1A, 1B
Disposal Code P501: Dispose of contents/container to in accordance with local regulation.

Experimental Workflow and Disposal Pathway

The following diagram illustrates a typical laboratory workflow involving this compound and the subsequent proper disposal pathway for the generated waste.

G cluster_workflow Experimental Workflow cluster_disposal Disposal Pathway A Weighing this compound B Preparation of Solution A->B C Experimental Use (e.g., cell culture treatment) B->C D Solid Waste Collection (Contaminated PPE, etc.) C->D Generates E Liquid Waste Collection (Unused solution, etc.) C->E Generates F Decontamination of Glassware C->F Requires H Segregated Hazardous Waste Storage D->H E->H G Collection of Rinse Solvent F->G Generates G->H I Licensed Waste Disposal H->I

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.